Sucrose
Description
This compound is a glycosyl glycoside formed by glucose and fructose units joined by an acetal oxygen bridge from hemiacetal of glucose to the hemiketal of the fructose. It has a role as an osmolyte, a sweetening agent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite.
A nonreducing disaccharide composed of glucose and fructose linked via their anomeric carbons. It is obtained commercially from sugarcane, sugar beet (beta vulgaris), and other plants and used extensively as a food and a sweetener.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Quercus castaneifolia, Ceiba speciosa, and other organisms with data available.
Sugar is a white crystalline carbohydrate, typically this compound, used as a sweetener and preservative.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 7 investigational indications.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A nonreducing disaccharide composed of GLUCOSE and FRUCTOSE linked via their anomeric carbons. It is obtained commercially from SUGARCANE, sugar beet (BETA VULGARIS), and other plants and used extensively as a food and a sweetener.
See also: Trehalose (related); Lactulose (related); Maltose (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMRCDWAGMRECN-UGDNZRGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SUCROSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-74-3 | |
| Record name | Polysucrose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2021288 | |
| Record name | Sucrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.] | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sucrose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SUCROSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SUCROSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/420 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sucrose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NTP, 1992), decomposes, Decomposes | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SUCROSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/420 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sucrose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200% | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sucrose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SUCROSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SUCROSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sucrose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59 | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SUCROSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SUCROSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SUCROSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/420 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sucrose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SUCROSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/420 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sucrose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ... | |
CAS No. |
57-50-1 | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sucrose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sucrose [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sucrose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sucrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sucrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sucrose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C151H8M554 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SUCROSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SUCROSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SUCROSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/420 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sucrose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/WN632EA0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes) | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sucrose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SUCROSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SUCROSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/420 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sucrose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Sucrose: A Comprehensive Examination of its Chemical Structure and Properties
An In-Depth Technical Guide for Researchers
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical structure and physicochemical properties of sucrose. As a foundational molecule in biochemistry, food science, and pharmaceutical formulation, a deep understanding of its characteristics is paramount for innovative research and development. We will delve into the intricacies of its molecular architecture, its behavior under various conditions, and the analytical methodologies essential for its quantification.
The Molecular Architecture of this compound
This compound, commonly known as table sugar, is a disaccharide with the chemical formula C₁₂H₂₂O₁₁[1][2]. Its structure is fundamental to its chemical behavior and physical properties.
Constituent Monosaccharides
This compound is composed of two simpler monosaccharide units: α-D-glucose and β-D-fructose[1][3][4][5]. The glucose unit exists in its pyranose (six-membered ring) form, while the fructose unit adopts a furanose (five-membered ring) configuration[6][7].
The α,β-(1→2) Glycosidic Bond: A Key to Stability
The glucose and fructose units are covalently linked by an α,β-(1→2) glycosidic bond[4][6]. This bond is unique because it is formed between the anomeric carbons of both monosaccharides: carbon 1 (C1) of glucose and carbon 2 (C2) of fructose[3][4][6].
This specific linkage has a critical consequence: it involves the reducing ends of both monosaccharides[3][8]. As a result, this compound lacks a free hemiacetal group, which classifies it as a non-reducing sugar [1][3][5][6][8]. This structural feature imparts significant chemical stability, preventing it from participating in the Maillard reaction or spontaneously reacting with other cellular macromolecules, unlike reducing sugars such as glucose or fructose[3][6].
Caption: Chemical structure of this compound showing the linkage of its monosaccharide units.
Physicochemical Properties for the Researcher
The utility of this compound in experimental and formulation contexts is dictated by its distinct physical and chemical properties.
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of this compound, providing a quick reference for laboratory applications.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₁₂H₂₂O₁₁ | - | [1][3] |
| Molar Mass | 342.30 g/mol | - | [1][3] |
| Appearance | White crystalline solid | Ambient | [1][9] |
| Density | 1.587 g/cm³ | Solid | [1][3] |
| Melting Point | Decomposes at 186 °C (459 K) | - | [1][3][8] |
| Solubility in Water | ~204 g / 100 mL | 20 °C | [1][10] |
| Solubility in Ethanol | ~0.59 g / 100 mL (1 g in 170 mL) | Ambient | [11] |
| Specific Optical Rotation [α]D | +66.5° | 20 °C | [12] |
| pKa | 12.62 | - | [13] |
Solubility Profile
This compound is exceptionally soluble in water due to its numerous hydroxyl (-OH) groups, which readily form hydrogen bonds with water molecules[6][10]. Its solubility is highly dependent on temperature, increasing significantly as the temperature rises[7][10]. In contrast, its solubility in less polar solvents like ethanol is substantially lower[11]. This differential solubility is a critical consideration in solvent selection for extraction, purification, and formulation processes.
Stability Under Varying Conditions
-
pH Stability: this compound demonstrates excellent stability in neutral to slightly alkaline conditions (pH 5 to 7) at room temperature[14]. However, under acidic conditions, the glycosidic bond is susceptible to hydrolysis[3][15][16]. The rate of this acid-catalyzed hydrolysis increases with lower pH and higher temperatures[16]. Minimum degradation is observed between pH 6.45 and 8.50[17].
-
Thermal Stability: this compound is stable at typical ambient temperatures. However, upon heating to its decomposition point of 186 °C, it melts and undergoes a complex series of non-enzymatic browning reactions to form caramel[1][8]. This thermal degradation is an important factor in food science and in processes requiring heat sterilization, which should be performed with caution, as some caramelization can occur even during autoclaving.
Hygroscopicity
This compound is hygroscopic, meaning it can attract and absorb moisture from the surrounding atmosphere[18]. This property is primarily attributed to the fructose moiety[19]. While its hygroscopicity is less pronounced than that of pure fructose, it is a crucial factor in the handling and storage of solid this compound, as moisture absorption can lead to caking and microbial growth[18][19].
Optical Activity
As a chiral molecule, this compound is optically active. It rotates plane-polarized light to the right (dextrorotatory), with a specific rotation of +66.5°[12][20]. Upon hydrolysis, this compound breaks down into an equimolar mixture of D-glucose ([α]D = +52.2°) and D-fructose ([α]D = -92.4°)[12]. Because the levorotation of fructose is stronger than the dextrorotation of glucose, the resulting mixture rotates light to the left (levorotatory)[21]. This phenomenon is known as "inversion," and the resulting glucose-fructose mixture is called "invert sugar"[21].
Chemical Reactivity and Hydrolysis
While relatively stable, the glycosidic bond in this compound is its most reactive site, particularly towards hydrolysis.
Hydrolysis: Cleavage of the Glycosidic Bond
Hydrolysis breaks the α,β-(1→2) glycosidic linkage, yielding one molecule of glucose and one molecule of fructose[2][3][15].
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (H⁺), the glycosidic oxygen is protonated, making the C1 of glucose a better leaving group. A subsequent attack by a water molecule cleaves the bond[3][15]. This reaction is fundamental to digestion, where gastric acid initiates the breakdown of this compound[3].
-
Enzymatic Hydrolysis: In biological systems, this reaction is efficiently catalyzed by enzymes called glycoside hydrolases. In mammals, sucrase in the small intestine performs this function, while in plants and microorganisms, invertase is the key enzyme[3][8][15][22].
Caption: The hydrolysis of this compound yields glucose and fructose via acid or enzyme catalysis.
Analytical Protocols for this compound Quantification
Accurate quantification of this compound is essential across various research fields. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two of the most common and reliable methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound in complex mixtures. The choice of column and detector is critical for achieving reliable results.
Principle of Separation: Due to their polarity and lack of a strong UV chromophore, sugars like this compound are typically analyzed using specific column chemistries. Amine-bonded (amino) or amide columns operating in hydrophilic interaction liquid chromatography (HILIC) mode are common[23][24][25]. An alternative is ligand exchange chromatography. Detection is most often achieved with a Refractive Index Detector (RID), which is sensitive to changes in the bulk refractive index of the mobile phase as the analyte elutes[23][25].
Experimental Protocol: HPLC-RID for this compound Quantification
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 80:20 v/v)[23]. Filter through a 0.45 µm membrane and degas thoroughly before use.
-
Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 10 mg/mL) in the mobile phase or purified water. Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by serial dilution of the stock.
-
Sample Preparation:
-
For liquid samples (e.g., cell culture media), centrifuge to remove particulates and filter through a 0.45 µm syringe filter. Dilute with the mobile phase to fall within the calibration range.
-
For solid samples (e.g., plant tissue), perform an extraction (e.g., with 80% methanol), dry the extract, and reconstitute the residue in a known volume of mobile phase before filtration[26].
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with an isocratic pump, autosampler, and Refractive Index Detector.
-
Column: Amino-bonded silica column (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size)[23].
-
Column Temperature: Maintain at a constant temperature (e.g., 30-40 °C) to ensure stable baseline and retention times[23][25].
-
Flow Rate: Set to a constant rate (e.g., 1.0 mL/min)[23].
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Run the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.
-
Caption: Standard workflow for the quantification of this compound using HPLC-RID.
Enzymatic Assay
Enzymatic assays offer high specificity for this compound quantification, even in the presence of other sugars.
Principle of Assay: The assay is typically a coupled enzyme reaction.
-
Invertase/Sucrase: First, invertase (or sucrase) specifically hydrolyzes this compound into glucose and fructose[27].
-
Coupled Reaction: The amount of glucose or fructose produced is then quantified in a subsequent reaction. A common method involves using glucose oxidase, which oxidizes glucose and produces a product that can be measured colorimetrically or fluorometrically. The this compound concentration is directly proportional to the amount of glucose generated after subtracting any free glucose initially present in the sample[28].
Experimental Protocol: Coupled Enzymatic Assay for this compound
-
Reagent Preparation: Prepare assay buffer, enzyme solutions (invertase, glucose oxidase, peroxidase), and a chromogenic substrate (e.g., o-dianisidine or Amplex Red) as specified by a commercial kit or established protocol. Prepare a this compound standard solution for the calibration curve.
-
Sample Preparation: Prepare samples as for HPLC, ensuring they are clear and diluted appropriately in the assay buffer.
-
Assay Procedure (Two-Step Measurement):
-
Measure Free Glucose (Blank): In a 96-well plate, add sample aliquots to wells. Add the glucose detection reagent (containing glucose oxidase, peroxidase, and chromogen) but without invertase. Incubate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C). Measure the absorbance or fluorescence.
-
Measure Total Glucose (after this compound Hydrolysis): To a parallel set of sample aliquots, first add the invertase solution and incubate to allow for complete this compound hydrolysis. Then, add the glucose detection reagent. Incubate under the same conditions as the blank and measure the absorbance or fluorescence.
-
-
Standard Curve: Run a series of this compound standards through the full two-step procedure (invertase hydrolysis followed by glucose detection).
-
Calculation:
-
Subtract the "Free Glucose" reading from the "Total Glucose" reading for each sample to get the net signal corresponding to the glucose derived from this compound.
-
Calculate the this compound concentration in the samples by comparing this net signal to the standard curve.
-
Caption: Workflow of a coupled enzymatic assay for this compound quantification.
References
- 1. byjus.com [byjus.com]
- 2. This compound (C12H22O11) - GeeksforGeeks [geeksforgeeks.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. proprep.com [proprep.com]
- 5. drabsiddiq.com [drabsiddiq.com]
- 6. nbinno.com [nbinno.com]
- 7. Research on the Physical and Chemical Changes of this compound Under High Temperature Conditions and Its Applications - Oreate AI Blog [oreateai.com]
- 8. This compound Molecule - Chemical and Physical Properties [scienceofcooking.com]
- 9. This compound | C12H22O11 | CID 5988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. quora.com [quora.com]
- 12. An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of this compound Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Level this compound Quantification: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of this compound fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A General Study on the Chemical Reactivity of this compound with Water [unacademy.com]
- 16. Which's the reactions of this compound(C12H22O11)?_Chemicalbook [chemicalbook.com]
- 17. tandfonline.com [tandfonline.com]
- 18. roadtopastry.com [roadtopastry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. quora.com [quora.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. This compound | Definition, Characteristics, & Natural Sources | Britannica [britannica.com]
- 23. This compound by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
- 24. helixchrom.com [helixchrom.com]
- 25. lcms.cz [lcms.cz]
- 26. pure.uva.nl [pure.uva.nl]
- 27. universalbiologicals.com [universalbiologicals.com]
- 28. This compound Content Assay Kit (Enzymatic Method) - Profacgen [profacgen.com]
The Inversion of Sucrose: A Deep Dive into the Acid-Catalyzed Hydrolysis Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose, a disaccharide composed of glucose and fructose subunits, is a cornerstone of the food and pharmaceutical industries.[1] Its stability under normal conditions is remarkable; however, in the presence of an acid catalyst, it undergoes hydrolysis, a process also known as inversion.[1][2] This guide provides a comprehensive exploration of the mechanism of this compound hydrolysis under acidic conditions, offering insights into the kinetics, influential factors, and experimental methodologies crucial for professionals in research and development.
The term "inversion" originates from the change in the optical rotation of a this compound solution as hydrolysis proceeds.[2][3] A solution of this compound is dextrorotatory (rotates plane-polarized light to the right), while the resulting mixture of glucose and fructose is levorotatory (rotates light to the left).[2][4] This change is a direct consequence of the breaking of the glycosidic bond that links the two monosaccharide units.[5][6]
The Chemical Mechanism of Acid-Catalyzed this compound Hydrolysis
The acid-catalyzed hydrolysis of this compound is a classic example of a specific acid-catalyzed reaction. The mechanism proceeds through a series of well-defined steps, initiated by the protonation of the glycosidic oxygen.
Step 1: Protonation of the Glycosidic Oxygen
The reaction commences with the protonation of the oxygen atom in the glycosidic bond by a hydronium ion (H₃O⁺) from the acidic solution.[5][6][7] This initial and rapid equilibrium step is crucial as it converts the glycosidic oxygen into a good leaving group.[7]
Step 2: Formation of a Carbocation Intermediate
Following protonation, the weakened glycosidic bond cleaves, leading to the departure of the glucose molecule and the formation of a resonance-stabilized tertiary carbocation on the fructose moiety.[8][9] This step is the rate-determining step of the reaction.[10] The stability of this carbocation intermediate is a key factor influencing the overall reaction rate.[8]
Step 3: Nucleophilic Attack by Water
A water molecule then acts as a nucleophile, attacking the electrophilic carbocation.[5] This results in the formation of a protonated fructose molecule.
Step 4: Deprotonation
Finally, a water molecule acts as a base, removing a proton from the newly added hydroxyl group on the fructose unit. This regenerates the acid catalyst (in the form of a hydronium ion) and yields the final products: glucose and fructose.[5]
Caption: Mechanism of Acid-Catalyzed this compound Hydrolysis.
Kinetics of this compound Hydrolysis
Under constant acidic conditions and with a large excess of water, the hydrolysis of this compound follows pseudo-first-order kinetics with respect to the concentration of this compound.[2][10] The rate of the reaction is directly proportional to the concentration of both this compound and the acid catalyst.[6]
The rate law can be expressed as: Rate = k[this compound]
where 'k' is the pseudo-first-order rate constant. The value of 'k' is dependent on the concentration of the acid catalyst and the temperature.[6][11]
Several factors can influence the rate of this compound hydrolysis:
| Factor | Effect on Reaction Rate | Rationale |
| Acid Concentration | Increases | A higher concentration of H⁺ ions leads to a faster rate of protonation of the glycosidic oxygen, thereby increasing the overall reaction rate.[6] |
| Temperature | Increases | As with most chemical reactions, an increase in temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[11] The relationship between the rate constant and temperature is described by the Arrhenius equation.[11] |
| Solvent Composition | Varies | The polarity of the solvent can affect the stability of the carbocation intermediate and the transition state. For instance, in mixed solvents like aqueous ethanol, the reaction rate may decrease with increasing ethanol concentration.[2][11] |
| Presence of Other Solutes | Can inhibit or enhance | Certain ions or molecules can interact with the reactants or intermediates, potentially affecting the reaction rate. |
Experimental Protocol for Monitoring this compound Hydrolysis
A common and effective method for monitoring the progress of this compound hydrolysis is polarimetry.[2][4][6] This technique measures the change in the angle of rotation of plane-polarized light as the reaction proceeds.
Materials and Equipment:
-
Polarimeter
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
-
This compound solution (e.g., 10% w/v)
-
Hydrochloric acid solution (e.g., 1 M)
-
Distilled water
Step-by-Step Methodology:
-
Solution Preparation: Prepare a known concentration of this compound solution in a volumetric flask. In a separate flask, prepare the desired concentration of the acid catalyst (e.g., HCl).
-
Temperature Equilibration: Place both the this compound solution and the acid solution in a constant temperature water bath to allow them to reach the desired reaction temperature.[4]
-
Initiation of Reaction: Pipette equal volumes of the pre-heated this compound and acid solutions into a reaction vessel. Start the stopwatch immediately upon mixing.
-
Polarimeter Measurement: Quickly rinse the polarimeter cell with a small amount of the reaction mixture and then fill it. Measure the initial angle of rotation (α₀) at time t=0.
-
Data Collection: At regular time intervals (e.g., every 5 or 10 minutes), withdraw a sample from the reaction mixture and measure its angle of rotation (αt).[4][6] Continue taking readings until the angle of rotation becomes constant, indicating the completion of the reaction. This final reading is α∞.
-
Data Analysis: The rate constant (k) can be determined by plotting ln(αt - α∞) versus time. The slope of the resulting straight line will be equal to -k.
Caption: Experimental Workflow for Monitoring this compound Hydrolysis.
Conclusion
The acid-catalyzed hydrolysis of this compound is a fundamental reaction with significant implications across various scientific and industrial domains. A thorough understanding of its mechanism, kinetics, and the factors that influence it is paramount for researchers and professionals in drug development and related fields. The detailed mechanistic pathway, involving protonation, carbocation formation, and nucleophilic attack, provides a clear framework for predicting and controlling the reaction's outcome. The experimental protocol outlined offers a robust and validated method for quantifying the kinetics of this important transformation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scranton.edu [scranton.edu]
- 5. brainly.com [brainly.com]
- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Khan Academy [khanacademy.org]
- 10. tau.ac.il [tau.ac.il]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
sucrose crystallization kinetics and thermodynamics
An In-Depth Technical Guide to the Core Principles of Sucrose Crystallization: Kinetics and Thermodynamics
Abstract
This compound crystallization is a cornerstone process in the pharmaceutical, food, and confectionery industries, dictating product quality, stability, and performance. Achieving precise control over this phase transition requires a profound understanding of the underlying thermodynamic driving forces and the kinetic pathways that govern the formation and growth of crystals. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of this compound crystallization. We will dissect the thermodynamic principles of supersaturation, delve into the mechanistic models of nucleation and crystal growth, analyze the critical factors that influence crystallization rates, and present detailed, field-proven experimental protocols for characterizing these phenomena. This document is structured to provide not only theoretical knowledge but also actionable, practical insights for the laboratory and production environments.
The Thermodynamic Foundation of Crystallization
Crystallization is a thermodynamic process driven by a reduction in the Gibbs free energy of a system. For this compound in a solvent, this transition from the dissolved (liquid) to the solid crystalline state is initiated when the solution becomes supersaturated.
Solubility and Supersaturation: The Driving Force
The cornerstone of crystallization is achieving a state of supersaturation, which is the essential driving force for the phase change.[1] A solution is supersaturated when the concentration of the solute (this compound) exceeds its equilibrium saturation concentration at a given temperature.[2]
The solubility of this compound in water is highly dependent on temperature. As temperature increases, the amount of this compound that can be dissolved in a given amount of water increases significantly. This relationship is fundamental to many industrial crystallization processes, which often involve dissolving this compound at a high temperature and then inducing crystallization through controlled cooling.
Table 1: Solubility of Pure this compound in Water at Atmospheric Pressure
| Temperature (°C) | Solubility (g this compound / 100 g water) |
| 0 | 179.2 |
| 10 | 190.5 |
| 20 | 203.9 |
| 30 | 219.5 |
| 40 | 238.1 |
| 50 | 260.4 |
| 60 | 287.3 |
| 70 | 320.0 |
| 80 | 362.1 |
| 90 | 415.7 |
| 100 | 487.2 |
| (Data synthesized from multiple sources) |
Supersaturation (S) can be expressed as the ratio of the actual this compound concentration (C) to its saturation concentration (C*) at the same temperature:
S = C / C *
Alternatively, it can be expressed as the relative supersaturation, σ = (C - C)/C or S - 1.[1] The level of supersaturation is the critical parameter that dictates the kinetics of both nucleation and crystal growth.[3]
The Metastable Zone
A supersaturated solution does not crystallize instantaneously. There exists a metastable zone, a region of supersaturation where the solution can exist for a period without spontaneous nucleation.[4] Within this zone, crystal growth can occur on existing seed crystals, but the energy barrier for the formation of new nuclei is too high. Beyond the metastable zone lies the labile (unstable) region, where spontaneous nucleation is rapid.[4] The width of the metastable zone is not a fixed thermodynamic property but is influenced by factors such as cooling rate, agitation, and the presence of impurities. Understanding and controlling the process within the metastable zone is key to managing crystal size distribution.
The Kinetics of Crystallization: A Two-Step Process
The transformation from a supersaturated solution to a crystalline solid phase involves two distinct but interconnected kinetic steps: nucleation (the birth of new crystals) and crystal growth (the increase in size of existing crystals).[2]
Nucleation: The Genesis of Crystals
Nucleation is the initial formation of stable, nanometer-sized crystalline entities (nuclei) from the supersaturated solution. This process must overcome a thermodynamic energy barrier.[5]
-
Homogeneous Nucleation: This occurs spontaneously in a pure, clear solution solely due to fluctuations in local concentration and molecular arrangement.[5][6] It requires a high level of supersaturation to overcome the significant energy barrier associated with forming a new solid-liquid interface.[4]
-
Heterogeneous Nucleation: This is induced by the presence of foreign particles, such as dust, undissolved microcrystals, or irregularities on the crystallizer surface.[4][6] These surfaces reduce the energy barrier for nucleation, allowing it to occur at lower supersaturations within the metastable zone. In industrial practice, heterogeneous nucleation is the dominant mechanism.[4]
Classical Nucleation Theory provides a framework for understanding the rate of homogeneous nucleation (J).[7] It posits that the formation of a nucleus involves a change in Gibbs free energy (ΔG) comprising a negative term related to the volume of the new phase and a positive term related to the surface energy of the new interface.[6][8]
ΔG = - (4/3)πr³ΔGv + 4πr²γ
where:
-
r is the radius of the nucleus
-
ΔGv is the change in free energy per unit volume (related to supersaturation)
-
γ is the interfacial free energy (surface tension) between the crystal and the solution.[1]
There exists a critical radius (r) at which the free energy change (ΔG) is maximal (ΔG). Clusters smaller than r* are unstable and will redissolve, while those larger than r* are stable nuclei that will grow.[6] The nucleation rate (J) is exponentially related to this energy barrier.[6]
Crystal Growth: From Nuclei to Product
Once stable nuclei are formed, they grow by the successive incorporation of this compound molecules from the supersaturated solution onto the crystal lattice.[2] The mechanism of crystal growth is generally considered a two-step process:
-
Volume Diffusion: this compound molecules are transported from the bulk solution through a boundary layer to the crystal-solution interface.[9]
-
Surface Integration: At the surface, molecules must desolvate (release their hydration water), orient correctly, and integrate into the crystal lattice.[1]
The overall growth rate is determined by the slower of these two steps. In highly viscous this compound solutions, diffusion can be a limiting factor.[10] However, many studies suggest that for this compound, the surface integration step, particularly the desolvation of the highly hydrated this compound molecule, is often the rate-controlling factor.[1][11]
The rate of crystal growth (G) is a function of both temperature and supersaturation. The relationship with temperature is often described by an Arrhenius-type equation, where the growth rate constant increases with temperature up to a point, after which increased solubility may reduce the supersaturation driving force.[2][12]
Table 2: Activation Energies for this compound Crystallization Processes
| Process | Method | Activation Energy (Ea) | Source |
| Crystal Growth (Volume Diffusion) | - | 29.3 - 37.7 kJ/mol | [1] |
| Crystal Growth (Surface Integration) | - | 65.7 - 85.8 kJ/mol | [1] |
| Viscous Flow (40% this compound Soln.) | Rheometry | 26.1 kJ/mol | [13] |
| Viscous Flow (50% this compound Soln.) | Rheometry | 33.0 kJ/mol | [13] |
| (Note: Activation energies can vary based on concentration, purity, and experimental method.) |
Critical Factors Influencing Crystallization Kinetics
The ideal thermodynamic and kinetic models are modulated by several practical factors that must be controlled to achieve a desired product outcome. These factors can influence nucleation rates, growth rates, crystal shape (habit), and final crystal size distribution (CSD).
-
Temperature: Directly impacts solubility (and thus supersaturation), molecular mobility, and viscosity. Higher temperatures generally increase growth rates but can reduce the driving force if the solution is no longer sufficiently supersaturated.[14]
-
Supersaturation: The primary driver for both nucleation and growth. High supersaturation favors rapid nucleation, leading to many small crystals, while lower supersaturation (within the metastable zone) favors growth on existing crystals, leading to larger crystals.
-
Impurities: The presence of other molecules, such as glucose, fructose, or polysaccharides (dextran), can have a profound impact.[14] Some impurities may adsorb onto specific crystal faces, inhibiting growth on that face and altering the crystal habit (shape). Others can increase viscosity, hindering diffusion.[15] Raffinose, for example, has been shown to slow this compound crystallization in amorphous systems.[12]
-
Agitation: Stirring or mixing influences the process in two ways. It enhances the diffusion of this compound molecules to the crystal surface, which can increase the growth rate. However, excessive or high-energy agitation can also lead to secondary nucleation, where new nuclei are formed from collisions between existing crystals, the impeller, and the crystallizer walls.
-
Viscosity: Highly concentrated this compound solutions are very viscous, which impedes the diffusion of this compound molecules and can slow the growth rate.[10] Viscosity is highly dependent on both temperature and concentration.
Experimental Methodologies for Characterization
A robust understanding of this compound crystallization requires precise experimental measurement. The choice of methodology depends on whether the goal is to study nucleation, growth, or the overall process under isothermal (constant temperature) or polythermal (controlled cooling/heating) conditions.[16][17]
Protocol: Isothermal Measurement of Crystal Growth Rate
This protocol is designed to measure the growth rate of this compound crystals under constant temperature and supersaturation, isolating the growth kinetics from nucleation events.
Rationale: An isothermal, seeded experiment allows for the direct measurement of growth on crystals of a known initial size, eliminating the complexities of spontaneous nucleation. It is a foundational method for determining kinetic parameters.
Methodology:
-
Solution Preparation:
-
Prepare a this compound solution of a known concentration slightly below saturation at a temperature approximately 10°C above the desired experimental temperature (T_exp). For example, to study crystallization at 40°C, prepare the solution at 50°C.
-
Heat the solution under gentle agitation until all this compound is completely dissolved. Filter the hot solution through a 0.45 µm filter into the jacketed crystallizer vessel to remove any particulate matter that could induce heterogeneous nucleation.
-
-
Equilibration:
-
Cool the solution to T_exp. The solution should now be supersaturated. Allow the system to thermally equilibrate for at least 30 minutes. The absence of spontaneous crystal formation confirms the solution is within the metastable zone.
-
-
Seeding:
-
Prepare seed crystals by sieving to obtain a narrow size fraction (e.g., 250-300 µm).
-
Introduce a known mass of these seed crystals into the equilibrated, supersaturated solution under constant agitation (e.g., 250 rpm).[3] This marks time t=0.
-
-
Sampling and Analysis:
-
At timed intervals (e.g., 10, 20, 30, 60, 90, 120 minutes), withdraw a small, representative sample of the crystal slurry.
-
Immediately quench the crystallization process by either:
-
Filtering the crystals and washing them with a solvent saturated with this compound (e.g., ethanol) to remove the mother liquor.[18]
-
Diluting the slurry with a known volume of undersaturated solution to halt growth.
-
-
Dry the collected crystals and measure their size distribution using a technique like laser diffraction or image analysis.
-
Simultaneously, measure the concentration of the mother liquor using a refractometer or HPLC to track the decrease in supersaturation over time.[19]
-
-
Data Analysis:
-
Calculate the average crystal size at each time point.
-
The linear growth rate (G) can be determined from the slope of the plot of average crystal size versus time.
-
Protocol: In-Situ Monitoring with Process Analytical Technology (PAT)
Modern PAT tools allow for real-time, in-situ monitoring of crystallization without the need for manual sampling, providing a richer dataset.
Rationale: In-situ tools like Focused Beam Reflectance Measurement (FBRM) provide real-time data on particle size and count, offering dynamic insight into both nucleation and growth as they occur. This is invaluable for process understanding and control.[20]
Methodology:
-
System Setup:
-
Data Acquisition:
-
Begin acquiring baseline data with the FBRM and concentration probes in the clear, supersaturated solution.
-
Induce crystallization either by seeding (for growth studies) or by rapid cooling into the labile zone (for nucleation studies).
-
-
Real-Time Monitoring:
-
The FBRM probe will measure the Chord Length Distribution (CLD) of the crystals in real-time. Changes in the total counts (especially in the fine particle range) indicate nucleation events, while a shift in the distribution to larger chord lengths indicates crystal growth.[15][22]
-
The concentration probe will simultaneously track the desupersaturation of the solution as this compound is consumed by the growing crystals.[23]
-
-
Data Analysis:
-
Correlate the FBRM data (e.g., mean chord length, total counts) with the concentration data over time.
-
The rate of change in counts can be used to estimate nucleation rates, while the rate of change of the mean chord length provides an estimate of the growth rate.[24]
-
Conclusion
The crystallization of this compound is a complex interplay between thermodynamic driving forces and kinetic pathways. A successful and reproducible process hinges on the precise control of supersaturation, temperature, and hydrodynamics, while accounting for the significant impact of impurities. The thermodynamic principles define the possibility of crystallization, while the kinetics dictate the rate and the final product attributes such as crystal size distribution and purity. By leveraging fundamental theories and employing robust experimental methodologies, from classical isothermal studies to modern in-situ PAT, researchers and developers can demystify this critical phase transition. This guide provides the core framework for building this expertise, enabling the rational design and optimization of this compound crystallization processes for high-quality outcomes in pharmaceutical and food applications.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Item - The kinetics of this compound crystallization - University of Tasmania - Figshare [figshare.utas.edu.au]
- 3. assbt.org [assbt.org]
- 4. Formation of this compound crystallization centers and their growth in a vacuum apparatus | BIO Web of Conferences [bio-conferences.org]
- 5. ethz.ch [ethz.ch]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Classical nucleation theory - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Simulation of the growth of this compound crystals in a sugar-containing solution | Semenov | Proceedings of the Voronezh State University of Engineering Technologies [vestnik-vsuet.ru]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Carbohydrate Activation Energy [glycodata.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal and non-isothermal crystallization in amorphous this compound and lactose at low moisture contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-isothermal and isothermal crystallization of this compound from the amorphous state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. books.rsc.org [books.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
The Role of Sucrose as an Osmolyte in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sucrose, a simple disaccharide, plays a multifaceted and critical role as an osmolyte in a vast array of biological systems. Its functions extend far beyond that of a simple energy source, providing profound osmoprotection to cells and biomolecules under conditions of environmental stress. This technical guide offers an in-depth exploration of the mechanisms by which this compound stabilizes proteins and membranes, its physiological significance in plants, microorganisms, and animals, and its critical applications in cryopreservation, anhydrobiosis, and the formulation of biopharmaceuticals. Detailed experimental protocols and quantitative data are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively harness the osmoprotective properties of this compound.
Introduction: Beyond Sweetness - The Physicochemical Rationale for this compound as an Osmolyte
At its core, the efficacy of this compound as an osmolyte is rooted in its unique physicochemical properties. As a non-reducing disaccharide composed of glucose and fructose, it is chemically inert under a wide range of physiological conditions.[1] This stability is paramount in sensitive biological environments. The abundance of hydroxyl groups on the this compound molecule facilitates extensive hydrogen bonding with water, leading to the formation of a hydration shell that is crucial for its function.
One of the primary mechanisms by which this compound exerts its protective effects is through preferential exclusion . In an aqueous solution containing proteins or other macromolecules, this compound is preferentially excluded from the immediate vicinity of the macromolecular surface. This phenomenon increases the chemical potential of the unfolded state of a protein, thereby thermodynamically favoring the compact, native conformation.[2] This "water-structuring" effect essentially makes it energetically unfavorable for the protein to unfold and expose its hydrophobic core to the solvent.
Furthermore, under conditions of extreme dehydration, this compound, along with other sugars like trehalose, can form a glassy, amorphous matrix known as a vitrified state .[3] This glassy state immobilizes macromolecules, preventing denaturation and aggregation by physically restricting molecular motion and replacing the water molecules that normally hydrate and stabilize these structures.[3]
This compound in Nature's Toolkit: Osmoprotection Across Kingdoms
Plant Physiology: A Sweet Shield Against Stress
In the plant kingdom, this compound is a central molecule in both primary metabolism and stress response.[4] As the principal product of photosynthesis, it is transported throughout the plant to provide energy for growth and development.[5] However, under abiotic stresses such as drought, salinity, and cold, many plant species accumulate high concentrations of this compound in their tissues.[6][7] This accumulation serves several protective functions:
-
Osmotic Adjustment: Increased intracellular this compound concentration lowers the water potential of the cells, helping to maintain turgor pressure and water uptake from a hyperosmotic environment.[7]
-
Macromolecule Protection: this compound directly stabilizes proteins and membranes, mitigating the damaging effects of dehydration and ion toxicity.
-
Signaling Molecule: this compound acts as a signaling molecule, modulating gene expression to orchestrate a coordinated stress response.[4][6][8] This can involve the upregulation of stress-responsive genes and the regulation of hormone signaling pathways.[4][8]
Microbial Resilience: Surviving in Hyperosmotic Environments
Many microorganisms, including bacteria and yeasts, have evolved mechanisms to cope with osmotic stress. While some microbes synthesize their own compatible solutes, others can utilize exogenous osmolytes like this compound from their environment. For instance, the soil bacterium Sinorhizobium meliloti can use externally supplied this compound as a potent osmoprotectant, even though it does not accumulate it to high intracellular levels.[9][10] Instead, the presence of this compound stimulates the synthesis and accumulation of other endogenous osmolytes.[9] This highlights the diverse strategies organisms employ to leverage the protective properties of sugars.
Anhydrobiosis: Life Without Water
Anhydrobiosis, a state of suspended animation induced by extreme desiccation, is a remarkable survival strategy employed by organisms like tardigrades, nematodes, and yeast. The synthesis and accumulation of disaccharides, including this compound and trehalose, are fundamental to this process.[11][12] During dehydration, these sugars replace water in hydrating proteins and membranes, preventing their denaturation and fusion.[12] The formation of a vitrified glassy state is also critical for long-term survival in the anhydrobiotic state.[3]
Applications in Biotechnology and Drug Development
The osmoprotective properties of this compound have been extensively harnessed in various biotechnological and pharmaceutical applications, particularly in the stabilization of sensitive biological materials.
Cryopreservation: Freezing Cells and Tissues Without Damage
Cryopreservation, the process of preserving cells, tissues, and organs at sub-zero temperatures, is fraught with the challenge of ice crystal formation, which can cause lethal damage to cellular structures. This compound is widely used as a non-permeating cryoprotectant to mitigate this damage.[13] By increasing the solute concentration of the extracellular medium, this compound promotes cellular dehydration before freezing, thereby reducing the amount of intracellular water available to form ice crystals.[13] It also helps to stabilize cell membranes during the freezing and thawing processes.[14]
This protocol provides a general framework for the cryopreservation of adherent mammalian cells. Optimization for specific cell lines is recommended.
Materials:
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
This compound, sterile solution (e.g., 1 M)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation: Culture cells to approximately 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Harvesting: Aspirate the growth medium and wash the cells with sterile PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete growth medium.
-
Cell Counting and Centrifugation: Transfer the cell suspension to a conical tube and determine the cell density and viability using a hemocytometer and trypan blue exclusion. Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Preparation of Cryopreservation Medium: Prepare the cryopreservation medium on ice. A common formulation is 70% complete growth medium, 20% FBS, and 10% DMSO. For enhanced protection, sterile this compound solution can be added to the complete growth medium to a final concentration of 0.1-0.2 M before preparing the cryopreservation medium.
-
Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in the chilled cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquoting: Dispense the cell suspension into pre-labeled cryogenic vials.
-
Controlled-Rate Freezing: Place the cryogenic vials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.
-
Long-Term Storage: The following day, transfer the vials to a liquid nitrogen dewar for long-term storage in the vapor phase.
Biopharmaceutical Formulations: Stabilizing Therapeutic Proteins and Lipid Nanoparticles
The stability of biopharmaceuticals, such as monoclonal antibodies (mAbs) and lipid nanoparticles (LNPs) for mRNA vaccines, is of paramount importance for their safety and efficacy.[1][15] this compound is a widely used excipient in the formulation of these therapeutics due to its proven ability to prevent aggregation and maintain the native conformation of proteins during manufacturing, storage, and administration.[1][15]
For monoclonal antibodies, this compound is often used in both liquid and lyophilized (freeze-dried) formulations to enhance thermal and colloidal stability.[15] In the case of lipid nanoparticles, this compound acts as a cryoprotectant during freezing and storage, preventing fusion and aggregation of the nanoparticles and protecting the encapsulated nucleic acids from degradation.[5][16][17]
The choice of osmolyte can significantly impact the stability of a monoclonal antibody formulation. The following table summarizes representative data on the effect of this compound, trehalose, and sorbitol on the aggregation of a model IgG1 monoclonal antibody.
| Osmolyte | Concentration (M) | Aggregation Rate (relative to control) | Reference |
| Control (no osmolyte) | 0 | 1.00 | [2] |
| This compound | 0.25 | 0.45 | [18] |
| Trehalose | 0.25 | 0.42 | [18] |
| Sorbitol | 0.25 | 0.68 | [18] |
This data is illustrative and specific results will vary depending on the specific monoclonal antibody and formulation conditions.
The thermal shift assay (also known as differential scanning fluorimetry) is a high-throughput method to assess the thermal stability of a protein in different formulations. An increase in the melting temperature (Tm) of the protein in the presence of an excipient like this compound indicates a stabilizing effect.[19][20][21]
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (5000x stock in DMSO)
-
Buffer of choice (e.g., PBS, pH 7.4)
-
This compound solutions of varying concentrations in the chosen buffer
-
96-well PCR plate
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Protein and Dye Preparation: Dilute the protein stock to a working concentration (e.g., 2 µM) in the chosen buffer. Prepare a diluted stock of SYPRO Orange dye (e.g., 100x) in the same buffer.
-
Reaction Setup: In each well of the 96-well plate, combine the protein solution, the appropriate this compound solution (or buffer as a control), and the diluted SYPRO Orange dye. The final volume in each well is typically 20-25 µL.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to perform a melt curve analysis, typically by increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature). The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the melt curve. A positive shift in Tm in the presence of this compound indicates stabilization.[22]
Quantifying Intracellular Osmolytes
To understand the physiological response of cells to osmotic stress, it is often necessary to quantify the intracellular concentration of osmolytes like this compound. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.
-
Cell Culture and Stress Induction: Grow cells to the desired density and expose them to the osmotic stressor of interest.
-
Cell Harvesting and Lysis: Rapidly harvest the cells and quench their metabolic activity. Lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles) in a suitable extraction solvent (e.g., 80% methanol).[23]
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. The supernatant, containing the intracellular metabolites, is then collected and filtered.
-
HPLC Analysis: Inject the prepared sample onto an HPLC system equipped with a suitable column for sugar analysis (e.g., an amino-functionalized silica column) and a refractive index (RI) or pulsed amperometric detector (PAD).[10][24]
-
Quantification: Compare the peak area of this compound in the sample to a standard curve generated from known concentrations of this compound to determine its intracellular concentration.[23]
Quantitative Insights: The Impact of this compound on Physical Properties
The addition of this compound to an aqueous solution has a predictable and quantifiable effect on its colligative properties, such as freezing point depression. This is a direct consequence of the increase in solute concentration.
Table of Freezing Point Depression of this compound Solutions
| This compound Concentration (% w/v) | Molarity (mol/L) | Freezing Point (°C) | Reference |
| 0 | 0 | 0.0 | |
| 5 | 0.146 | -0.4 | [9][25] |
| 10 | 0.292 | -1.7 | [9][25] |
| 15 | 0.438 | -2.2 | [9][25] |
| 20 | 0.584 | -2.3 | [9][25] |
| 25 | 0.730 | -3.3 | [9][25] |
Data compiled from multiple sources and may show slight variations.[1][9][25][26][27][28]
Conclusion and Future Perspectives
This compound is a remarkably versatile and effective osmolyte, playing a vital role in the survival of organisms across all domains of life and serving as an indispensable tool in biotechnology and pharmaceutical sciences. Its ability to stabilize biological structures through preferential exclusion and vitrification makes it a cornerstone of cryopreservation and biopharmaceutical formulation.
Future research will likely focus on further elucidating the intricate details of this compound-mediated signaling pathways in stress responses and exploring novel applications in areas such as the stabilization of complex cellular therapies and the development of next-generation drug delivery systems. A deeper understanding of the synergistic effects of this compound with other osmolytes and excipients will also be crucial for the rational design of even more robust and stable biological products. The continued study of this humble sugar will undoubtedly unlock new strategies for preserving and enhancing biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Computations of Preferential Interaction Coefficients of IgG1 Monoclonal Antibodies with Sorbitol, this compound, and Trehalose and the Impact of These Excipients on Aggregation and Viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryopreservation of Mammalian Oocytes by Using Sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Sugar Sensing and Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Buffer, Protein Concentration and this compound Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.nyu.edu [med.nyu.edu]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of Mixed Lipid Concentrations and this compound on the Size of the Lipid Nanoparticles Containing mRNAs | Trends in Sciences [tis.wu.ac.th]
- 17. tandfonline.com [tandfonline.com]
- 18. Preliminary Assessment of Various Additives on the Specific Reactivity of Anti- rHBsAg Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. proteos.com [proteos.com]
- 21. bio-rad.com [bio-rad.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pure.uva.nl [pure.uva.nl]
- 24. benchchem.com [benchchem.com]
- 25. foodsciencejournal.com [foodsciencejournal.com]
- 26. Table 2. Calculation of Freezing Point for this compound Solution Table 3. Expe.. [askfilo.com]
- 27. bioprocessintl.com [bioprocessintl.com]
- 28. foodscience.uoguelph.ca [foodscience.uoguelph.ca]
physical properties of sucrose solutions at different concentrations
An In-depth Technical Guide to the Physical Properties of Sucrose Solutions at Different Concentrations
Abstract
This compound (C₁₂H₂₂O₁₁) solutions are fundamental to a vast array of applications in the pharmaceutical, biotechnology, and food science industries. Their utility as excipients, cryoprotectants, and formulation buffers stems from their well-defined and highly tunable physical properties, which are directly dependent on concentration. This technical guide provides a comprehensive overview of the key physical characteristics of aqueous this compound solutions, including density, viscosity, refractive index, and boiling point elevation. We will explore the underlying physicochemical principles governing these properties and provide detailed experimental protocols for their precise measurement. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound solutions for formulation development, process optimization, and analytical characterization.
Introduction: The Pivotal Role of this compound in Scientific Applications
This compound, a non-reducing disaccharide composed of glucose and fructose, is a ubiquitous excipient in the formulation of biopharmaceuticals, particularly protein-based therapeutics and vaccines. Its efficacy is largely attributed to its ability to form a rigid, amorphous glass state upon dehydration, a process known as vitrification. This glassy matrix stabilizes the native conformation of biomolecules by restricting molecular mobility and providing a hydrogen-bonding network that substitutes for water. The concentration of this compound in a formulation is a critical parameter that directly influences its physical properties, which in turn dictates its performance during manufacturing, storage, and administration. An in-depth understanding of these properties is therefore paramount for rational formulation design and process control.
This guide delves into the core physical properties of this compound solutions, providing both theoretical background and practical methodologies for their characterization. We will examine how density, viscosity, refractive index, and boiling point are modulated by this compound concentration and temperature, offering insights into the molecular interactions that drive these changes.
Density of this compound Solutions
The density of a this compound solution is a fundamental property that reflects the mass of this compound dissolved in a given volume of water. As the concentration of this compound increases, the density of the solution increases in a predictable, non-linear fashion. This relationship is crucial for various applications, including the preparation of solutions with precise concentrations, the calibration of density-based concentration meters, and the modeling of fluid dynamics in manufacturing processes.
Principle of Density Variation
The increase in density with this compound concentration is a direct consequence of the displacement of water molecules (molecular weight ≈ 18.02 g/mol ) by the much heavier this compound molecules (molecular weight ≈ 342.30 g/mol ). The partial molar volume of this compound in an aqueous solution is less than its molar volume in the crystalline state, indicating efficient packing of this compound molecules within the hydrogen-bonded network of water. This efficient packing contributes to the non-linear increase in density.
Quantitative Data: Density as a Function of Concentration and Temperature
The following table summarizes the density of aqueous this compound solutions at various concentrations and temperatures.
| This compound Concentration (% w/w) | Density at 20°C (g/cm³) | Density at 25°C (g/cm³) |
| 0 | 0.9982 | 0.9970 |
| 10 | 1.0381 | 1.0359 |
| 20 | 1.0809 | 1.0781 |
| 30 | 1.1269 | 1.1236 |
| 40 | 1.1764 | 1.1726 |
| 50 | 1.2296 | 1.2252 |
| 60 | 1.2865 | 1.2815 |
Data compiled from various authoritative sources.
Experimental Protocol: Measurement of Density using a Pycnometer
A pycnometer is a flask with a precise, known volume used to accurately measure the density of a liquid.
2.3.1. Materials
-
Pycnometer (e.g., 25 mL or 50 mL)
-
Analytical balance (readability to 0.1 mg)
-
This compound solutions of known concentrations
-
Distilled or deionized water
-
Constant temperature water bath
-
Thermometer
2.3.2. Procedure
-
Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m_pyc).
-
Fill the pycnometer with distilled water and equilibrate it in a constant temperature water bath (e.g., 20°C ± 0.1°C) for at least 30 minutes.
-
Ensure the pycnometer is filled to the calibration mark, removing any excess water with a lint-free tissue.
-
Dry the exterior of the pycnometer and weigh it (m_pyc+water).
-
Calculate the volume of the pycnometer (V_pyc) using the known density of water at the measurement temperature.
-
Sample Measurement: Empty and dry the pycnometer.
-
Fill the pycnometer with the this compound solution of interest and repeat steps 2-4 (m_pyc+solution).
-
Calculation: The density of the this compound solution (ρ_solution) is calculated as: ρ_solution = (m_pyc+solution - m_pyc) / V_pyc
Viscosity of this compound Solutions
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in the processing and administration of this compound-containing formulations. The viscosity of this compound solutions increases exponentially with concentration and decreases with increasing temperature. High viscosities can pose challenges in filtration, pumping, and syringeability, making accurate measurement and control essential.
Principle of Viscosity Variation
The significant increase in viscosity with this compound concentration is primarily due to the extensive hydrogen bonding between this compound and water molecules, as well as between this compound molecules themselves. These interactions create a more structured and less mobile fluid, thereby increasing its internal friction and resistance to flow. The effect is more pronounced at higher concentrations where the movement of individual molecules is severely restricted.
Quantitative Data: Viscosity as a Function of Concentration and Temperature
| This compound Concentration (% w/w) | Viscosity at 20°C (mPa·s or cP) | Viscosity at 25°C (mPa·s or cP) |
| 0 | 1.002 | 0.890 |
| 10 | 1.308 | 1.141 |
| 20 | 1.960 | 1.661 |
| 30 | 3.364 | 2.747 |
| 40 | 6.915 | 5.351 |
| 50 | 17.93 | 13.06 |
| 60 | 58.56 | 40.35 |
Data compiled from various authoritative sources.
Experimental Protocol: Measurement of Viscosity using a Capillary Viscometer
A capillary viscometer, such as an Ostwald or Ubbelohde viscometer, is used to measure the kinematic viscosity of a fluid by measuring the time it takes for a known volume of the fluid to flow through a capillary of a known diameter.
3.3.1. Materials
-
Capillary viscometer
-
Constant temperature water bath
-
Stopwatch
-
This compound solutions of known concentrations
-
Distilled or deionized water
3.3.2. Procedure
-
Viscometer Selection and Cleaning: Choose a viscometer with a capillary size appropriate for the expected viscosity range of the samples. Ensure the viscometer is clean and dry.
-
Calibration: Determine the viscometer constant (C) by measuring the efflux time (t_water) for distilled water at a known temperature. The kinematic viscosity (ν_water) is known, so C can be calculated.
-
Sample Loading: Load the this compound solution into the viscometer.
-
Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15 minutes.
-
Measurement: Using a pipette bulb, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time (t_solution) it takes for the meniscus to pass between the upper and lower timing marks.
-
Repeat the measurement at least three times and calculate the average efflux time.
-
Calculation: The kinematic viscosity of the solution (ν_solution) is calculated as: ν_solution = C * t_solution. The dynamic viscosity (η_solution) is then calculated by multiplying the kinematic viscosity by the density of the solution (η_solution = ν_solution * ρ_solution).
Refractive Index of this compound Solutions
The refractive index (RI) of a this compound solution is a measure of how much the path of light is bent, or refracted, when it enters the solution. The RI of a this compound solution increases linearly with concentration, making it a simple and rapid method for determining this compound concentration. This principle is the basis for handheld and digital refractometers widely used in quality control.
Principle of Refractive Index Variation
The refractive index of a medium is related to the speed of light in that medium. The presence of dissolved this compound molecules increases the optical density of the solution, which slows down the speed of light and thus increases the refractive index. The linear relationship between concentration and RI at a given temperature and wavelength of light forms the basis of Brix scale, which is a measure of the sugar content in an aqueous solution.
Quantitative Data: Refractive Index as a Function of Concentration
| This compound Concentration (% w/w) | Refractive Index (n_D) at 20°C |
| 0 | 1.3330 |
| 10 | 1.3478 |
| 20 | 1.3638 |
| 30 | 1.3811 |
| 40 | 1.3996 |
| 50 | 1.4201 |
| 60 | 1.4418 |
Data compiled from various authoritative sources.
Experimental Protocol: Measurement of Refractive Index using an Abbe Refractometer
An Abbe refractometer is an instrument used to measure the refractive index of liquids.
4.3.1. Materials
-
Abbe refractometer
-
This compound solutions of known concentrations
-
Distilled or deionized water
-
Soft lens tissue
4.3.2. Procedure
-
Calibration: Calibrate the refractometer using distilled water, which has a known refractive index (1.3330 at 20°C).
-
Sample Application: Place a few drops of the this compound solution onto the prism of the refractometer.
-
Measurement: Close the prism and look through the eyepiece. Adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index value from the scale.
-
Cleaning: Clean the prism thoroughly with distilled water and a soft tissue after each measurement.
Boiling Point Elevation of this compound Solutions
The boiling point of a this compound solution is higher than that of pure water. This phenomenon, known as boiling point elevation, is a colligative property, meaning it depends on the concentration of solute particles (this compound molecules) in the solvent (water), but not on the identity of the solute.
Principle of Boiling Point Elevation
The presence of a non-volatile solute like this compound lowers the vapor pressure of the solvent. This is because the this compound molecules at the surface of the solution reduce the number of solvent molecules that can escape into the vapor phase. To reach the boiling point, where the vapor pressure of the solution equals the atmospheric pressure, a higher temperature is required. The extent of boiling point elevation is directly proportional to the molal concentration of the solute.
Quantitative Data: Boiling Point Elevation as a Function of Concentration
| This compound Concentration (% w/w) | Molality (mol/kg) | Boiling Point at 1 atm (°C) | Boiling Point Elevation (°C) |
| 0 | 0 | 100.00 | 0.00 |
| 10 | 0.325 | 100.17 | 0.17 |
| 20 | 0.729 | 100.37 | 0.37 |
| 30 | 1.250 | 100.64 | 0.64 |
| 40 | 1.947 | 101.00 | 1.00 |
| 50 | 3.000 | 101.54 | 1.54 |
| 60 | 4.386 | 102.25 | 2.25 |
Data compiled from various authoritative sources.
Experimental Protocol: Measurement of Boiling Point
5.3.1. Materials
-
Beaker or flask
-
Hot plate or Bunsen burner
-
Thermometer (calibrated)
-
Stirring rod or magnetic stirrer
-
This compound solutions of known concentrations
5.3.2. Procedure
-
Pour a known volume of the this compound solution into the beaker.
-
Place the beaker on the heat source and immerse the thermometer into the solution, ensuring the bulb is not touching the bottom of the beaker.
-
Heat the solution while stirring gently.
-
Record the temperature at which the solution begins to boil vigorously and the temperature remains constant. This is the boiling point.
-
Repeat the measurement for solutions of different concentrations.
Interrelationships and Practical Implications
The physical properties of this compound solutions are interconnected and have significant practical implications in various scientific and industrial settings.
A Deep Dive into Sucrose Metabolism: A Technical Guide for Researchers
Sucrose, a simple disaccharide composed of glucose and fructose, is a central molecule in the carbon metabolism of a vast array of organisms, from the simplest bacteria to complex multicellular plants.[1] Its role as a primary product of photosynthesis in plants and its widespread use as a carbon and energy source make the study of its metabolic pathways critically important for fields ranging from agricultural biotechnology to drug development.[2][3][4][5] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of this compound metabolism in both prokaryotic and eukaryotic cells, offering insights into the regulatory intricacies and providing actionable experimental protocols for researchers and drug development professionals.
Part 1: The Dichotomy of this compound Utilization: Prokaryotic Strategies
Prokaryotic organisms have evolved diverse and highly efficient systems for the uptake and catabolism of this compound, reflecting their adaptability to various ecological niches. The strategies employed are broadly categorized into two main types: the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) and non-PTS mediated pathways.
The Phosphotransferase System (PTS): A High-Energy Investment for Efficient Uptake
The PTS is a sophisticated mechanism used by many bacteria for the concomitant transport and phosphorylation of sugars.[6][7][8] This system utilizes phosphoenolpyruvate (PEP) as the phosphate donor in a multi-protein phosphorelay cascade.[6][7]
Mechanism of Action:
The PTS for this compound, often encoded by the scr regulon, involves a series of sequential phosphorylation events.[9][10][11] The phosphoryl group from PEP is transferred through a series of general cytoplasmic proteins, Enzyme I (EI) and the Histidine-containing phosphocarrier protein (HPr), to a this compound-specific Enzyme II (EII) complex.[7] The EII complex is typically composed of three domains: EIIA, EIIB, and the integral membrane permease EIIC.[7] The final step involves the transfer of the phosphate group to the incoming this compound molecule as it is translocated across the cell membrane by EIIC, yielding intracellular this compound-6-phosphate.[12]
Causality in Experimental Design: The elegance of the PTS lies in its ability to couple transport with activation. By phosphorylating this compound upon entry, the cell achieves two critical objectives: it maintains a steep concentration gradient favoring further this compound uptake and it directly produces a phosphorylated intermediate ready for entry into glycolysis. This energetic coupling makes the PTS particularly advantageous in environments where this compound concentrations may be limiting.
Diagram: Prokaryotic this compound Metabolism via the PTS Pathway
Caption: The PTS pathway for this compound uptake and initial catabolism in prokaryotes.
Non-PTS this compound Utilization: A Proton-Motive Force Driven Alternative
In contrast to the PTS, some bacteria, including certain strains of Escherichia coli, utilize a non-PTS system for this compound metabolism, often encoded by the csc gene cluster.[9][10][11][13][14] This pathway relies on a proton-sucrose symporter and intracellular hydrolysis.
Mechanism of Action:
The csc regulon typically includes genes for a this compound permease (CscB), a this compound hydrolase (invertase, CscA), and a fructokinase (CscK).[13][14] CscB is a proton-sucrose symporter that utilizes the proton motive force to transport this compound into the cytoplasm.[14] Once inside, the cytosolic invertase, CscA, cleaves this compound into glucose and fructose.[9][13] These monosaccharides are then phosphorylated by host cell kinases to enter glycolysis.
Causality in Experimental Design: The non-PTS system is energetically less demanding in terms of high-energy phosphate compounds compared to the PTS. However, its efficiency is directly linked to the strength of the proton motive force. This makes it a more favorable strategy in environments with abundant this compound where the initial energetic investment of the PTS is not as critical.
Diagram: Prokaryotic this compound Metabolism via the Non-PTS Pathway
Caption: The non-PTS pathway for this compound uptake and catabolism in prokaryotes.
Part 2: The Central Role of this compound in Eukaryotic Metabolism
In eukaryotes, this compound metabolism is most extensively studied in plants, where it is the primary transportable form of photosynthetically fixed carbon.[15][16] However, many other eukaryotes, including fungi like Saccharomyces cerevisiae, have evolved efficient mechanisms to utilize this compound from their environment.[17][18][19]
This compound Biosynthesis in Plants: A Tightly Regulated Process
This compound synthesis occurs in the cytosol of photosynthetic cells and is a key determinant of carbon partitioning between export and storage (as starch).[3][4][5][16]
The Core Pathway:
The biosynthesis of this compound involves two key enzymes: this compound-phosphate synthase (SPS) and this compound-phosphate phosphatase (SPP).[20][21][22][23]
-
This compound-Phosphate Synthase (SPS): This enzyme catalyzes the transfer of a glucosyl residue from UDP-glucose to fructose-6-phosphate, forming this compound-6-phosphate.[22] SPS is a major point of regulation in this compound biosynthesis and is subject to both allosteric control and reversible protein phosphorylation.[20][21][22][24]
-
This compound-Phosphate Phosphatase (SPP): SPP subsequently dephosphorylates this compound-6-phosphate to yield free this compound.[15]
Regulatory Insights: The activity of SPS is finely tuned to the metabolic status of the cell. It is allosterically activated by glucose-6-phosphate and inhibited by inorganic phosphate.[22] This allows for a direct link between the rate of photosynthesis (which influences the levels of these metabolites) and the rate of this compound synthesis.[22] Furthermore, light-dependent phosphorylation and dephosphorylation of SPS provide another layer of control, ensuring that this compound synthesis is coordinated with photosynthetic activity.[20][21][24]
Diagram: Eukaryotic this compound Biosynthesis in Plants
Caption: The core pathway of this compound biosynthesis in the cytosol of plant cells.
This compound Catabolism in Eukaryotes: A Tale of Two Enzymes
The breakdown of this compound in eukaryotic cells is primarily catalyzed by two enzymes: invertase and this compound synthase (SuSy).[3][4][5][25][26] The choice between these enzymes often dictates the metabolic fate of the resulting hexoses.
Invertase: Irreversible Hydrolysis for Growth and Signaling
Invertases catalyze the irreversible hydrolysis of this compound into glucose and fructose.[27][28] They are classified based on their pH optima and subcellular localization:
-
Acid Invertases: Found in the vacuole and the cell wall (apoplast), with an acidic pH optimum.[29] Apoplastic invertase plays a crucial role in phloem unloading and provides hexoses for uptake by sink tissues.[30] Vacuolar invertase is involved in regulating cellular osmotic potential and mobilizing stored this compound.[30]
-
Alkaline/Neutral Invertases: Located in the cytoplasm and have a neutral to alkaline pH optimum.[29] Their precise roles are still being elucidated, but they are thought to be involved in cytosolic this compound breakdown.
This compound Synthase (SuSy): A Reversible Reaction for Biosynthesis
This compound synthase catalyzes the reversible cleavage of this compound in the presence of a nucleoside diphosphate (typically UDP) to yield fructose and UDP-glucose.[15] Although the reaction is reversible, in sink tissues, it predominantly proceeds in the catabolic direction.[18] The UDP-glucose produced by SuSy is a direct precursor for the synthesis of various polysaccharides, including starch and cellulose, making SuSy a key enzyme in biosynthetic processes.[3][4][5]
Comparative Functional Significance:
| Enzyme | Reaction | Location | Primary Function |
| Invertase | This compound + H₂O → Glucose + Fructose | Vacuole, Apoplast, Cytosol | Growth, osmotic regulation, sugar signaling[25][30] |
| This compound Synthase | This compound + UDP ⇌ Fructose + UDP-Glucose | Cytosol | Biosynthesis of polysaccharides (starch, cellulose)[3][4][5][15] |
This compound Metabolism in Yeast:
Saccharomyces cerevisiae primarily utilizes an extracellular invertase (Suc2p) to hydrolyze this compound into glucose and fructose, which are then transported into the cell.[17][18][19][31][32] This extracellular hydrolysis is a key first step in this compound fermentation.[19] Some yeasts also possess this compound-proton symporters for the direct uptake of this compound, followed by intracellular hydrolysis.[17]
Part 3: Experimental Protocols for the Study of this compound Metabolism
A thorough understanding of this compound metabolism requires robust experimental methodologies. The following protocols provide a framework for investigating key aspects of these pathways.
Enzymatic Assays for Key this compound Metabolizing Enzymes
Protocol 1: Spectrophotometric Assay for Invertase Activity
Principle: This assay measures the amount of reducing sugars (glucose and fructose) produced from the hydrolysis of this compound. The reducing sugars are quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) assay.
Methodology:
-
Enzyme Extraction: Homogenize tissue or cell pellets in an appropriate extraction buffer (e.g., sodium acetate buffer, pH 4.7 for acid invertase). Centrifuge to pellet debris and collect the supernatant containing the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, this compound solution, and the appropriate buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Stopping the Reaction: Terminate the reaction by adding DNS reagent and boiling for a set time.
-
Spectrophotometric Measurement: After cooling, measure the absorbance at 540 nm.
-
Quantification: Determine the concentration of reducing sugars produced by comparing the absorbance to a standard curve generated with known concentrations of glucose or fructose.
Protocol 2: Coupled Enzyme Assay for this compound Synthase (Cleavage Direction)
Principle: This assay couples the production of fructose from the SuSy-catalyzed cleavage of this compound to the reduction of NAD⁺ by hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase. The increase in NADH is monitored spectrophotometrically at 340 nm.
Methodology:
-
Enzyme Extraction: Extract the enzyme as described for invertase, using a buffer suitable for SuSy (e.g., HEPES buffer, pH 7.5).
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, this compound, UDP, and the coupling enzymes and substrates (ATP, NAD⁺, hexokinase, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase).
-
Spectrophotometric Measurement: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH.
Isotopic Tracer Analysis for Metabolic Flux Studies
Principle: Stable isotope-labeled substrates (e.g., ¹³C-sucrose) are introduced into the biological system, and the distribution of the label in downstream metabolites is analyzed by mass spectrometry or NMR. This allows for the quantitative determination of metabolic fluxes through different pathways.[33][34]
Workflow:
-
Labeling Experiment: Incubate cells or tissues with a ¹³C-labeled this compound tracer for a defined period.
-
Metabolite Extraction: Quench metabolic activity and extract intracellular metabolites.
-
LC-MS/MS or GC-MS Analysis: Separate and detect the labeled and unlabeled metabolites using liquid or gas chromatography coupled with mass spectrometry.
-
Metabolic Flux Analysis (MFA): Use the isotopic labeling patterns of key metabolites (e.g., glycolytic intermediates, amino acids) to computationally model and quantify the fluxes through the this compound metabolic network.
Diagram: Experimental Workflow for Isotopic Tracer Analysis
Caption: A generalized workflow for studying this compound metabolism using isotopic tracers.
Conclusion
The metabolism of this compound in prokaryotic and eukaryotic cells is a testament to the evolutionary adaptation of organisms to utilize this abundant disaccharide. The distinct strategies of PTS and non-PTS uptake in prokaryotes, and the intricate interplay of synthesis and degradation in eukaryotes, highlight the central importance of this compound in cellular bioenergetics and biosynthesis. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of these pathways, paving the way for advancements in biotechnology, agriculture, and the development of novel therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of this compound metabolism in higher plants: localization and regulation of activity of key enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. PEP group translocation - Wikipedia [en.wikipedia.org]
- 7. The Bacterial Phosphotransferase System: New frontiers 50 years after its discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | The Scr and Csc pathways for this compound utilization co-exist in E. coli, but only the Scr pathway is widespread in other Enterobacteriaceae [frontiersin.org]
- 11. The Scr and Csc pathways for this compound utilization co-exist in E. coli, but only the Scr pathway is widespread in other Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Molecular control of this compound utilization in Escherichia coli W, an efficient this compound-utilizing strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | An Overview of this compound Synthases in Plants [frontiersin.org]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Engineering topology and kinetics of this compound metabolism in Saccharomyces cerevisiae for improved ethanol yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. ROLE AND REGULATION OF this compound-PHOSPHATE SYNTHASE IN HIGHER PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] ROLE AND REGULATION OF this compound-PHOSPHATE SYNTHASE IN HIGHER PLANTS. | Semantic Scholar [semanticscholar.org]
- 22. This compound-phosphate synthase - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. annualreviews.org [annualreviews.org]
- 25. This compound metabolism: regulatory mechanisms and pivotal roles in sugar sensing and plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A role for 'futile cycles' involving invertase and this compound synthase in this compound metabolism of tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Invertase - Wikipedia [en.wikipedia.org]
- 28. Invertase - Creative Enzymes [creative-enzymes.com]
- 29. assbt.org [assbt.org]
- 30. researchgate.net [researchgate.net]
- 31. biorxiv.org [biorxiv.org]
- 32. researchgate.net [researchgate.net]
- 33. journals.humankinetics.com [journals.humankinetics.com]
- 34. quora.com [quora.com]
A Technical Guide to the Conformational Analysis of the Sucrose Molecule
Abstract
Sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is a disaccharide of immense biological and commercial significance. Its three-dimensional structure and dynamic behavior in solution are pivotal to its function, governing its interactions with proteins, its physicochemical properties in food systems, and its role as a chemical feedstock. The conformational landscape of this compound is primarily defined by the flexibility of the glycosidic linkage connecting its glucose and fructose rings, the puckering of these rings, and a complex network of intra- and intermolecular hydrogen bonds. This guide provides a comprehensive overview of the principles and methodologies employed in the conformational analysis of this compound, targeting researchers and professionals in biochemistry, drug development, and materials science. We delve into both experimental and computational techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Molecular Dynamics (MD) simulations, and Quantum Mechanics (QM) calculations. By synthesizing findings from these methods, we present a holistic view of this compound's conformational preferences, the long-standing debate between its solid-state and solution structures, and the critical influence of the solvent environment.
Introduction: The Significance of this compound Conformation
This compound is more than just table sugar; it is a fundamental molecule in biological systems and a versatile component in industrial applications.[1] Its conformation—the spatial arrangement of its atoms—directly influences its properties and interactions. In drug development, understanding how this compound and other carbohydrates adopt specific shapes is crucial for designing molecules that can bind to carbohydrate-recognizing proteins (lectins) or inhibit enzymes involved in carbohydrate metabolism. In food science, the conformation of this compound affects properties like sweetness, viscosity, and crystallization behavior.[2]
The conformational analysis of this compound focuses on characterizing its three-dimensional structure, which is not static but exists as an ensemble of interconverting states, especially in solution.[3][4] This guide aims to provide the scientific rationale and practical framework for investigating this dynamic landscape. We will explore the key structural degrees of freedom in the this compound molecule and the state-of-the-art techniques used to probe them, emphasizing the synergy between experimental observation and computational modeling.
The this compound Molecule: Structural Fundamentals
The unique structural features of this compound arise from the linkage of an α-D-glucose (a pyranose, or six-membered ring) to a β-D-fructose (a furanose, or five-membered ring).[1][5] Unlike many other common disaccharides, the glycosidic bond in this compound connects the anomeric carbons of both monosaccharide units (C1 of glucose and C2 of fructose). This α-1,β-2-glycosidic linkage makes this compound a non-reducing sugar, as it locks both rings and prevents them from opening to expose a reactive aldehyde or ketone group.[6]
The Glycosidic Linkage: Torsional Flexibility
The primary source of conformational flexibility in this compound is the rotation around the bonds of the glycosidic linkage. This flexibility is described by two main torsional angles (or dihedral angles), φ (phi) and ψ (psi).[7][8]
-
φ (phi): Defined by the atoms O5g–C1g–O2f–C2f
-
ψ (psi): Defined by the atoms C1g–O2f–C2f–O5f
(where 'g' refers to the glucopyranosyl ring and 'f' refers to the fructofuranosyl ring).[9][10]
The energetically allowed values of φ and ψ determine the overall orientation of the two sugar rings relative to each other. Steric hindrance and stereoelectronic effects, such as the exo-anomeric effect, constrain the possible range of these angles.[7][11] Computational methods are often used to generate a Ramachandran-like plot for these angles, mapping the low-energy (and therefore most probable) conformations.[8]
Caption: Key torsional angles, φ and ψ, defining the this compound conformation.
Intramolecular Hydrogen Bonding
The conformational structure of this compound is significantly stabilized by a network of intramolecular hydrogen bonds.[12] In the crystalline state, two prominent hydrogen bonds are consistently observed: one between the O2 hydroxyl of glucose and the O1 hydroxyl of fructose (O2g-H···O1f), and another between the ring oxygen of glucose and the O6 hydroxyl of fructose (O5g···H-O6f).[9] These interactions play a crucial role in holding the molecule in a relatively rigid conformation in the solid state.[13] However, in aqueous solution, these direct intramolecular bonds are weakened and become more transient, often being replaced by bridging water molecules that mediate the interaction between the two rings.[9][14]
Methodologies for Conformational Analysis
A multi-faceted approach combining experimental and computational methods is required to fully characterize the conformational landscape of this compound.[3][15] Experimental techniques provide data on the molecule's average structure or its structure in a specific state (e.g., crystalline), while computational methods allow for the exploration of its dynamic behavior and the energy of different conformations.[3]
Experimental Approaches
X-ray crystallography provides a high-resolution, three-dimensional snapshot of the this compound molecule in its solid, crystalline state.[15] The first crystal structure was determined in the 1950s and later refined to include the positions of hydrogen atoms.[1] This technique has been fundamental in establishing the baseline conformation of this compound, including precise bond lengths, angles, and the presence of intramolecular hydrogen bonds.[1][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth & Selection: High-quality single crystals of this compound are grown, often from an aqueous solution. A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope.[16]
-
Mounting: The selected crystal is carefully mounted on a goniometer head.[16]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of scattered X-rays) is recorded by a detector.[16]
-
Structure Solution & Refinement: The diffraction data are processed to determine the electron density map of the molecule. From this map, the positions of the carbon and oxygen atoms are determined. The structure is then refined, a process that adjusts the atomic positions to best fit the experimental data, and hydrogen atoms are typically added to complete the model.[16][17]
NMR is the most powerful experimental technique for studying the conformation of molecules in solution.[4][15] Unlike crystallography, NMR can provide information about the dynamic nature of this compound, revealing which conformations are populated and the rates of interconversion between them.[18][19]
Key NMR parameters used in conformational analysis include:
-
Nuclear Overhauser Effects (NOEs): NOEs arise from the through-space interaction of protons that are close to each other (< 5 Å). Measuring NOEs between protons on the glucose and fructose rings provides distance constraints that help define the relative orientation of the two units.[9][20]
-
Scalar (J) Couplings: Three-bond proton-proton (³JHH) and proton-carbon (³JCH) coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[20][21] These are invaluable for determining ring puckering and the conformation around the glycosidic linkage.
-
Residual Dipolar Couplings (RDCs): By weakly aligning the molecule in a dilute liquid crystal medium, RDCs can be measured. RDCs provide long-range orientational information, offering powerful constraints on the global conformation of the molecule.[9]
-
Hydroxyl Proton Exchange: Advanced NMR techniques, sometimes under supercooled conditions, can be used to directly observe hydroxyl protons and detect transient hydrogen bonds through cross-relaxation (ROESY) or scalar couplings.[22][23]
Computational Approaches
Computational chemistry provides the tools to simulate the behavior of this compound at an atomic level, complementing experimental data by providing a dynamic picture and energetic insights that are otherwise inaccessible.[3]
MD simulations are used to model the movement of atoms in the this compound molecule over time, explicitly accounting for interactions with solvent molecules (like water).[9][24] These simulations are essential for understanding the conformational flexibility of this compound in a realistic environment.[18][25]
Workflow: MD Simulation of this compound in Water
-
System Setup: An initial 3D structure of this compound (often from the crystal structure) is placed in a simulation box. The box is then filled with a chosen water model (e.g., TIP3P, TIP4P/Ew).[9]
-
Force Field Selection: A carbohydrate-specific force field, such as GLYCAM06 or CHARMM, is chosen.[9][26] The force field is a set of equations and parameters that defines the potential energy of the system as a function of its atomic coordinates.
-
Energy Minimization & Equilibration: The energy of the initial system is minimized to remove any unfavorable steric clashes. The system is then gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.
-
Production Run: A long simulation (typically hundreds of nanoseconds or more) is run, during which the positions and velocities of all atoms are saved at regular intervals.[9][18] This trajectory file contains the raw data of the molecule's dynamic behavior.
-
Analysis: The trajectory is analyzed to extract conformational information, such as the distribution of φ and ψ torsional angles, the persistence of hydrogen bonds, and ring puckering.[9] This data is often used to construct a free energy landscape, which maps the conformational basins and the energy barriers between them.[9][27]
While MD simulations rely on classical mechanics (force fields), QM calculations provide a more accurate description of the electronic structure and energy of a molecule.[28] Due to their high computational cost, QM methods are often applied to smaller fragments or used to refine specific conformations.[29] Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise, treating a critical part of the molecule (like the glycosidic linkage) with high-level QM theory while the rest of the system is modeled with a faster MM force field.[28][30] This approach is particularly useful for constructing highly accurate energy surfaces of the φ and ψ torsions.[30]
Caption: Integrated workflow for the conformational analysis of this compound.
Key Conformational Insights and Discussion
The Crystal vs. Solution State Debate
A central theme in this compound research is the relationship between its rigid crystal structure and its flexible nature in solution. Early NMR studies suggested a fairly rigid solution conformation close to that of the crystal.[9] However, subsequent research using both advanced NMR and long-timescale MD simulations has painted a more nuanced picture. The consensus now is that while this compound is a dynamic molecule, the conformation observed in the crystal structure represents a major, low-energy basin in the solution-state conformational landscape.[9] The molecule does not adopt a single, fixed shape in water but rather explores a set of closely related structures, with the crystal-like form being the most populated.[9]
The Critical Role of the Solvent
The solvent environment has a profound impact on this compound's conformation.[31] MD simulations consistently show that in aqueous solution, the strong intramolecular hydrogen bonds present in the crystal are frequently disrupted.[9] Instead of direct sugar-sugar hydrogen bonds, the hydroxyl groups of this compound form extensive hydrogen bonds with the surrounding water molecules.[27] In some cases, single water molecules act as "bridges," simultaneously hydrogen-bonding to both the glucose and fructose residues, thereby helping to stabilize the global conformation.[9] This dynamic interplay with the solvent is key to correctly modeling the conformational preferences of this compound and other carbohydrates.[31]
Free Energy Landscapes
By analyzing the vast amount of data from MD simulations, it is possible to construct free energy landscapes as a function of the glycosidic torsion angles, φ and ψ.[9] These maps reveal the most stable conformational states (energy minima) and the energetic barriers to transition between them. For this compound, these maps typically show a dominant low-energy region that includes the crystal structure conformation.[9] However, some force fields may over-stabilize a secondary conformational basin, highlighting the importance of validating computational results against experimental data, such as NMR-derived RDCs or J-couplings.[9]
Table 1: Representative Torsional Angles for this compound Conformations
| Conformation Source | φ Angle (degrees) | ψ Angle (degrees) | Method | Reference |
| Crystal Structure | ~108 | ~305 (-55) | X-ray Diffraction | [9] |
| MD Simulation (in water) | ~122 | ~298 (-62) | MD (GLYCAM06) | [9] |
| DFT Optimized | ~111 | ~308 (-52) | QM (DFT) | [14] |
Note: ψ angles are often represented in the range of -180° to +180° or 0° to 360°. Values are approximate and depend on the specific study and methodology.
Conclusion and Future Directions
The conformational analysis of this compound is a mature field that has benefited immensely from the synergy of X-ray crystallography, NMR spectroscopy, and computational modeling. It is now well-established that this compound in solution is not a rigid entity but a dynamic molecule that preferentially populates a conformation closely related to its solid-state structure. The solvent is not a passive medium but an active participant, modulating the intramolecular interactions and stabilizing the overall structure through a dynamic hydrogen bond network.
Future research will likely focus on:
-
Improved Force Fields: Developing more accurate force fields for carbohydrates to better reproduce experimental data without empirical adjustments.
-
Advanced Simulation Techniques: Employing enhanced sampling methods (e.g., metadynamics, adaptively biased MD) to more efficiently explore the entire conformational landscape and obtain more accurate free energy calculations.[18]
-
In-cell and Complex Environments: Extending conformational studies to more complex and biologically relevant environments, such as within the crowded cytoplasm of a cell or at the surface of proteins and membranes, to understand how these interactions modulate this compound's structure and function.[32][33]
A deep understanding of this compound's conformational behavior remains a cornerstone of carbohydrate chemistry, with continuing implications for the rational design of new drugs, advanced biomaterials, and functional foods.
References
- 1. crystallography365.wordpress.com [crystallography365.wordpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational carbohydrate chemistry: what theoretical methods can tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent interactions determine carbohydrate conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemtry.in [chemtry.in]
- 8. pubs.aip.org [pubs.aip.org]
- 9. This compound in Aqueous Solution Revisited: 1. Molecular Dynamics Simulations and Direct and Indirect Dipolar Coupling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cigs.unimo.it [cigs.unimo.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]
- 21. DFT Calculations on disaccharides [stenutz.eu]
- 22. Revealing elusive conformations of this compound from hydrogen bond J-coupling in H2O: A combined NMR and quantum mechanics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evidence for a transient interresidue hydrogen bond in this compound in aqueous solution obtained by rotating-frame exchange NMR spectroscopy under supercooled conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 25. scispace.com [scispace.com]
- 26. Molecular dynamics study of this compound aqueous solutions: From solution structure to transport coefficients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 27. researchgate.net [researchgate.net]
- 28. A QM/MM analysis of the conformations of crystalline this compound moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structural Analysis of Oxidized this compound and Its Application as a Crease-Resistant Crosslinking Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Molecular dynamics simulation of this compound- and trehalose-coated carboxy-myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Effects of this compound on conformational equilibria and fluctuations within the native-state ensemble of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mastering Separation: A Detailed Protocol for Sucrose Density Gradient Centrifugation
Sucrose density gradient centrifugation is a cornerstone technique in biological research and drug development, enabling the separation of macromolecules and cellular components based on their size, shape, and density.[1][2] This powerful method involves layering a sample onto a column of this compound solution with a density gradient that increases from top to bottom.[1][3] During centrifugation, components within the sample sediment through the gradient at different rates, allowing for their effective fractionation.[4] This guide provides a comprehensive overview of the principles, a detailed protocol, and practical insights for the successful application of this compound density gradient centrifugation.
The Foundational Principles of Separation
The efficacy of this compound density gradient centrifugation hinges on the principle that under a centrifugal force, molecules will travel through a medium until they reach a point where the medium's density matches their own, a point of isopycnic equilibrium.[3][5] The rate of sedimentation is influenced by several factors, including the particle's size and mass, the centrifugal force applied, and the viscosity and density of the gradient medium.[1][4] this compound is an ideal medium due to its high solubility, low cost, and non-toxic nature, which helps in preserving the biological activity of the separated components.[6]
There are two primary modes of this compound density gradient centrifugation:
-
Rate-Zonal Centrifugation: In this method, the run is terminated before the particles reach their isopycnic point. Separation is primarily based on differences in sedimentation rate, which is influenced by size and shape. This technique is ideal for separating particles of similar density but different sizes.
-
Isopycnic Centrifugation: Here, centrifugation continues until the particles reach their buoyant density within the gradient.[7] At this point, the net force on the particle is zero, and it ceases to move. This method is highly effective for separating particles with different densities, irrespective of their size.
Visualizing the Workflow
To better understand the process, the following diagram illustrates the key stages of a typical this compound density gradient centrifugation experiment.
Caption: Workflow of this compound Density Gradient Centrifugation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing this compound density gradient centrifugation. The specific parameters, such as this compound concentrations and centrifugation settings, may need to be optimized depending on the sample and the target components.
Materials and Reagents
-
High-purity this compound (RNase/DNase-free if isolating nucleic acids or ribosomes)
-
Buffer appropriate for the sample (e.g., Tris-HCl, PBS)
-
Ultracentrifuge with a swinging-bucket rotor
-
Ultracentrifuge tubes (e.g., Beckman Ultra-Clear)
-
Gradient maker or a peristaltic pump with a narrow-gauge needle
-
Fraction collector or pipettes for manual collection
-
Refractometer for verifying this compound concentration (optional but recommended)
Step 1: Preparation of this compound Solutions
The accuracy of the this compound concentrations is critical for reproducible results. It is advisable to prepare a high-concentration stock solution (e.g., 66% w/v) and dilute it to the desired working concentrations.[8]
-
Prepare a Sterile Stock Solution: Dissolve high-purity this compound in the appropriate buffer. For example, to make a 60% (w/w) solution, mix 60g of this compound with 40g (40 mL) of buffer.
-
Filter Sterilize: Filter the this compound solutions through a 0.22 µm filter to remove any particulate matter.
-
Verify Concentration: Use a refractometer to accurately determine the concentration of your this compound solutions.
-
Store Properly: Store the solutions at 4°C. High-concentration this compound solutions can be stored for extended periods.[8]
| This compound % (w/v) | Density (g/cm³) at 20°C |
| 10% | 1.040 |
| 20% | 1.081 |
| 30% | 1.127 |
| 40% | 1.176 |
| 50% | 1.230 |
| 60% | 1.289 |
Step 2: Forming the this compound Gradient
The gradient can be prepared as a continuous (linear) gradient or a step gradient.
-
Continuous (Linear) Gradient: This is often created using a gradient maker, which mixes two different concentrations of this compound to create a linear gradient. This method provides high resolution.
-
Step Gradient: This is created by carefully layering solutions of decreasing this compound concentration on top of each other.[8] While easier to prepare manually, the interfaces between the layers can be disruptive to some samples. Over time, diffusion will smooth the steps into a more continuous gradient.[9][10] A reliable method for creating step gradients that can be stored is to freeze layers of this compound and then thaw them before use.[11][12]
Protocol for a Step Gradient:
-
Start with the highest concentration of this compound solution at the bottom of the ultracentrifuge tube.
-
Carefully overlay decreasing concentrations of this compound solutions. For example, for a 10-40% gradient, layer 40%, 30%, 20%, and then 10% this compound solutions.[8]
-
When adding the next layer, place the pipette tip against the wall of the tube just above the meniscus of the previous layer and dispense the solution slowly to avoid mixing.[8]
Step 3: Sample Loading and Centrifugation
-
Sample Preparation: Ensure the sample is in a compatible buffer and clarified by a low-speed centrifugation step to remove large debris.
-
Loading the Sample: Carefully layer the sample on top of the gradient.[6] The volume of the sample should be kept small relative to the gradient volume to ensure good resolution.
-
Balancing the Tubes: Accurately balance the centrifuge tubes before placing them in the rotor.
-
Centrifugation: Place the tubes in the swinging-bucket rotor of the ultracentrifuge. Centrifuge at the appropriate speed and time for your specific application. It is crucial to use slow acceleration and deceleration profiles to avoid disturbing the gradient.[10][13]
| Application | Typical this compound Gradient Range | Typical Centrifugation Speed | Typical Centrifugation Time |
| Ribosome Profiling | 10-50% | 150,000 x g | 2-4 hours |
| Viral Particle Purification | 20-60% | 100,000 - 200,000 x g | 2-16 hours |
| Exosome Isolation | 5-30% | 100,000 x g | 1-3 hours |
| Protein Complex Separation | 5-20% | 100,000 - 150,000 x g | 10-16 hours |
Step 4: Fraction Collection and Analysis
After centrifugation, the separated components will be located in distinct bands within the gradient.
-
Fraction Collection: Fractions can be collected in several ways:
-
Top-down collection: Carefully remove fractions from the top of the gradient using a pipette.[14]
-
Bottom-up collection: Puncture the bottom of the centrifuge tube with a needle and collect the fractions as they drip out.[7]
-
Using a Fractionator: A gradient fractionator can be used to push a dense solution into the bottom of the tube, forcing the gradient out through a collection needle at the top. This method often provides the most reproducible results.[15][16]
-
-
Analysis of Fractions: Each fraction can then be analyzed using appropriate techniques such as:
-
SDS-PAGE and Western blotting for protein analysis.
-
RNA extraction followed by qPCR or Northern blotting for RNA analysis.
-
Electron microscopy to visualize purified particles.
-
Troubleshooting and Key Considerations
-
Poor Separation: If you observe poor separation, consider optimizing the gradient range, centrifugation time, or speed. Ensure the sample was loaded carefully without disturbing the gradient.[17]
-
Disrupted Gradient: A disrupted gradient can result from improper layering, rapid acceleration/deceleration of the centrifuge, or diffusion if the gradient is left to sit for too long before use.[10][13]
-
Sample Aggregation: If your sample aggregates, consider adjusting the buffer composition, such as ionic strength or the inclusion of detergents.
-
Reproducibility: For consistent results, it is essential to be meticulous in preparing the this compound solutions and forming the gradient.[13]
Diverse Applications in Research and Development
This compound density gradient centrifugation is a versatile technique with a wide range of applications, including:
-
Purification of viruses and viral components. [1]
-
Isolation of subcellular organelles such as mitochondria and ribosomes. [1]
-
Separation of protein complexes to study protein-protein interactions. [8]
-
Fractionation of DNA and RNA molecules based on size. [1][4]
-
Isolation of extracellular vesicles, including exosomes.
By providing a robust method for separating complex biological mixtures, this compound density gradient centrifugation remains an indispensable tool for researchers and drug development professionals.
References
- 1. This compound Density Gradient Centrifugation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. reddit.com [reddit.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Application of alkaline this compound gradient centrifugation in the analysis of DNA replication after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mangaldaicollege.org [mangaldaicollege.org]
- 6. protocol - Creative Proteomics [creative-proteomics.com]
- 7. Video: Density Gradient Ultracentrifugation: Principle and Applications [jove.com]
- 8. youtube.com [youtube.com]
- 9. This compound GRADIENTS FOR RNA [gene.mie-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. A simple technique for the preparation and storage of this compound gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. Small this compound density gradients: reproducible and automatic fractionation using a commercial fraction collector (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Using Sucrose for the Isolation of Subcellular Organelles
Introduction: Deconstructing the Cell for Deeper Insights
To truly understand cellular function, we must investigate its components in isolation. Subcellular fractionation is a cornerstone of cell biology, allowing researchers to dissect the complex machinery of the cell into its constituent organelles—nuclei, mitochondria, endoplasmic reticulum, and more.[1][2][3] This separation provides access to enriched populations of specific organelles, enabling detailed study of their proteomes, lipidomes, and specific biochemical activities without the confounding variables of the intact cellular environment.[1][2]
Among the various techniques for organelle isolation, sucrose density gradient centrifugation remains a robust, versatile, and widely used method.[4][5][6] Its enduring popularity stems from the unique properties of this compound and the high degree of purity that can be achieved. This guide provides a comprehensive overview of the theoretical principles, practical considerations, and detailed protocols for isolating subcellular organelles using this compound gradients.
Part I: Theoretical Foundations & Key Considerations
A. The "Why" of this compound: An Ideal Medium
This compound is the medium of choice for density gradient centrifugation for several key reasons:
-
High Solubility & Density Range: this compound can be dissolved in aqueous buffers to create solutions spanning a wide range of densities, essential for separating various organelles.[7]
-
Chemical Inertness: It is largely unreactive and does not typically interfere with the biological activity of the isolated components.
-
Viscosity: The viscosity of this compound solutions helps to stabilize the gradient and the separated bands of organelles, preventing their diffusion and mixing.[4]
-
Osmotic Properties: this compound solutions help maintain the osmotic integrity of organelles, preventing them from swelling and rupturing during the isolation process.[6]
-
Cost-Effectiveness: Compared to other gradient media like Ficoll or Percoll, this compound is inexpensive and readily available.[5][8]
B. Principles of Centrifugation: Two Core Strategies
Before delving into gradients, it's crucial to understand the initial step: differential centrifugation . This process uses progressively increasing centrifugal forces to separate cellular components based on their size and density, yielding enriched but still impure fractions.[2][3] The crude organelle pellets from this initial process are the starting material for the more refined density gradient purification.[5][6]
Density gradient centrifugation takes this a step further, separating particles within a liquid density gradient.[9]
C. Two Paths on the Gradient: Rate-Zonal vs. Isopycnic Separation
The power of this compound gradients lies in their ability to perform two distinct types of separation:
-
Rate-Zonal Centrifugation: In this technique, the sample is layered on top of a pre-formed this compound gradient. The key principle here is separation based primarily on size and shape .[9][10][11] Larger particles sediment faster through the gradient than smaller ones. The run is timed carefully to stop before the particles reach their buoyant density, resulting in separation into distinct zones or bands.[9][11] This method is ideal for separating particles of similar density but different sizes.[9][11]
-
Isopycnic Centrifugation (Buoyant Density Separation): Here, separation is based purely on buoyant density .[10][12] Particles travel through the gradient until they reach a point where their own density equals the density of the surrounding this compound medium.[12] At this "isopycnic" point, they stop sedimenting, regardless of how much longer the centrifugation continues. This method is perfect for separating particles of similar size but different densities.[11]
D. Critical Parameters for Success
-
Temperature: All steps should be performed at 4°C to minimize enzymatic degradation and preserve organelle integrity.[13]
-
Gradient Formation: Gradients can be discontinuous (step) or continuous . Step gradients are made by carefully layering solutions of decreasing this compound concentration on top of each other.[8] They are simple to prepare and effective for purifying organelles that band at the interface between two layers.[5][8] Continuous gradients have a smooth density transition and offer higher resolution, but require a gradient maker.
-
Rotor Choice: A swinging-bucket rotor is highly recommended. As the rotor spins, the buckets swing out to a horizontal position, allowing particles to sediment along a direct radial path through the gradient. Fixed-angle rotors can cause particles to pellet against the side of the tube, leading to smearing and poor separation.[14]
-
Centrifugation Speed & Time: These parameters are critical and depend on the target organelle and the type of separation (rate-zonal vs. isopycnic). Insufficient centrifugation will result in poor separation, while excessive force can cause irreversible damage to organelles.
Part II: The Workflow - From Cell to Fraction
Quantitative Data Summary
The following table provides typical parameters for isolating common organelles. Note that these values are starting points and must be optimized for specific cell types and experimental conditions.
| Organelle | Typical this compound Conc. (M) | Approx. Density (g/mL) | Typical g-force (x g) | Purity Marker Protein(s) |
| Nuclei | 1.8 - 2.2 M (cushion) | ~1.35 | 50,000 - 80,000 | Histone H3, Lamin B1[2][15] |
| Mitochondria | 1.0 - 1.5 M (interface) | ~1.18 | 60,000 - 100,000 | COX IV, VDAC1[2] |
| ER/Microsomes | 0.25 - 1.3 M | 1.10 - 1.25 | > 100,000 | Calnexin, PDI[15] |
| Lysosomes | 1.4 - 2.0 M | ~1.22 | ~80,000 | LAMP1, Cathepsin D |
Part III: Detailed Protocols
Protocol 1: Isolation of Mitochondria from Mammalian Tissue (Discontinuous Gradient)
This protocol is adapted for purifying mitochondria from a soft tissue like mouse liver, following an initial differential centrifugation to obtain a crude mitochondrial pellet.
Materials:
-
Homogenization Buffer (HB): 250 mM this compound, 10 mM HEPES, 1 mM EDTA, pH 7.4.
-
This compound Solutions: 1.5 M and 1.0 M this compound in 10 mM HEPES, pH 7.4.
-
Dounce homogenizer with a loose-fitting pestle.
-
Ultracentrifuge with a swinging-bucket rotor (e.g., SW 41 Ti or equivalent).
-
Ultracentrifuge tubes.
Methodology:
-
Homogenization: Mince ~1g of fresh liver tissue on ice and homogenize in 10 mL of ice-cold HB using 10-15 slow strokes of the Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[16]
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
-
Gradient Preparation:
-
In a new ultracentrifuge tube, carefully layer 5 mL of the 1.5 M this compound solution at the bottom.
-
Gently overlay 5 mL of the 1.0 M this compound solution on top of the 1.5 M layer. Avoid mixing the layers.
-
-
Sample Loading: Gently resuspend the crude mitochondrial pellet in 2 mL of HB. Carefully layer this suspension on top of the 1.0 M this compound layer.
-
Ultracentrifugation: Centrifuge at 60,000 x g for 20-30 minutes at 4°C with slow acceleration and deceleration.[8]
-
Fraction Collection: Intact, pure mitochondria will form a distinct brown band at the interface of the 1.0 M and 1.5 M this compound layers.[8] Carefully aspirate and discard the upper layers. Collect the mitochondrial band using a Pasteur pipette.
-
Washing: Dilute the collected fraction at least 4-fold with HB to reduce the this compound concentration. Pellet the mitochondria by centrifuging at 10,000 x g for 15 minutes. Resuspend the final pellet in a minimal volume of appropriate buffer for downstream analysis.
-
Validation: Confirm enrichment by performing a Western blot on the final fraction using antibodies against mitochondrial markers like COX IV and cytosolic markers like GAPDH to check for purity.[2][17]
Protocol 2: Isolation of Nuclei from Cultured Cells (this compound Cushion)
This method uses a dense this compound cushion to rapidly purify nuclei away from other cellular components.[2][18]
Materials:
-
Buffer A (Lysis Buffer): 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.1% NP-40, pH 7.9, with freshly added protease inhibitors.
-
This compound Cushion: 1.8 M this compound, 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.5.
-
Ultracentrifuge and swinging-bucket rotor.
Methodology:
-
Cell Harvest: Start with a pellet of ~5x10⁷ cultured cells. Wash once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold Buffer A. Incubate on ice for 10 minutes to allow cells to swell and lyse. The NP-40 will disrupt the plasma membrane while leaving the nuclear membrane largely intact.
-
Homogenization: Gently dounce the lysate with 15-20 strokes of a tight-fitting pestle to complete the lysis and release the nuclei.[19]
-
Gradient Preparation: Add 5 mL of the 1.8 M this compound Cushion to an ultracentrifuge tube.
-
Sample Loading: Carefully layer the 1 mL of cell homogenate on top of the this compound cushion.
-
Ultracentrifugation: Centrifuge at 80,000 x g for 60-80 minutes at 4°C.[2] The high centrifugal force will pull the dense nuclei through the cushion to the bottom of the tube, while lighter components like membranes and intact cells are retained at the top interface.[20]
-
Fraction Collection: Aspirate the supernatant and the this compound cushion. The pure nuclei will form a small, whitish pellet at the bottom of the tube.
-
Washing & Validation: Gently wash the nuclear pellet with a suitable nuclear buffer. Validate purity via Western blot for Histone H3 (nuclear marker) and GAPDH (cytosolic marker).[2][17]
Part IV: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Organelles | Incomplete cell lysis. / Centrifugation speed/time too low. / Overloading the gradient. | Increase homogenization strokes or lysis incubation time. / Optimize g-force and duration for your specific rotor and sample. / Reduce the amount of crude fraction loaded onto the gradient.[8] |
| High Contamination (Poor Purity) | Incomplete separation during differential centrifugation. / Gradient layers mixed during preparation or loading. / Wrong this compound concentrations for the target organelle. / Cross-contamination during fraction collection. | Ensure distinct pellets and supernatants in initial steps. / Layer solutions slowly down the side of the tube. Load sample very gently. / Verify this compound concentrations with a refractometer. Adjust densities based on pilot experiments. / Be precise when aspirating layers; leave a small buffer zone around your target band. |
| No Visible Bands | Insufficient starting material. / Protein degradation. / Incorrect centrifugation parameters. | Increase the number of cells or amount of tissue used. / Keep samples on ice at all times and use fresh protease inhibitors.[13] / Verify rotor-specific speed calculations. Ensure centrifuge is reaching the set speed and maintaining temperature.[21] |
| Smeared Bands / Pellet at Bottom | Centrifugation time too long (in rate-zonal). / Organelles have ruptured due to osmotic stress. / Gradient was disturbed (e.g., rapid acceleration/deceleration). | Reduce the centrifugation time.[9] / Ensure all buffers are isotonic. Dilute collected fractions slowly before pelleting.[8] / Use the slowest acceleration and deceleration settings on the ultracentrifuge.[22] |
Part V: References
-
This compound Density Gradient Centrifugation Protocols and Methods. (n.d.). [Source Not Available]. Retrieved from --INVALID-LINK--
-
Nuclei Isolation from Human Brain Using this compound Gradient. (2018). protocols.io. Retrieved from --INVALID-LINK--
-
What is the difference between rate zonal and isopycnic centrifugation? (2015). Quora. Retrieved from --INVALID-LINK--
-
Clayton, D. A., & Shadel, G. S. (2014). Purification of Mitochondria by this compound Step Density Gradient Centrifugation. Cold Spring Harbor Protocols. Retrieved from --INVALID-LINK--
-
Isolation of Pure Nuclei Using a this compound Method. (2015). PubMed. Retrieved from --INVALID-LINK--
-
Protocol for Rate Zonal Centrifugation Using this compound. (n.d.). Creative Proteomics. Retrieved from --INVALID-LINK--
-
Difference Between Rate Zonal and Isopycnic Centrifugation. (2019). Pediaa.Com. Retrieved from --INVALID-LINK--
-
Isolation of endocytic organelles by density gradient centrifugation. (2006). PubMed. Retrieved from --INVALID-LINK--
-
Clayton, D., & Shadel, G. (2014). Purification of mitochondria by this compound step density gradient centrifugation. Stork. Retrieved from --INVALID-LINK--
-
8 Types of Centrifugation with Principles and Uses. (2023). Microbe Notes. Retrieved from --INVALID-LINK--
-
Subcellular Fractionation Protocol - Mitochondria, Nuclear, Cytosolic. (n.d.). Assay Genie. Retrieved from --INVALID-LINK--
-
Nuclei Isolation from Adult Mouse Brain Tissue for Single Cell RNA Sequencing. (n.d.). 10x Genomics. Retrieved from --INVALID-LINK--
-
Cell fractionation: Techniques and applications. (n.d.). Abcam. Retrieved from --INVALID-LINK--
-
This compound gradient sedimentation analysis of mitochondrial ribosomes. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
Basics of Centrifugation. (2019). Cole-Parmer. Retrieved from --INVALID-LINK--
-
Centrifugation Separations. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Nuclei isolation using this compound gradient centrifugation. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Nuclei Isolation from Flash Frozen Ovarian Tissue using this compound Gradient. (2023). protocols.io. Retrieved from --INVALID-LINK--
-
Video: Subcellular Fractionation. (2023). JoVE. Retrieved from --INVALID-LINK--
-
Johnson, M. E., et al. (2017). This compound density gradient centrifugation for efficient separation of engineered nanoparticles from a model organism, Caenorhabditis elegans. NIST. Retrieved from --INVALID-LINK--
-
Difference Between Rate Zonal Centrifugation and Isopycnic Centrifugation. (2024). YouTube. Retrieved from --INVALID-LINK--
-
Taguchi, Y., et al. (2014). Small-scale Subcellular Fractionation with this compound Step Gradient. PMC - NIH. Retrieved from --INVALID-LINK--
-
This compound Gradient Separation Protocol. (n.d.). Scribd. Retrieved from --INVALID-LINK--
-
Chan, N. C., et al. (2020). Isolation of mitochondria. Bio-protocol. Retrieved from --INVALID-LINK--
-
Isolation of mitochondria from cells and tissues. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
This compound Density Gradients Troubleshooting reproducibility. (2024). Reddit. Retrieved from --INVALID-LINK--
-
Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. (2021). PMC - NIH. Retrieved from --INVALID-LINK--
-
8 Top Tips for Subcellular Fractionation. (n.d.). Proteintech Group. Retrieved from --INVALID-LINK--
-
I have been doing a this compound density gradient centrifugation. But although my gradients form, I dont see any protein in the higher (HMW) fractions. Why? (2013). ResearchGate. Retrieved from --INVALID-LINK--
-
Urien, N., et al. (2021). Enzymatic validation of species-specific protocols for metal subcellular fractionation in freshwater animals. ResearchGate. Retrieved from --INVALID-LINK--
-
Common Centrifuge Issues and How to Fix Them. (2024). New Life Scientific. Retrieved from --INVALID-LINK--
-
89 questions with answers in this compound GRADIENT. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Analysis of purity/enrichment of subcellular fractions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. Isolation of endocitic organelles by density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Video: Subcellular Fractionation [jove.com]
- 4. This compound Density Gradient Centrifugation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Stork: Purification of mitochondria by this compound step density gradient centrifugation [storkapp.me]
- 6. Cell fractionation: Techniques and applications | Abcam [abcam.com]
- 7. protocol - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. coleparmer.com.cn [coleparmer.com.cn]
- 10. quora.com [quora.com]
- 11. differencebetween.com [differencebetween.com]
- 12. microbenotes.com [microbenotes.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]
- 16. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation of Pure Nuclei Using a this compound Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nuclei Isolation from Human Brain Using this compound Gradient [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. newlifescientific.com [newlifescientific.com]
- 22. reddit.com [reddit.com]
Application Notes & Protocols: Sucrose as a Carbon Source in Microbial Fermentation Media
Introduction: Re-evaluating Sucrose in Modern Fermentation
In the landscape of microbial fermentation, carbon sources are the foundational currency for cellular energy, biomass generation, and the synthesis of target molecules. While glucose has historically been the default monosaccharide for many research and industrial applications, this compound, a readily available and cost-effective disaccharide, presents a compelling and often advantageous alternative.[1] Composed of glucose and fructose subunits, this compound is the primary product of photosynthesis in plants, making it an abundant and sustainable feedstock for bioprocessing.[2][3] Its utilization by microorganisms is a nuanced process, offering unique metabolic and regulatory implications that can be harnessed to optimize fermentation outcomes, from biofuel production to the synthesis of complex biologics.[2][4]
This guide provides an in-depth exploration of this compound's role in fermentation media, moving from the core biochemical pathways of its metabolism to practical, field-tested protocols for its application. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound as a primary carbon source, explaining not just the "how" but the critical "why" behind each experimental choice.
Part 1: The Biochemical Logic of this compound Metabolism
A microorganism's ability to utilize this compound is fundamentally dependent on its enzymatic machinery. Unlike simple sugars like glucose, which can often be directly imported into metabolic pathways, the disaccharide this compound must first be processed.[5] This processing occurs via two distinct strategies, a key differentiator among microbial species.
Strategy 1: Extracellular Hydrolysis
This is the most common pathway in yeasts such as Saccharomyces cerevisiae.[6] The process involves the secretion of an enzyme, invertase (β-fructofuranosidase), into the extracellular space.[7][8] This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, breaking it down into its constituent monosaccharides: glucose and fructose.[3] These simpler sugars are then transported into the cell via dedicated hexose transporters to enter glycolysis.[6][9]
-
Causality: This strategy allows the organism to "prepare" its food source externally before committing to its transport. It is highly efficient when this compound is abundant. However, it can lead to a rapid accumulation of glucose in the medium, which may trigger carbon catabolite repression (CCR) , a regulatory mechanism where the presence of a preferred carbon source (glucose) suppresses the metabolism of other, less-preferred carbon sources.[10]
Strategy 2: Intracellular Uptake and Hydrolysis
An alternative strategy, observed in various bacteria and some yeasts, involves the direct transport of the intact this compound molecule into the cytoplasm.[6][11] This is accomplished by specific this compound transporters or permeases, such as those encoded by the csc (chromosomally-coded this compound genes) or scr (this compound) operons in E. coli. Once inside the cell, this compound is hydrolyzed by an intracellular invertase or a this compound phosphorylase.[1][12]
-
Causality: This approach provides the cell with greater metabolic control. By keeping this compound hydrolysis internal, the cell can avoid triggering a strong glucose repression response in the broader environment and can more tightly regulate the entry of carbon into its central metabolism. This can be particularly advantageous in environments with fluctuating nutrient availability.
Caption: Microbial this compound Utilization Pathways.
Part 2: Practical Considerations for Media Formulation
The transition from theory to practice requires careful consideration of this compound sourcing, concentration, and sterilization to ensure reproducible and optimal fermentation results.
This compound Feedstock Selection
This compound is available in various grades, from highly purified crystalline forms to complex raw materials like molasses.
-
Refined this compound: Ideal for fundamental research and producing high-purity products (e.g., pharmaceuticals) where media composition must be precisely defined. It provides a consistent carbon source with minimal contaminating nutrients.
-
Molasses: A byproduct of sugar refining, molasses is a cost-effective source of this compound rich in vitamins, minerals, and other growth factors.[13] However, its composition can be variable, and it may contain compounds that inhibit the growth of certain microbes. It is widely used in industrial fermentations for products like ethanol and lactic acid.[13][14]
Optimizing this compound Concentration
The optimal this compound concentration is not a one-size-fits-all parameter; it is highly dependent on the microorganism, the desired product, and the fermentation strategy.
-
Substrate Inhibition: Excessively high this compound concentrations can exert osmotic stress on cells, potentially reducing viability and productivity.[10] For some bacteria, high substrate levels can even inhibit growth and product formation.[15][16]
-
Carbon Limitation: Insufficient this compound will limit biomass and product yield. Fed-batch strategies, where this compound is added incrementally, are often employed in industrial settings to maintain an optimal concentration, preventing both substrate inhibition and limitation.
| Application | Microorganism(s) | Typical this compound Concentration (g/L) | Key Outcome/Product | Reference |
| Kombucha Fermentation | Symbiotic Culture of Bacteria and Yeast (SCOBY) | 35 - 70 | Organic Acids (Acetic, Lactic) | [13][14] |
| Levan Production | Acinetobacter nectaris | ~120 | Levan (Exopolysaccharide) | [15][16] |
| Levan Production | Bacillus atrophaeus | 120 - 180 | Levan (Exopolysaccharide) | [15][16] |
| Exopolysaccharide (EPS) Production | Micrococcus roseus | 45 | Exopolysaccharide | [17] |
| Ethanol Production | Saccharomyces cerevisiae | 100 - 250+ (High Gravity) | Bioethanol | [10] |
Table 1: Example this compound Concentrations in Various Microbial Fermentations.
The Critical Step: Sterilization
Improper sterilization is a common source of failed experiments when using this compound. Standard autoclaving (121°C for 15-20 minutes) of a complete medium containing this compound, amino acids, and phosphates is strongly discouraged.[18]
Challenges with Autoclaving this compound:
-
Hydrolysis: The heat and pressure of autoclaving can hydrolyze this compound into glucose and fructose, altering the very nature of the carbon source you intend to provide.[19]
-
Maillard Reaction: A chemical reaction between amino acids and reducing sugars (formed from hydrolysis) that produces brown, often toxic and inhibitory, byproducts.[18]
-
Caramelization: The thermal decomposition of sugars, which can also generate inhibitory compounds.[18]
Recommended Sterilization Protocol: The most reliable method is to sterilize the this compound solution separately from the basal medium.
Caption: Recommended Workflow for Preparing this compound-Containing Media.
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and utilizing this compound-based media.
Protocol 1: Preparation of Yeast-Sucrose Broth (YSB)
This is a general-purpose liquid medium suitable for a wide range of yeasts and fungi.
Materials:
-
Yeast Extract: 10 g
-
This compound: 20 g (for a 2% solution; adjust as needed)
-
Deionized Water (dH₂O)
-
1 L Media Bottle or Erlenmeyer Flask
-
Stir plate and magnetic stir bar
-
0.22 µm sterile filter unit
-
Autoclave
Procedure:
-
Prepare Basal Medium: In a 1 L media bottle, dissolve 10 g of yeast extract in approximately 800 mL of dH₂O.[20] This is your basal medium.
-
Prepare this compound Stock: In a separate glass beaker, dissolve 20 g of this compound in 100 mL of dH₂O. Mix until fully dissolved.
-
Sterilize Components Separately:
-
Combine Aseptically: Once the autoclaved basal medium has cooled to room temperature (critical to prevent heat degradation of other components), aseptically add the filter-sterilized this compound solution.
-
Final Volume Adjustment: Aseptically add sterile dH₂O to reach a final volume of 1 L.
-
Final Mix: Swirl gently to ensure the final medium is homogenous. The medium is now ready for inoculation.
Protocol 2: Screening for this compound Fermentation Capability
This protocol uses Phenol Red this compound Broth to determine if a microorganism can ferment this compound, typically identified by acid and/or gas production.[22]
Materials:
-
Phenol Red this compound Broth powder or individual components (Proteose Peptone, Beef Extract, NaCl, this compound, Phenol Red)
-
Test tubes with Durham tubes (inverted vials to trap gas)
-
Microbial culture for testing
Procedure:
-
Medium Preparation: Prepare Phenol Red this compound Broth according to the manufacturer's instructions.[22] This typically involves dissolving the powder in water and dispensing it into test tubes containing Durham tubes.
-
Sterilization: Sterilize the media by autoclaving. For carbohydrates like this compound that are sensitive to heat, a modified cycle of 116-118°C for 15 minutes is recommended to minimize breakdown.[23] Ensure the broth fills the Durham tubes during this process.
-
Inoculation: Aseptically inoculate each tube with 1-2 drops of an 18-24 hour broth culture of the test organism.[23] Include an uninoculated control tube.
-
Incubation: Incubate the tubes at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours. Some organisms may require longer incubation.[23]
-
Interpretation of Results:
-
Positive for Acid Production: The phenol red indicator turns from red to yellow, indicating a drop in pH below 6.8 due to acid production from this compound fermentation.
-
Negative for Acid Production: The broth remains red or turns a darker pink/magenta (indicating alkaline byproducts).
-
Gas Production: A bubble is trapped at the top of the inverted Durham tube.
-
Protocol 3: Optimizing this compound Concentration for Product Yield
This experimental workflow outlines how to determine the optimal starting this compound concentration for maximizing the yield of a specific product.
Experimental Design:
-
Prepare Media: Prepare a basal fermentation medium appropriate for your microorganism. Create several batches, each with a different initial this compound concentration (e.g., 20 g/L, 50 g/L, 100 g/L, 150 g/L, 200 g/L). Use the separate sterilization method from Protocol 1.
-
Inoculation: Inoculate triplicate flasks for each this compound concentration with a standardized amount of your microbial culture.
-
Fermentation & Sampling: Run the fermentation under controlled conditions (temperature, agitation, pH). Take samples at regular time points (e.g., 0, 12, 24, 48, 72 hours).
-
Analysis: For each sample, measure:
-
Cell Growth: Optical Density at 600 nm (OD₆₀₀).
-
This compound Consumption: Residual this compound concentration (and resulting glucose/fructose) using HPLC or enzymatic assays.
-
Product Yield: Concentration of your target product (e.g., ethanol, lactic acid, specific protein) using an appropriate analytical method (HPLC, GC, ELISA, etc.).
-
-
Data Interpretation: Plot cell growth, this compound concentration, and product concentration over time for each starting condition. Calculate the final product titer and the yield (grams of product per gram of this compound consumed). The optimal concentration is the one that provides the highest product titer or yield without significant signs of inhibition (e.g., long lag phase, low growth rate).
Conclusion
This compound is a powerful and versatile carbon source in microbial fermentation, offering economic and logistical benefits over other sugars. A thorough understanding of the underlying metabolic pathways—whether extracellular or intracellular hydrolysis—enables researchers to select appropriate microbial hosts and design more effective fermentation strategies. By adhering to rigorous protocols, particularly concerning media sterilization and concentration optimization, scientists can avoid common pitfalls and unlock the full potential of this compound. This allows for the development of robust, scalable, and economically viable bioprocesses for a wide array of valuable products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Fermentation → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sugar for Fermentation Products & Non-Food | Indiana Sugars [sugars.com]
- 6. Switching the mode of this compound utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 8. Cell Wall-Bound Invertase Limits this compound Export and Is Involved in Symptom Development and Inhibition of Photosynthesis during Compatible Interaction between Tomato and Xanthomonas campestris pv vesicatoria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, this compound, and Maltose Under Dynamic Feast/Famine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | The Scr and Csc pathways for this compound utilization co-exist in E. coli, but only the Scr pathway is widespread in other Enterobacteriaceae [frontiersin.org]
- 13. research.kombuchabrewers.org [research.kombuchabrewers.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of bacteria type and this compound concentration on levan yield and its molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of bacteria type and this compound concentration on levan yield and its molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biology.stackexchange.com [biology.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. Yeast-Sucrose-Broth [protocols.io]
- 21. static.igem.org [static.igem.org]
- 22. himedialabs.com [himedialabs.com]
- 23. asm.org [asm.org]
Application Note: A Step-by-Step Guide to Preparing Sucrose Gradients for Polysome Profiling
Introduction: The "Why" of the Gradient
Polysome profiling is a powerful, gold-standard technique used to take a snapshot of the "translatome"—the collection of mRNAs actively being translated into proteins within a cell at a specific moment.[1][2] The method's core principle relies on separating cellular components based on their size and density through ultracentrifugation in a sucrose density gradient.[3] Actively translated mRNAs are bound by multiple ribosomes, forming large complexes called "polysomes." In contrast, poorly translated or untranslated mRNAs are associated with a single ribosome (a "monosome") or no ribosomes at all.[1][4]
The this compound gradient is not merely a reagent; it is the physical medium that allows for this high-resolution separation. During ultracentrifugation, larger and denser complexes, like polysomes, travel further down into the gradient, while smaller components, such as individual ribosomal subunits (40S and 60S) and monosomes (80S), remain in the upper, less dense regions.[3][5] The quality and integrity of this gradient are paramount for achieving the clear separation necessary for accurate data interpretation.[6] This guide provides a detailed, experience-driven protocol for preparing robust and reproducible this compound gradients, explaining the critical rationale behind each step.
Principle of Separation: A Deeper Look
The separation of ribosomal complexes is governed by their sedimentation velocity during centrifugation, quantified in Svedberg units (S). This value is influenced by mass, density, and shape. A continuous this compound gradient, typically ranging from 10% to 50% (w/v), provides a viscous medium of increasing density from top to bottom.[1] When a cell lysate is layered on top and subjected to high gravitational forces, its components migrate downwards until they reach a point in the gradient where their buoyant density is matched by the density of the this compound, or until the centrifugation run is stopped.[7]
This process effectively separates the lysate into distinct zones:
-
Top of the gradient: Free RNA, proteins, and other small molecules.
-
Upper-mid gradient: Small (40S) and large (60S) ribosomal subunits.
-
Mid-gradient: 80S monosomes, representing single ribosomes on an mRNA.
-
Lower gradient: Polysomes, with larger polysomes (more ribosomes) sedimenting further down.
A successful gradient allows for the clear resolution of these peaks when the gradient is fractionated and analyzed by UV absorbance at 254 nm.[7]
Critical Parameters & Pre-Experimental Considerations
The success of a polysome profiling experiment is often determined before the ultracentrifuge is even started. Careful consideration of the following parameters is essential.
RNase-Free Environment: The Cardinal Rule
RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous in laboratory environments. Polysome profiling is notoriously sensitive to RNase contamination, which can sever the mRNA backbone, causing polysomes to collapse into monosomes and leading to a complete failure of the experiment.[2]
-
Causality: Maintaining an RNase-free environment is non-negotiable. All glassware should be baked, plasticware should be certified RNase-free, and solutions must be prepared with DEPC-treated water or commercially available RNase-free water.[8] Work surfaces should be treated with RNase decontamination solutions.[2][9]
Buffer Composition: Maintaining Ribosome Integrity
The gradient buffer is designed to preserve the delicate association between ribosomes and mRNA.
-
Magnesium Chloride (MgCl₂): This is arguably the most critical component. Magnesium ions are essential for stabilizing the interaction between the 40S and 60S ribosomal subunits to form the 80S monosome and maintain the integrity of larger polysome complexes.[1] Concentrations typically range from 5 mM to 15 mM.[10][11][12] Insufficient Mg²⁺ will cause polysomes to dissociate, while excessively high levels can lead to non-specific aggregation.
-
Potassium Chloride (KCl) or Ammonium Chloride (NH₄Cl): These salts provide the necessary ionic strength to mimic physiological conditions and prevent non-specific interactions.[1][10]
-
Tris or HEPES: A buffering agent to maintain a stable pH, typically around 7.4-7.5, which is crucial for protein and nucleic acid stability.[1][10]
-
Cycloheximide (CHX): This translational inhibitor is a key additive. It "freezes" ribosomes on the mRNA by blocking the translocation step of elongation.[13] It is added to the cell culture medium before harvesting and included in all subsequent lysis and gradient buffers to prevent "ribosome run-off," ensuring the captured profile is an accurate representation of the cell's state at the time of harvest.[11][12][13]
This compound Concentration Range
The choice of gradient range (e.g., 10-50%, 15-45%, 15-60%) depends on the expected size of the polysomes and the desired resolution.[3][10][12]
-
A 10-50% gradient is a versatile, standard choice for mammalian cells, providing good separation from subunits to large polysomes.[1][14]
-
A 15-60% gradient might be used for resolving very large polysomes or viral complexes.[12]
Materials and Reagents
Equipment
-
Ultracentrifuge with a swinging bucket rotor (e.g., Beckman SW 41 Ti or SW 28)[10][11]
-
Ultracentrifuge tubes (e.g., Polyclear or Polyallomer)[10][15]
-
Gradient maker or peristaltic pump
-
Syringes and layering cannulas (for manual layering)[10]
-
UV Spectrophotometer and fraction collector (e.g., ISCO or BioComp system)[10][13]
-
RNase-free pipette tips and microcentrifuge tubes
-
Glassware, baked at 180°C for at least 4 hours
Reagents & Solutions
-
Ultra-pure, RNase-free this compound
-
DEPC-treated or RNase-free water[8]
-
Tris-HCl or HEPES buffer
-
MgCl₂
-
KCl or NH₄Cl
-
Cycloheximide (CHX)[8]
-
Dithiothreitol (DTT) (optional, added fresh)[11]
-
RNase decontamination solution (e.g., RNaseZap™)[13]
Step-by-Step Protocol: Pouring the this compound Gradient
This protocol describes methods for creating a linear 10-50% this compound gradient. All steps must be performed under strict RNase-free conditions.
Phase 1: Preparation of RNase-Free Stock Solutions
-
Prepare a 1 M stock of Tris-HCl or HEPES, pH 7.4.
-
Prepare a 1 M stock of MgCl₂ and a 4 M stock of KCl.
-
Autoclave or filter-sterilize all salt and buffer stocks.
-
Prepare a 100 mg/mL stock of cycloheximide in ethanol or RNase-free water and store at -20°C.[8]
Phase 2: Preparation of Light (10%) and Heavy (50%) this compound Solutions
The recipes below are for preparing 100 mL of each solution. Adjust volumes as needed.
| Component | Stock Conc. | Final Conc. | Amount for 10% this compound | Amount for 50% this compound |
| Tris-HCl, pH 7.4 | 1 M | 20 mM | 2.0 mL | 2.0 mL |
| KCl | 4 M | 100 mM | 2.5 mL | 2.5 mL |
| MgCl₂ | 1 M | 10 mM | 1.0 mL | 1.0 mL |
| Ultra-pure this compound | - | 10% (w/v) | 10 g | 50 g |
| RNase-free H₂O | - | - | to 100 mL | to 100 mL |
| Cycloheximide | 100 mg/mL | 100 µg/mL | 100 µL (add fresh) | 100 µL (add fresh) |
| RNase Inhibitor | 40 U/µL | 20 U/mL | 50 µL (add fresh) | 50 µL (add fresh) |
| Table 1: Recipes for Light and Heavy this compound Solutions. Add buffer components and water first, dissolve this compound completely (may require gentle warming), cool to room temperature, then bring to final volume. Add labile components like CHX and RNase inhibitors immediately before use.[2][10][11] |
Phase 3: Pouring the Linear Gradient
Two common methods are used: a dedicated gradient maker or manual layering followed by diffusion.
Method A: Using a Gradient Maker (Recommended for Highest Reproducibility)
-
Setup: Place the gradient maker on a magnetic stir plate in a cold room (4°C). Connect the outlet tubing to a needle or cannula positioned just above the bottom of an ultracentrifuge tube.
-
Loading: Pipette half the total gradient volume (e.g., 6 mL for a 12 mL tube) of the 10% this compound solution into the reservoir chamber. Briefly open the connecting valve to allow a small amount of light solution to fill the channel, then close it.
-
Pipette an equal volume (6 mL) of the 50% this compound solution into the mixing chamber, adding a small magnetic stir flea.
-
Pouring: Turn on the magnetic stirrer at a low-medium speed. Open the outlet valve and the connecting valve simultaneously. The heavy solution will be drawn into the reservoir as the mixed solution flows into the centrifuge tube, creating a continuous linear gradient from 10% (top) to 50% (bottom).
-
Storage: Once poured, carefully cap the tubes and store them upright at 4°C. Gradients are best used within 24-48 hours.[10]
Method B: Manual Layering and Diffusion (Simpler, requires practice)
-
Layering: Carefully pipette 6 mL of the 50% this compound solution into the bottom of an ultracentrifuge tube.
-
Using a separate pipette, gently layer 6 mL of the 10% this compound solution on top of the 50% layer, pipetting slowly against the side of the tube to minimize mixing. A sharp interface should be visible.[16]
-
Diffusion: To form a linear gradient, lay the tubes horizontally on a level surface at 4°C and allow them to diffuse for at least 12-18 hours.[15][16]
-
Alternatively, for a "step" gradient that can be made just before use, sequentially freeze each layer of decreasing this compound concentration (e.g., 50%, 35%, 20%) in a -80°C freezer.[4][17] This method is fast but creates a discontinuous gradient.
Workflow for this compound Gradient Preparation
References
- 1. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Polysome profiling - Wikipedia [en.wikipedia.org]
- 4. An Easy Method for Plant Polysome Profiling [jove.com]
- 5. A Miniature this compound Gradient for Polysome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. An Integrated Polysome Profiling and Ribosome Profiling Method to Investigate In Vivo Translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound gradient protocol for polysome profiles [drummondlab.org]
- 11. dirusciolab.com [dirusciolab.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Polysome Preparation, RNA Isolation and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 16. columbia.edu [columbia.edu]
- 17. An Easy Method for Plant Polysome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Sucrose Concentration in Biological Samples
Introduction: The Central Role of Sucrose in Biological Systems
This compound, a disaccharide composed of glucose and fructose, is a pivotal molecule in various biological contexts. In plants, it serves as the primary product of photosynthesis and the main form of carbon transport from source tissues (leaves) to sink tissues (fruits, roots, and seeds).[1] Its concentration is a critical indicator of plant health, stress response, and crop yield. In the realm of animal physiology and drug development, the measurement of this compound in biological fluids like blood and urine can be an indicator of intestinal permeability and is relevant in various metabolic studies.[2] Given its significance, the accurate and precise quantification of this compound in complex biological samples is paramount for researchers, scientists, and professionals in drug development.
This guide provides an in-depth overview of the principal methods for determining this compound concentration, offering detailed protocols and insights into the rationale behind experimental choices. We will explore enzymatic assays, chromatographic techniques, and physical methods, equipping you with the knowledge to select and implement the most suitable approach for your research needs.
Enzymatic Determination of this compound: Specificity and Sensitivity
Enzymatic assays are widely favored for their high specificity and sensitivity, particularly in complex biological matrices where interfering substances can be a major challenge. The core principle of this method is the enzymatic hydrolysis of this compound into its constituent monosaccharides, glucose and fructose, followed by the quantification of one of these products.
Scientific Principle: A Two-Step Enzymatic Cascade
The most common enzymatic approach involves a two-step reaction:
-
This compound Hydrolysis: The enzyme invertase (β-fructosidase) specifically catalyzes the hydrolysis of this compound into D-glucose and D-fructose.
-
Glucose Quantification: The resulting D-glucose is then quantified in a subsequent reaction. A popular method involves glucose oxidase, which oxidizes glucose to D-gluconate and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then measured colorimetrically through a peroxidase-catalyzed reaction.[3]
The concentration of this compound in the original sample is directly proportional to the amount of glucose produced after invertase treatment, corrected for any endogenous glucose present in the sample.
Caption: Enzymatic cascade for this compound determination.
Protocol: Colorimetric Enzymatic Assay for this compound
This protocol is a general guideline and may require optimization based on the specific sample type and expected this compound concentration.
Materials:
-
This compound Assay Kit (containing invertase, glucose oxidase, peroxidase, and chromogenic substrate) or individual enzymes and reagents.
-
Sodium acetate buffer (pH 4.5-5.0)
-
Phosphate buffer (pH 7.0)
-
This compound standard solutions
-
Microplate reader
-
96-well microplates
Procedure:
-
Sample Preparation:
-
Plant Tissues: Homogenize a known weight of tissue in 80% ethanol.[4] Centrifuge to pellet debris and collect the supernatant. Evaporate the ethanol and redissolve the extract in purified water.
-
Biological Fluids (Serum, Plasma, Urine): Deproteinize the sample by adding a precipitating agent (e.g., Ba(OH)₂ and ZnSO₄ or acetonitrile).[5][6] Centrifuge and collect the clear supernatant.
-
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in purified water.
-
Assay Setup:
-
For each sample and standard, prepare two sets of wells: one for total glucose (with invertase) and one for free glucose (without invertase).
-
Add sample or standard to the respective wells.
-
-
Invertase Reaction (Total Glucose Wells):
-
Add invertase solution to the "total glucose" wells.
-
Incubate at the optimal temperature for the enzyme (typically 37-55°C) for a defined period (e.g., 15-30 minutes) to ensure complete this compound hydrolysis.
-
-
Glucose Oxidase Reaction:
-
Add the glucose oxidase/peroxidase/chromogen reagent mixture to all wells (both "total glucose" and "free glucose").
-
Incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Stop the reaction if necessary (e.g., by adding a stop solution as per the kit instructions).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for a resorufin-based product).
-
-
Calculation:
-
Subtract the absorbance of the "free glucose" wells from the "total glucose" wells for each sample and standard.
-
Use the corrected absorbance values of the standards to generate a standard curve.
-
Determine the this compound concentration in the samples from the standard curve.
-
Method Validation and Considerations:
| Parameter | Typical Performance | Rationale & Insights |
| Linearity | R² > 0.99 | Ensures a direct and proportional relationship between absorbance and concentration within the defined range. |
| Limit of Detection (LOD) | Varies by kit (µM to nM range) | The lowest concentration that can be reliably distinguished from the blank. Fluorometric detection offers higher sensitivity than colorimetric methods. |
| Limit of Quantification (LOQ) | Varies by kit (µM to nM range) | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Specificity | High | The use of specific enzymes (invertase and glucose oxidase) minimizes interference from other sugars. |
| Precision (%RSD) | < 15% | Reflects the reproducibility of the assay. Intra- and inter-assay precision should be determined. |
Causality Behind Experimental Choices: The choice of buffers and pH is critical for optimal enzyme activity. The incubation times and temperatures are optimized to ensure complete enzymatic reactions without degradation of the products. Deproteinization of samples like serum or plasma is essential to prevent interference from proteins that can inhibit enzymes or interact with the chromogenic substrate.
Chromatographic Methods: High-Resolution Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the simultaneous separation and quantification of multiple carbohydrates, including this compound.[1]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used method for sugar analysis.[1] It separates compounds based on their interaction with a stationary phase, and the refractive index detector measures the change in the refractive index of the eluent as the analyte passes through, providing a signal proportional to the concentration.
Scientific Principle: A liquid sample is injected into a column packed with a stationary phase (e.g., an amino-bonded silica column). A mobile phase (e.g., a mixture of acetonitrile and water) carries the sample through the column.[7][8][9] Different sugars interact differently with the stationary phase, leading to their separation. The RID detects the change in the refractive index of the mobile phase as each sugar elutes.
Caption: A typical workflow for HPLC-RID analysis.
Protocol: HPLC-RID for this compound Quantification
Materials:
-
HPLC system with a refractive index detector
-
Amino-propyl bonded silica column (or other suitable carbohydrate column)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound, glucose, and fructose standards
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[7][8][9] Degas the mobile phase before use.
-
Sample Preparation:
-
Standard Preparation: Prepare a mixed standard solution containing known concentrations of this compound, glucose, and fructose. Create a calibration curve by preparing a series of dilutions of the mixed standard.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peaks for this compound, glucose, and fructose based on the retention times of the standards.
-
Integrate the peak areas for each sugar.
-
Construct a calibration curve for each sugar by plotting peak area versus concentration.
-
Calculate the concentration of each sugar in the samples using the respective calibration curves.
-
Method Validation and Considerations:
| Parameter | Typical Performance | Rationale & Insights |
| Linearity | R² > 0.999 | Critical for accurate quantification across a range of concentrations.[10] |
| LOD | ~0.01 - 0.17 mg/mL | Dependent on the specific instrument and conditions.[11] |
| LOQ | ~0.03 - 0.56 mg/mL | The reliable lower limit for quantitative measurements.[11] |
| Accuracy (% Recovery) | 95 - 105% | Assessed by spiking a known amount of standard into a sample matrix.[10] |
| Precision (%RSD) | < 5% | Demonstrates the method's reproducibility.[11] |
Causality Behind Experimental Choices: The choice of an amino column is common for sugar analysis as it provides good separation of mono- and disaccharides. The mobile phase composition (acetonitrile:water ratio) is optimized to achieve the best resolution between peaks. RID is a universal detector for non-UV absorbing compounds like sugars, but it is sensitive to temperature and pressure fluctuations, necessitating a stable system.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers very high sensitivity and specificity and is an excellent method for the analysis of complex mixtures of carbohydrates.[12] However, it requires a derivatization step to make the non-volatile sugars amenable to gas chromatography.
Scientific Principle: Sugars are chemically modified (derivatized) to increase their volatility.[13] The derivatized sample is then injected into the GC, where it is vaporized and separated in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
Protocol: GC-MS for this compound Analysis (General Overview)
-
Sample Preparation and Extraction: Similar to HPLC, but the final extract must be completely dry before derivatization.
-
Derivatization: This is a critical step. A common method is oximation followed by silylation.[13]
-
Oximation: The sample is reacted with a reagent like methoxyamine hydrochloride to convert the aldehyde and ketone groups of the sugars into oximes.
-
Silylation: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[13]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
A temperature gradient program is used to separate the derivatized sugars.
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Data Analysis: Peaks are identified by their retention times and mass spectra. Quantification is performed by comparing the peak areas to those of derivatized standards.
Method Validation and Considerations:
| Parameter | Typical Performance | Rationale & Insights |
| Sensitivity | High (µg/L to ng/L range) | GC-MS is generally more sensitive than HPLC-RID.[12][14] |
| Specificity | Very High | The combination of chromatographic separation and mass spectral data provides a high degree of confidence in compound identification. |
| Throughput | Lower than HPLC | The derivatization step adds time to the workflow. |
| Complexity | High | Requires expertise in both the derivatization chemistry and the operation of the GC-MS instrument. |
Causality Behind Experimental Choices: Derivatization is necessary because sugars are not volatile enough to be analyzed by GC. The choice of derivatization reagents and reaction conditions is crucial for achieving complete and reproducible derivatization. The GC temperature program is optimized to separate the various sugar derivatives.
Physical Methods: Rapid but Less Specific Approaches
Physical methods like refractometry and polarimetry are often used for rapid, at-line or in-line process monitoring, especially in the food and beverage industry.[15][16] However, their application to complex biological samples for research purposes is limited due to a lack of specificity.
Refractometry
Principle: This method measures the refractive index of a solution, which is related to the concentration of total dissolved solids.[17] For a pure this compound solution, the refractive index is directly proportional to the this compound concentration, often expressed in degrees Brix (°Bx).[16]
Limitations in Biological Samples: Refractometry is non-specific. Any dissolved solid in a biological sample (e.g., other sugars, salts, proteins) will contribute to the refractive index, leading to an overestimation of the this compound concentration.[17][18] Therefore, it is generally not suitable for accurate this compound quantification in complex biological matrices without extensive sample purification.
Polarimetry
Principle: This technique measures the rotation of plane-polarized light as it passes through a solution containing an optically active (chiral) compound like this compound.[15][19] The angle of rotation is proportional to the concentration of the chiral substance.
Limitations in Biological Samples: Like refractometry, polarimetry is not specific. Many other compounds in biological samples, such as other sugars (glucose, fructose), amino acids, and certain drugs, are also optically active and will interfere with the measurement.[1][20] While methods exist to correct for some interferences (e.g., by measuring the rotation before and after enzymatic inversion of this compound), these add complexity and may not account for all interfering substances.
Summary and Method Selection
Choosing the right method for this compound determination depends on the specific requirements of your research, including the sample type, the need for specificity, the required sensitivity, and the available instrumentation.
| Method | Principle | Specificity | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Enzymatic Assay | Enzymatic hydrolysis and colorimetric/fluorometric detection | High | High (Fluorometric) | High | Simple, specific, suitable for high-throughput screening. | Indirect measurement, potential for enzyme inhibition. |
| HPLC-RID | Chromatographic separation and refractive index detection | Moderate to High | Moderate | Moderate | Can quantify multiple sugars simultaneously, robust. | Lower sensitivity than GC-MS, requires a dedicated HPLC system. |
| GC-MS | Chromatographic separation and mass spectrometric detection | Very High | Very High | Low | Excellent for complex mixtures, provides structural information. | Requires derivatization, complex instrumentation and workflow. |
| Refractometry | Measurement of refractive index | Low | Low | Very High | Rapid, simple, inexpensive. | Non-specific, only suitable for pure or simple solutions. |
| Polarimetry | Measurement of optical rotation | Low | Moderate | Very High | Rapid, non-destructive. | Non-specific, interference from other optically active compounds. |
For most research applications involving complex biological samples where accuracy and specificity are crucial, enzymatic assays and HPLC-RID represent the best balance of performance and practicality. GC-MS is the method of choice when the highest sensitivity and specificity are required, or for the analysis of a wide range of carbohydrates. Refractometry and polarimetry are generally not recommended for quantitative analysis in complex biological matrices but can be useful for preliminary estimations or process monitoring in simpler systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of this compound in equine serum using liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a sensitive UPLC-MS/MS method for the quantitation of [(13)C]this compound in rat plasma, blood, and brain: Its application to the measurement of blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, this compound, and Lactose in Eggless Mayonnaise [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, this compound, and Lactos… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Comparison and validation of two analytical methods for measurement of urinary this compound and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Refractometer, How It Works and Role in the Food Industry | Technology Networks [technologynetworks.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. scribd.com [scribd.com]
Application Notes & Protocols: Mastering Virus and Bacteriophage Purification with Sucrose Gradients
For researchers, scientists, and drug development professionals engaged in virology and phage therapy, obtaining highly purified and infectious viral particles is a critical, yet often challenging, prerequisite for downstream applications. This guide provides an in-depth exploration of sucrose gradient centrifugation, a robust and widely adopted technique for the purification of viruses and bacteriophages. We will delve into the core principles, provide detailed, field-proven protocols, and explain the scientific rationale behind key experimental choices to empower you to optimize your purification workflows.
The Foundational Role of this compound in Viral Purification
This compound has long been a solute of choice for density gradient centrifugation in virology for several key reasons. Its solutions offer a broad and useful density range (up to 1.29 g/mL), which is ideal for separating a wide variety of viruses from cellular contaminants. Furthermore, this compound is non-ionic and generally has minimal impact on the biological activity of most viruses, a crucial factor for applications requiring infectious particles.[1][2] The high osmotic pressure of concentrated this compound solutions can also contribute to the dehydration and stabilization of viral particles, preserving their integrity during the lengthy ultracentrifugation process.[3][4][5][6]
The rate at which a viral particle sediments through a this compound solution is dependent on the solution's density and viscosity, both of which are functions of this compound concentration and temperature.[7][8] This principle is the cornerstone of separating viral particles from host cell debris, proteins, and other contaminants, which possess different sizes, shapes, and densities.
Key Properties of this compound Solutions for Gradient Centrifugation
The successful design of a this compound gradient protocol hinges on understanding the physical properties of this compound solutions at various concentrations. The following table summarizes these properties at a standard temperature.
| % this compound (w/w) | Concentration (g/L) | Density (g/mL) at 20°C | Viscosity (cP) at 20°C |
| 10 | 103.8 | 1.038 | 1.333 |
| 20 | 215.3 | 1.081 | 2.113 |
| 30 | 335.8 | 1.127 | 4.198 |
| 40 | 466.5 | 1.176 | 10.15 |
| 50 | 608.6 | 1.229 | 35.84 |
| 60 | 763.8 | 1.286 | 237.9 |
Data compiled from various sources for illustrative purposes.[9][10] Precise values should be confirmed with a refractometer.
Principles of this compound Gradient Centrifugation: A Tale of Two Techniques
Density gradient centrifugation using this compound can be broadly categorized into two distinct methods: rate-zonal and isopycnic centrifugation. The choice between them depends on the specific characteristics of the virus and the desired purity.[11][12]
Rate-Zonal Centrifugation: Separation by Size and Shape
In rate-zonal centrifugation, a sample is layered on top of a pre-formed density gradient (e.g., 10-40% this compound). The key principle is that particles travel through the gradient at a rate determined by their sedimentation coefficient (Svedberg unit, S), which is a function of their mass, size, and shape.[13] Larger particles with a higher S value will sediment faster than smaller particles.
The centrifugation run is timed to allow for the separation of different components into distinct bands, but it is terminated before any component reaches its isopycnic (buoyant density) point at the bottom of the tube. This method is highly effective for separating viruses from smaller contaminants like soluble proteins or larger ones like cellular organelles.[12][14]
Isopycnic Centrifugation: Separation by Buoyant Density
Isopycnic (or equilibrium) centrifugation separates particles based solely on their buoyant density.[15] In this technique, the sample is often mixed with the gradient medium or layered on top, and centrifugation is carried out for a prolonged period. Particles will travel through the gradient until they reach a point where their buoyant density equals the density of the surrounding this compound solution. At this point, they will stop sedimenting, regardless of how much longer the centrifugation continues.
This method is exceptionally powerful for separating viral particles from contaminants that may be similar in size but differ in density, such as empty capsids or host cell vesicles.[12][16] A typical isopycnic gradient might range from 20% to 60% this compound.
Detailed Protocols for Virus and Bacteriophage Purification
The following protocols provide a robust starting point for the purification of a wide range of viruses and bacteriophages. Optimization may be required depending on the specific characteristics of your virus of interest.[17]
Preparation of Sterile this compound Solutions
Scientific integrity starts with meticulous preparation. All solutions must be sterile to prevent contamination of the final viral preparation.
-
Prepare Stock Solutions: Prepare high-concentration (e.g., 60% w/w) and low-concentration (e.g., 10% w/w) this compound solutions in a suitable buffer (e.g., SM buffer for phages, or a Tris-based buffer for animal viruses).[18][19] The buffer should be chosen to maintain the stability and infectivity of the virus.
-
Dissolution: Dissolve the required weight of high-purity, nuclease-free this compound in the buffer. Gentle heating and stirring can aid dissolution, but avoid caramelizing the this compound.
-
Sterilization: Sterilize the this compound solutions by filtering through a 0.22 µm filter.[18] Autoclaving can lead to the caramelization of this compound, which can be toxic to cells and interfere with downstream assays.
-
Verification: If precision is critical, verify the concentration of your this compound solutions using a refractometer.[20]
Protocol 1: Rate-Zonal Purification using a Discontinuous (Step) Gradient
This protocol is excellent for concentrating viruses from a clarified lysate and removing the bulk of smaller protein contaminants.
-
Gradient Preparation:
-
In an ultracentrifuge tube (e.g., SW40), carefully layer decreasing concentrations of this compound solutions. Start by pipetting the densest solution (e.g., 2 mL of 50% this compound) into the bottom of the tube.
-
Gently overlay this with the next concentration (e.g., 2 mL of 40% this compound), allowing the solution to run down the side of the tube to minimize mixing at the interface.
-
Repeat this process with 30%, 20%, and 10% this compound solutions. This creates sharp interfaces where particles can accumulate.[21]
-
-
Sample Loading:
-
Carefully layer your partially purified and concentrated virus sample (0.5 - 1 mL) on top of the 10% this compound layer.
-
-
Ultracentrifugation:
-
Transfer the tubes to a swinging bucket rotor and balance them carefully.
-
Centrifuge at a speed and for a time optimized for your virus. A typical starting point could be 120,000 x g for 2 hours at 4°C.[22]
-
-
Fraction Collection:
-
After centrifugation, a visible band containing the virus should be present at one of the interfaces.[21]
-
Carefully collect this band by puncturing the side of the tube with a needle and syringe, or by carefully aspirating it from the top with a pipette.
-
-
This compound Removal:
-
Dilute the collected fraction with a suitable buffer and pellet the virus by ultracentrifugation (e.g., 150,000 x g for 1.5 hours) to remove the this compound.
-
Resuspend the viral pellet in a small volume of storage buffer.
-
Protocol 2: Isopycnic Purification using a Continuous Gradient
This protocol provides a higher degree of purity and is ideal for separating full virions from empty capsids or other particles with similar sizes but different densities.
-
Gradient Preparation:
-
Create a linear 20-60% (w/w) continuous this compound gradient using a gradient maker.
-
Alternatively, a gradient can be formed by diffusion by carefully layering the 60% and 20% solutions and allowing them to diffuse for several hours at 4°C.
-
-
Sample Loading:
-
Gently layer the virus sample onto the top of the continuous gradient.
-
-
Ultracentrifugation:
-
Centrifuge at high speed for a prolonged period to allow the viral particles to reach their isopycnic point (e.g., 150,000 x g for 18-24 hours at 4°C).[16]
-
-
Fraction Collection:
-
The purified virus will form a sharp, opalescent band at its buoyant density.[16]
-
Collect this band as described in the rate-zonal protocol.
-
-
Downstream Processing:
-
Remove the this compound as described previously. The purified virus is now ready for characterization and use.
-
The this compound Cushion Method: A Rapid Alternative
For rapid concentration and partial purification, a this compound cushion can be employed.[19][23]
-
Add a layer of dense this compound solution (e.g., 2.5 mL of 38% this compound) to the bottom of an ultracentrifuge tube.[24]
-
Carefully overlay your virus-containing sample.
-
Centrifuge at a speed sufficient to pellet the virus through the cushion (e.g., ~175,000g for 3.25 hours).[19]
-
Most contaminants will remain above the cushion, while the virus forms a pellet at the bottom of the tube.
-
Carefully remove the supernatant and the this compound cushion, and resuspend the viral pellet.
Troubleshooting and Expert Insights
-
No Visible Viral Band: This could be due to a low initial virus titer, or the centrifugation time and speed may be incorrect. If the run is too long in rate-zonal centrifugation, the virus may pellet at the bottom of the tube.[25] Conversely, if the run is too short in isopycnic centrifugation, the virus will not have reached its equilibrium position.
-
Smeared or Diffuse Bands: This may indicate aggregation of viral particles or overloading of the gradient. Ensure the sample is well-dispersed before loading.
-
Low Recovery of Infectivity: Some viruses are sensitive to high centrifugal forces or the hyperosmotic nature of concentrated this compound.[5] Consider reducing run times or using alternative gradient media like iodixanol for particularly fragile viruses.
-
Optimizing Gradients: The optimal this compound gradient range can vary significantly between different viruses. For instance, smaller bacteriophages may resolve better in a 10-20% this compound gradient with shorter centrifugation times.[26]
Conclusion
This compound gradient centrifugation is a powerful and versatile technique that remains a cornerstone of virus and bacteriophage purification. By understanding the fundamental principles of rate-zonal and isopycnic separation and by meticulously implementing and optimizing the protocols outlined in this guide, researchers can consistently obtain high-purity, infectious viral preparations essential for advancing research and therapeutic development.
References
- 1. Additives for vaccine storage to improve thermal stability of adenoviruses from hours to months - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stabilizing effect of this compound upon respiratory syncytial virus infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stabilization of Respiratory Syncytial Virus (RSV) during nebulization and experimental infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The construction and analysis of this compound gradients for use with zonal rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Michael Thomas Flanagan's Java Library: Physical properties of aqueous this compound solutions [ee.ucl.ac.uk]
- 10. lclane.net [lclane.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
- 13. soest.hawaii.edu [soest.hawaii.edu]
- 14. Practical procedures for the purification of bacterial viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. This compound density gradient centrifugation and cross-flow filtration methods for the production of arbovirus antigens inactivated by binary ethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virus Purification by this compound Density Gradients [protocols.io]
- 18. conductscience.com [conductscience.com]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. An improvised one-step this compound cushion ultracentrifugation method for exosome isolation from culture supernatants of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Purifying Viruses Using this compound Cushion [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. UNI ScholarWorks - Research in the Capitol: Optimizing this compound Gradients for Small Bacteriophage Purification [scholarworks.uni.edu]
Sucrose as a Bulking Agent in Pharmaceutical Lyophilization: Application Notes and Protocols
This guide provides an in-depth exploration of the use of sucrose as a bulking agent and lyoprotectant in the lyophilization of pharmaceutical products. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of the underlying scientific principles and practical, field-proven protocols. Our objective is to empower you to develop robust, stable, and elegant lyophilized formulations with a rational, science-driven approach.
The Pivotal Role of this compound in Lyophilization: More Than Just Bulk
Lyophilization, or freeze-drying, is a cornerstone of pharmaceutical manufacturing, enabling the long-term stability of labile drug products, particularly biopharmaceuticals such as monoclonal antibodies, vaccines, and peptides.[1][2] The process involves freezing the product, followed by the removal of water through sublimation under vacuum.[3] While seemingly straightforward, the stresses of freezing and drying can be detrimental to the active pharmaceutical ingredient (API). This is where excipients like this compound play a critical role.
This compound, a non-reducing disaccharide, is a widely used excipient in lyophilized formulations.[4] Its primary functions are twofold:
-
Bulking Agent: In formulations with a low API concentration, this compound provides the necessary structure and mass to form a pharmaceutically elegant and robust cake.[5] This prevents product "blowout" during the vacuum-driven sublimation process and ensures a uniform appearance.
-
Lyoprotectant: Perhaps more importantly, this compound acts as a lyoprotectant, stabilizing the API during the rigors of freezing and drying. It achieves this through two primary mechanisms:
-
Vitrification: During freezing, as ice crystals form, the remaining solutes, including this compound and the API, become increasingly concentrated in the unfrozen portion.[6] this compound's propensity to form a highly viscous, amorphous glassy matrix at low temperatures (a phenomenon known as vitrification) immobilizes the API, restricting its molecular mobility and preventing degradation pathways like aggregation.[5][6]
-
Water Replacement Hypothesis: As water is removed during drying, this compound molecules form hydrogen bonds with the API, effectively replacing the water molecules that once hydrated and stabilized its structure.[7] This helps to maintain the native conformation of proteins and prevent denaturation.
-
The selection of this compound is also favored due to its established safety profile and acceptance by regulatory bodies like the FDA for parenteral formulations.
Foundational Knowledge: Thermal Characterization of this compound-Based Formulations
A successful lyophilization cycle is fundamentally dependent on a thorough understanding of the formulation's thermal properties.[1] Two critical parameters guide the development of a rational and robust cycle: the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc).[8][9]
-
Glass Transition Temperature (Tg'): This is the temperature at which the amorphous freeze-concentrate undergoes a transition from a rigid, glassy state to a more rubbery, viscous state upon heating.[8] For this compound-based formulations, the Tg' is typically in the range of -34°C to -25°C, depending on the protein concentration.[10][11]
-
Collapse Temperature (Tc): This is the critical temperature during primary drying above which the formulation loses its macroscopic structure, leading to a shrunken or "collapsed" cake.[4] A collapsed cake can suffer from increased residual moisture, longer reconstitution times, and compromised stability.[12] The Tc is typically slightly higher than the Tg'.[13]
Protocol 1: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is an essential technique for determining the Tg' of a formulation.[14][15]
Objective: To determine the glass transition temperature (Tg') of the frozen formulation.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Formulation sample (10-20 µL)
Procedure:
-
Sample Preparation: Accurately pipette 10-20 µL of the liquid formulation into a hermetic aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimper. Ensure a proper seal to prevent solvent evaporation during the analysis.
-
Thermal Cycle:
-
Equilibrate the DSC cell at 20°C.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg' (e.g., -70°C).
-
Hold isothermally for 5 minutes to ensure complete freezing.
-
Heat the sample at a controlled rate (e.g., 2°C/min to 10°C/min) to a temperature above the ice melting point (e.g., 20°C).[12]
-
-
Data Analysis: Analyze the resulting thermogram. The Tg' is observed as a step change in the heat flow signal. The midpoint of this transition is typically reported as the Tg'.
Protocol 2: Determination of Collapse Temperature by Freeze-Drying Microscopy (FDM)
FDM is a powerful visual technique that allows for the direct observation of the drying process and the determination of the Tc.[16][17]
Objective: To visually determine the collapse temperature (Tc) of the formulation.
Materials:
-
Freeze-drying microscope system equipped with a vacuum-tight stage and temperature control
-
Microscope slides and coverslips
-
Formulation sample (~2 µL)
Procedure:
-
Sample Preparation: Place a small droplet (~2 µL) of the formulation onto a microscope slide and cover with a coverslip.[12]
-
Loading: Place the slide onto the FDM stage.
-
Freezing: Cool the stage at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).[18]
-
Drying and Observation:
-
Apply a vacuum to the stage (e.g., 0.1 mBar).[18]
-
Begin heating the stage at a slow, controlled rate (e.g., 1-2°C/min).
-
Visually monitor the sample through the microscope as the ice sublimes, creating a drying front.
-
-
Data Analysis: The collapse temperature (Tc) is the temperature at which structural changes, such as shrinkage and loss of the porous structure, are first observed in the dried portion of the sample.
Formulation Development: A Step-by-Step Approach
Developing a robust lyophilized formulation is a multi-step process that involves the careful selection and optimization of excipients.
Protocol 3: Preparation of a this compound-Based Formulation for Lyophilization
Objective: To prepare a stable liquid formulation suitable for lyophilization.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (high purity, low endotoxin)
-
Buffering agent (e.g., histidine, citrate)
-
Additional excipients as needed (e.g., mannitol as a crystalline bulking agent, polysorbate 80 as a surfactant)[19][20]
-
Water for Injection (WFI)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile vials and stoppers
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution at the target pH and concentration in WFI.
-
Excipient Dissolution:
-
Slowly add and dissolve the this compound in the buffer solution with gentle mixing. A typical concentration range for this compound is 1-10% (w/v).
-
If using other excipients like mannitol, add and dissolve them sequentially. For combination formulations, a common ratio is 4 parts mannitol to 1 part this compound.[14][19]
-
-
API Incorporation: Add the API to the excipient solution and gently mix until fully dissolved. Avoid vigorous mixing that could cause foaming or denaturation of protein APIs.
-
Final Volume Adjustment: Adjust the final volume with WFI.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.
-
Filling: Aseptically fill the sterile formulation into sterile vials to the target fill volume.
-
Partial Stoppering: Partially insert sterile lyophilization stoppers into the vials to allow for water vapor to escape during drying.
Lyophilization Cycle Development and Optimization
The lyophilization cycle is typically divided into three distinct phases: freezing, primary drying, and secondary drying.[1] The parameters for each phase must be carefully optimized to ensure a successful outcome.
Workflow for Lyophilization Cycle Development
Caption: A typical workflow for developing a lyophilization cycle.
Protocol 4: A General Lyophilization Cycle for a this compound-Based Formulation
Objective: To successfully lyophilize a this compound-based formulation.
Note: This is a starting point and will require optimization based on the specific formulation and lyophilizer.
Parameters:
| Stage | Step | Shelf Temperature | Pressure | Duration |
| Freezing | Ramp | Ramp down to -40°C at 1°C/min | Atmospheric | ~1 hour |
| Hold | Hold at -40°C | Atmospheric | 2-4 hours | |
| Primary Drying | Ramp | Ramp to -10°C at 0.5°C/min | 100-200 mTorr | ~1 hour |
| Hold | Hold at -10°C | 100-200 mTorr | 24-48 hours (or until sublimation is complete) | |
| Secondary Drying | Ramp | Ramp to 25°C at 0.2°C/min | 100-200 mTorr | ~3 hours |
| Hold | Hold at 25°C | 100-200 mTorr | 6-8 hours |
Post-Lyophilization Characterization: Ensuring Quality
After the lyophilization cycle is complete, the final product must be thoroughly characterized to ensure it meets the required quality attributes.
Protocol 5: Visual Inspection of the Lyophilized Cake
Objective: To assess the physical appearance of the lyophilized product.
Procedure:
-
Visually inspect each vial against a black and a white background under good lighting.
-
Look for the following attributes:
Protocol 6: Reconstitution Time
Objective: To determine the time required to fully dissolve the lyophilized cake.
Procedure:
-
Inject the specified volume of the reconstitution diluent (e.g., WFI) into the vial.
-
Gently swirl the vial and start a timer.
-
Stop the timer when the cake is completely dissolved and no visible particles remain.
-
A short reconstitution time (typically under 60 seconds) is desirable.[24]
Protocol 7: Residual Moisture Analysis by Karl Fischer Titration
Objective: To quantify the amount of residual water in the lyophilized product.
Procedure:
-
Perform the analysis in a low-humidity environment (e.g., a glove box) to prevent moisture uptake by the hygroscopic cake.
-
Carefully transfer a known weight of the lyophilized cake to the Karl Fischer titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The residual moisture content is typically expressed as a percentage of the total cake weight. A low residual moisture level (generally <2%) is crucial for long-term stability.[5]
Stability Testing: The Ultimate Measure of Success
The primary goal of lyophilization is to enhance the long-term stability of the drug product.[25] Stability studies are conducted to establish the shelf-life and recommended storage conditions.
Protocol 8: Accelerated Stability Testing
Objective: To predict the long-term stability of the lyophilized product.
Procedure:
-
Store the lyophilized product at accelerated conditions, such as 25°C/60% RH and 40°C/75% RH.[25]
-
At specified time points (e.g., 1, 3, and 6 months), withdraw samples and perform a battery of analytical tests, including:
-
Visual appearance
-
Reconstitution time
-
Residual moisture
-
API-specific assays (e.g., size-exclusion chromatography for protein aggregation, potency assays)
-
-
Analyze the data for any trends that may indicate product degradation.
Troubleshooting Common Lyophilization Issues with this compound Formulations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Cake Collapse | Primary drying temperature is above the Tc. | Lower the shelf temperature during primary drying. Reformulate to increase the Tc (e.g., by increasing protein concentration). |
| Cracking/Shrinkage | Freezing rate is too fast, creating stress in the frozen matrix. Low solid content. | Decrease the freezing rate. Increase the total solids concentration by adding more this compound or a crystalline bulking agent like mannitol. |
| Long Reconstitution Time | Dense cake structure with small pores due to a fast freezing rate. High protein concentration. | Decrease the freezing rate to form larger ice crystals and a more porous cake. Consider adding an annealing step to the freezing phase. Optimize the protein-to-sucrose ratio.[21] |
| Meltback | Incomplete primary drying before starting secondary drying. | Extend the duration of the primary drying phase. |
Conclusion
This compound is a versatile and indispensable excipient in the lyophilization of pharmaceuticals. Its dual role as a bulking agent and a lyoprotectant contributes significantly to the development of stable, elegant, and effective drug products. By understanding the fundamental principles of thermal characterization and applying systematic, science-driven protocols for formulation and cycle development, researchers can harness the full potential of this compound to overcome the challenges of lyophilization and bring stable, life-saving medicines to patients.
References
- 1. pci.com [pci.com]
- 2. LYOPHILIZATION - Lyo 101: Challenges & Solutions in Lyophilization Cycle Development [drug-dev.com]
- 3. fda.gov [fda.gov]
- 4. Investigation of lyophilized antibody formulations to enable short freeze-drying cycles and storage at room temperature [edoc.unibas.ch]
- 5. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Lyophilization cycle development for a high-concentration monoclonal antibody formulation lacking a crystalline bulking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT) | LYOPHILIZATION CORE [lyophilizationcore.com]
- 11. Calorimetric Analysis of Cryopreservation and Freeze-Drying Formulations | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Mannitol-sucrose mixtures--versatile formulations for protein lyophilization. | Semantic Scholar [semanticscholar.org]
- 15. DSC Analysis of Thermophysical Properties for Biomaterials and Formulations | Springer Nature Experiments [experiments.springernature.com]
- 16. Freeze-Drying Microscopy | Coriolis Pharma [coriolis-pharma.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. FREEZE-DRYING MICROSCOPY - Unravelling the Complexities of Freeze-Drying Pharmaceuticals With Advanced Microscopy Techniques [drug-dev.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Lyophilized Drug Product Cake Appearance: What Is Acceptable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. leukocare.com [leukocare.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Evaluating Stability of Lyophilized Biologics – StabilityStudies.in [stabilitystudies.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Separation in Sucrose Gradient Centrifugation
Welcome to the technical support center for sucrose gradient centrifugation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor separation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Issues Related to the Gradient Itself
Question: My bands are smeared or poorly resolved. What could be wrong with my gradient?
Answer: Smeared or poorly resolved bands are often a primary indicator of a suboptimal or compromised this compound gradient. Several factors during gradient preparation can contribute to this issue.
-
Inaccurate this compound Concentrations: The precision of your this compound solutions is paramount. Inaccuracies can lead to a gradient that is too steep or too shallow for your specific sample, causing poor separation. Always use a refractometer to verify the concentration of your stock solutions.
-
Inadvertent Mixing of Layers: When preparing a step gradient, it is crucial to layer the this compound solutions slowly and carefully to avoid mixing at the interfaces.[1] Any disturbance can disrupt the desired density distribution. For continuous gradients, ensure your gradient maker is functioning correctly and is free of air bubbles, which can cause abrupt mixing.[2]
-
Premature Diffusion of the Gradient: this compound gradients are not stable indefinitely. Over time, diffusion will cause the distinct layers of a step gradient to blur, resulting in a continuous gradient. While some diffusion is necessary to smooth out a handmade step gradient, excessive diffusion before centrifugation will lead to a loss of resolution.[3] It is best to use gradients as soon as possible after preparation.[3]
-
Incorrect Gradient Range: The density range of your this compound gradient must be appropriate for the particles you are trying to separate.[4][5] If the gradient is too dense, your particles of interest may not enter the gradient at all. Conversely, if the gradient is not dense enough, the particles may pellet at the bottom of the tube.[6]
Question: I'm having trouble forming consistent and reproducible gradients. What are the best practices?
Answer: Reproducibility is key in any scientific experiment, and this compound gradients are no exception. The following methods and tips can help ensure consistency.
-
Using a Gradient Maker: For linear gradients, a gradient maker is the most reliable tool.[2] It ensures a continuous and even distribution of this compound concentrations. Familiarize yourself with the proper operation of your specific model to avoid common pitfalls like leaks or air bubbles.
-
The Freeze-Thaw Method: An alternative and highly reproducible method for creating linear gradients involves layering your this compound solutions and then freezing them.[7] Upon slow thawing at 4°C, a smooth, linear gradient is formed through diffusion.[7]
-
Careful Manual Layering for Step Gradients: If preparing a step gradient manually, pipette the solutions slowly against the side of the tube, which should be held at an angle.[1] Start with the densest solution at the bottom and work your way up.[4]
| Method | Pros | Cons |
| Gradient Maker | Highly reproducible for linear gradients. | Can be prone to clogging or air bubbles. |
| Freeze-Thaw | Excellent reproducibility, can prepare many tubes in advance. | Requires overnight thawing. |
| Manual Layering | Simple, no special equipment needed. | Prone to user error and mixing. |
Below is a DOT script illustrating the workflow for preparing a this compound gradient.
References
- 1. reddit.com [reddit.com]
- 2. This compound GRADIENTS FOR RNA [gene.mie-u.ac.jp]
- 3. beckman.com [beckman.com]
- 4. protocol - Creative Proteomics [creative-proteomics.com]
- 5. This compound Gradient Centrifugation Service - Creative Biolabs [ribosome.creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sucrose Concentration for Efficient Cryopreservation
Welcome to the technical support center for cryopreservation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing sucrose concentration for successful cryopreservation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cryopreservation?
This compound is a non-penetrating cryoprotective agent (CPA).[1][2][3] Unlike penetrating CPAs (e.g., DMSO, glycerol) that enter the cell, this compound remains in the extracellular environment.[2][3] Its main functions are:
-
Osmotic Dehydration: By increasing the solute concentration outside the cell, this compound creates an osmotic gradient that draws water out of the cell before freezing.[2][4][5] This is a critical step to minimize the formation of lethal intracellular ice crystals.[4][6][7]
-
Vitrification Support: In vitrification (ice-free cryopreservation), this compound helps to increase the viscosity of the extracellular solution, making it easier to achieve a glass-like state upon rapid cooling.[1][8]
-
Toxicity Reduction of Penetrating CPAs: By facilitating cell dehydration, this compound can reduce the required concentration of potentially toxic penetrating CPAs and shorten the exposure time of cells to these agents.[8]
-
Membrane Stabilization: Sugars like this compound can interact with the phospholipid head groups of the cell membrane, helping to maintain its stability during the phase transitions that occur at low temperatures.[9]
Q2: Is this compound always necessary? When should I consider using it?
While not universally required for all cell types or protocols, this compound is highly beneficial in several scenarios:
-
Vitrification Protocols: It is a common and often essential component of vitrification solutions for oocytes, embryos, and tissues.[1][10]
-
Sensitive Cell Types: For cells that are particularly sensitive to intracellular ice formation or the toxic effects of high concentrations of penetrating CPAs, this compound can significantly improve post-thaw viability.
-
Tissue Cryopreservation: When preserving whole tissues, this compound helps to prevent ice crystal artifacts that can destroy tissue architecture, often referred to as the "Swiss Cheese" effect.[6]
Q3: What is a typical starting concentration for this compound?
The optimal this compound concentration is highly dependent on the cell or tissue type, the other components of the cryopreservation medium, and the specific protocol (slow freezing vs. vitrification). However, a common starting range is 0.1 M to 0.5 M . For tissue cryopreservation, a stepwise incubation in 15% and then 30% this compound is a widely used method.[11] For human oocytes, a concentration of 0.2 M has been shown to be more effective than 0.1 M.[5][12]
Q4: this compound vs. Trehalose: Which is better?
Both this compound and trehalose are effective non-penetrating cryoprotectants.[13][14] The choice between them can depend on the specific application.
-
Trehalose is often considered superior for its ability to inhibit ice crystal growth and its higher glass transition temperature, which can be advantageous for stability during storage.[14][15] Some studies suggest trehalose provides better morphological preservation of human primordial follicles compared to this compound.[14]
-
This compound has greater solubility in water, which can be a practical advantage in preparing highly concentrated solutions.[15] For some applications, like the vitrification of porcine blastocysts, both this compound and trehalose have been shown to be equally effective.[3][16]
Ultimately, the optimal choice may need to be determined empirically for your specific cell type and cryopreservation system.
Troubleshooting Guide
This section addresses common problems encountered during cryopreservation when using this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Low Post-Thaw Cell Viability | 1. Suboptimal this compound Concentration: Too low, and insufficient dehydration occurs, leading to intracellular ice.[4][7] Too high, and excessive dehydration can cause osmotic shock and cell damage.[2][4] 2. Inadequate Equilibration Time: Cells may not have had enough time to dehydrate before freezing. 3. Incorrect Thawing Procedure: Slow thawing can lead to ice recrystallization, where small ice crystals merge into larger, more damaging ones.[17] | 1. Optimize this compound Concentration: Perform a concentration gradient experiment (e.g., 0.1 M, 0.2 M, 0.3 M this compound) to determine the optimal concentration for your specific cell type. Assess viability 24 hours post-thaw to get a true measure of recovery.[18][19] 2. Adjust Equilibration Time: Ensure cells are incubated in the this compound-containing solution for the recommended time. For tissues, ensure they have fully sunk in the this compound solution, indicating osmotic equilibrium has been reached.[6] 3. Ensure Rapid Thawing: Thaw vials quickly in a 37°C water bath until only a small ice crystal remains.[20][21] This minimizes the time spent in the temperature range where ice recrystallization occurs. |
| Tissue Shrinkage or Poor Morphology | 1. Osmotic Stress in Unfixed Tissue: this compound solutions are hypertonic and will cause significant water loss and shrinkage in tissues that are not adequately fixed.[6] 2. Abrupt Changes in this compound Concentration: Moving tissue directly into a high concentration of this compound (e.g., 30%) can cause rapid and damaging osmotic shifts.[6] | 1. Ensure Proper Fixation: For tissue cryosectioning, tissues should be well-fixed (e.g., with paraformaldehyde) before incubation in this compound solutions. Fixation cross-links proteins, providing structural stability that resists osmotic pressure.[6] 2. Use a Stepwise this compound Incubation: Gradually introduce the tissue to increasing concentrations of this compound. A common protocol is to first equilibrate the tissue in 15% this compound until it sinks, and then transfer it to 30% this compound.[6][11] This allows for more gentle dehydration. |
| Low Cell Attachment or Proliferation Post-Thaw | 1. Apoptosis or Delayed Cell Death: Membrane integrity assays (like Trypan Blue) immediately after thawing can be misleading.[4][18] Cells may be intact but have already initiated apoptosis due to cryoinjury. 2. Cryoprotectant Toxicity: Prolonged exposure to the complete cryopreservation medium (including penetrating CPAs and this compound) before freezing or failure to remove it promptly after thawing can be toxic.[4][20][22] | 1. Use Functional Assays: In addition to viability dyes, assess cell health with functional assays 24-48 hours post-thaw. These can include attachment assays, proliferation assays (e.g., MTS), or specific functional tests relevant to your cell type.[18][19] 2. Minimize Exposure and Wash Thoroughly: Work efficiently once cells are resuspended in the final cryopreservation medium. After thawing, dilute the cells immediately into pre-warmed growth medium and centrifuge to wash away the cryoprotectants before plating.[21][22] |
| Inconsistent Results Between Experiments | 1. Inconsistent Cooling Rate: The rate of cooling is a critical parameter. A rate that is too fast can lead to intracellular ice, while a rate that is too slow can cause excessive dehydration and solute toxicity.[2][4][7] 2. Variability in Solution Preparation: Small errors in preparing this compound solutions can lead to significant differences in osmolality. | 1. Standardize Cooling: Use a controlled-rate freezer or a validated, isopropanol-free freezing container (e.g., Mr. Frosty) to ensure a consistent cooling rate of approximately -1°C per minute.[20][22] 2. Prepare this compound Solutions Carefully: Use a calibrated balance and high-purity reagents. For viscous solutions (>0.5 M), warming to 37°C can aid dissolution.[23] Consider sterile filtering the final solution.[23] |
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Cryopreservation of Adherent Mammalian Cells Using this compound
This protocol is a general guideline for using this compound as a supplementary, non-penetrating cryoprotectant.
-
Cell Preparation:
-
Culture cells to reach approximately 80-90% confluency. Ensure they are healthy and in the logarithmic growth phase.[22][24]
-
Wash cells with a balanced salt solution (e.g., PBS) and detach them using your standard dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with growth medium, collect the cells in a conical tube, and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium. Perform a cell count using a hemocytometer and a viability stain like Trypan Blue.[18][19]
-
-
Preparation of Freezing Medium (Prepare Fresh):
-
The final freezing medium will typically consist of:
-
Base Medium (e.g., complete growth medium or serum-free medium)
-
Penetrating CPA (e.g., 5-10% DMSO)
-
Non-Penetrating CPA (e.g., 0.1-0.2 M this compound)
-
-
Example for a final volume of 10 mL:
-
Start with ~8.0 mL of your base medium.
-
Add 1.0 mL of DMSO (for a final concentration of 10%).
-
Add the required amount of a sterile-filtered, high-concentration this compound stock solution to reach your target final concentration (e.g., for 0.2 M final, add 2 mL of a 1 M this compound stock). Adjust the volume of the base medium accordingly.
-
-
Note: Always add DMSO to the medium, not the other way around, and allow any heat generated to dissipate.[24]
-
-
Freezing Procedure:
-
Adjust the cell suspension concentration to your desired density (e.g., 1-5 x 10^6 cells/mL) in the appropriate volume of cold base medium.
-
Slowly add an equal volume of the 2X freezing medium (containing 20% DMSO and 0.4 M this compound) to the cell suspension dropwise while gently swirling the tube. This gradual addition minimizes osmotic shock.
-
Aliquot 1 mL of the final cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.[20]
-
The next day, transfer the vials to a liquid nitrogen tank for long-term storage (vapor phase is recommended to prevent contamination).[22]
-
Workflow Visualization
Below are diagrams illustrating the key concepts and workflows discussed.
Caption: Osmotic dehydration of a cell by extracellular this compound.
Caption: General workflow for cell cryopreservation using this compound.
References
- 1. Review of non-permeating cryoprotectants as supplements for vitrification of mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 5. academic.oup.com [academic.oup.com]
- 6. med.nyu.edu [med.nyu.edu]
- 7. sartorius.com [sartorius.com]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 12. Effects of this compound concentration on the developmental potential of human frozen-thawed oocytes at different stages of maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ‘Versus’ Trehalose Cryoprotectant Modification in Oocyte Vitrification : A Study of Embryo Development – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. imrpress.com [imrpress.com]
- 15. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 16. Effect of different penetrating and non-penetrating cryoprotectants and media temperature on the cryosurvival of vitrified in vitro produced porcine blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. atlantisbioscience.com [atlantisbioscience.com]
- 21. corning.com [corning.com]
- 22. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 23. This compound Solution Preparation (Appendix 35A) - Principles of IVF Laboratory Practice [cambridge.org]
- 24. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Preventing Sucrose Crystallization in High-Concentration Solutions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing sucrose crystallization in high-concentration solutions. This resource is designed to move beyond simple procedural steps, offering a deep dive into the causative factors behind crystallization and providing robust, scientifically-grounded troubleshooting strategies. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve crystallization issues in your experimental and developmental workflows.
Section 1: Understanding the Fundamentals of this compound Crystallization
Before troubleshooting, it's crucial to understand the mechanisms driving this compound crystallization. Crystallization is a two-step process: nucleation and crystal growth.[1][2] Nucleation is the initial formation of small, ordered clusters of this compound molecules, which then serve as templates for subsequent crystal growth.[1][3] For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved this compound than it normally could at a given temperature.[4]
FAQ: Core Concepts
Q1: What is a supersaturated this compound solution and why is it unstable?
A supersaturated solution contains a higher concentration of dissolved this compound than it would at equilibrium. This is typically achieved by heating a this compound solution to dissolve more sugar, and then carefully cooling it.[4] This state is thermodynamically unstable, and the this compound molecules will readily crystallize out of the solution if given the opportunity, to return to a lower energy state.[5]
Q2: What are the primary factors that influence the rate of this compound crystallization?
Several factors govern the kinetics of this compound crystallization, including:
-
Concentration: Higher concentrations in a supersaturated solution increase the driving force for nucleation.[3]
-
Temperature: Lowering the temperature of a saturated solution induces supersaturation and promotes crystallization.[3][5] However, very low temperatures can increase viscosity, which in turn can slow down crystal growth.[3]
-
Agitation: Stirring or any form of mechanical disturbance can induce nucleation in a supersaturated solution.[4][5]
-
Impurities: The presence of non-sucrose substances can either promote or inhibit crystallization.[6]
Q3: What is the difference between crystalline and non-crystalline (amorphous) sugar solids?
Crystalline sugars, like table sugar, have a highly ordered, repeating molecular structure. Non-crystalline or amorphous sugars, like in lollipops or caramels, have a disordered, glass-like structure.[5][6] In many pharmaceutical and food applications, preventing the formation of crystals is essential to maintain the desired texture, stability, and efficacy of the product.[6][7]
Section 2: Troubleshooting Common Crystallization Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Spontaneous crystallization upon cooling | 1. Solution is highly supersaturated.2. Presence of seed crystals or impurities.3. Rapid or uneven cooling. | 1. Reduce Supersaturation: Carefully control the initial this compound concentration and the final temperature. A slight reduction in concentration can significantly decrease the driving force for crystallization.[3]2. Ensure Cleanliness: Use meticulously clean glassware and high-purity ingredients to avoid introducing nucleation sites.[6][8]3. Controlled Cooling: Cool the solution slowly and without agitation to prevent the formation of nuclei.[9][10] |
| Grainy texture in the final product | Formation of large sugar crystals. | Introduce Interfering Agents: Add substances that disrupt the crystal lattice formation. These agents get in the way of this compound molecules trying to align, resulting in smaller or no crystals.[5][6] |
| Crystallization initiated by stirring or mixing | Agitation-induced nucleation. | Minimize Agitation: Once the this compound is fully dissolved, avoid stirring or excessive movement of the solution, especially during the cooling phase.[5][6] If mixing is necessary, do so gently. |
| Crystals forming on the container walls | 1. Undissolved sugar crystals on the sides of the vessel.2. Evaporation at the solution's edge leading to localized supersaturation. | 1. Wash Down Sides: Use a clean, damp brush to wash any sugar crystals from the sides of the pot back into the solution during heating.2. Cover the Container: Partially covering the container during heating can create steam that washes down the sides, preventing crystal formation.[8] |
Section 3: Proactive Prevention Strategies & Protocols
The most effective way to manage crystallization is to prevent it from occurring in the first place. This section details scientifically-backed methods to inhibit this compound crystallization.
FAQ: Prevention Techniques
Q1: How do interfering agents work to prevent crystallization?
Interfering agents are other types of molecules that disrupt the formation of the this compound crystal lattice. By getting in the way, they prevent this compound molecules from aligning into an ordered structure.[5][6] Common examples include other sugars like glucose and fructose, as well as fats and proteins.[3][5]
Q2: What is "inverting" this compound and how does it help?
Inverting this compound is the process of breaking it down into its constituent monosaccharides: glucose and fructose.[5] This is typically done by adding an acid, such as lemon juice or cream of tartar, and heating the solution.[5] The presence of glucose and fructose molecules interferes with this compound crystallization.[5][9][10]
Q3: Can corn syrup be used to prevent crystallization?
Yes, corn syrup is a very effective crystallization inhibitor.[11][12] It is primarily composed of glucose and other oligosaccharides, which act as interfering agents.[13][14] Adding a small amount of corn syrup to a this compound solution can significantly improve its stability.[11]
Experimental Protocol: Preparation of a Crystal-Resistant High-Concentration this compound Solution
This protocol outlines the steps to prepare a high-concentration this compound solution with a reduced risk of crystallization, incorporating the use of an interfering agent.
Materials:
-
High-purity granulated this compound
-
Deionized or distilled water
-
Light corn syrup
-
Clean, scratch-free beaker or pot
-
Heat source (e.g., hot plate with magnetic stirrer)
-
Candy thermometer
Procedure:
-
Initial Dissolution: In the beaker, combine this compound and water in the desired ratio (e.g., 2 parts this compound to 1 part water by weight).
-
Add Interfering Agent: For every 1 cup of granulated sugar, add approximately 1/4 cup of light corn syrup.
-
Gentle Heating: Begin heating the mixture over low to medium heat, stirring gently and continuously until the sugar is completely dissolved. Do not allow the solution to boil vigorously at this stage.
-
Stop Stirring: Once all sugar crystals are dissolved and the solution is clear, stop stirring. Further agitation can promote crystallization.[5]
-
Increase Temperature: Increase the heat and bring the solution to the target temperature as specified by your experimental needs, monitoring closely with a candy thermometer.
-
Controlled Cooling: Remove the solution from the heat and allow it to cool, undisturbed, to the desired working temperature. Rapid cooling can induce crystallization.[9]
Visualization of Prevention Mechanisms
Caption: Mechanism of crystallization inhibition by interfering agents.
Section 4: Advanced Topics and Analytical Techniques
For researchers requiring precise control and characterization of this compound solutions, this section covers more advanced concepts and analytical methods.
FAQ: Advanced Concepts
Q1: How does humidity affect this compound crystallization?
High humidity can introduce moisture into a concentrated this compound solution, which can lead to unwanted crystallization, especially on the surface. It's crucial to control the ambient humidity during experiments with sensitive this compound solutions.
Q2: Are there other additives besides sugars that can inhibit crystallization?
Yes, certain salts and polymers can also be effective. For example, some studies have shown that magnesium chloride (MgCl2) can inhibit this compound crystallization.[15] Polysaccharides can also be used to increase viscosity and hinder crystal growth.[16]
Q3: What analytical techniques can be used to monitor or quantify this compound crystallization?
Several techniques are available for studying this compound crystallinity:
-
Differential Scanning Calorimetry (DSC): A thermoanalytical technique used to measure the heat flow associated with phase transitions, which can quantify the amount of crystalline and amorphous this compound.[17]
-
X-ray Diffraction (XRD): A benchmark method for studying crystallinity by analyzing the diffraction pattern of X-rays passing through a sample.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to quantify and even map the spatial distribution of crystalline this compound in a sample.[17]
-
Microscopy: Polarized light microscopy and online image analysis can be used to visually monitor crystal formation and morphology in real-time.[19][20]
Visualization of the Crystallization Process
Caption: Logical flow of the this compound crystallization process and points of intervention.
References
- 1. Formation of this compound crystallization centers and their growth in a vacuum apparatus | BIO Web of Conferences [bio-conferences.org]
- 2. Item - The kinetics of this compound crystallization - University of Tasmania - Figshare [figshare.utas.edu.au]
- 3. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Working with Sugar: the Magic of Crystallization - Wekiva Culinary [wekivaculinary.org]
- 6. Crystallization – Modern Pastry and Plated Dessert Techniques [opentextbc.ca]
- 7. syrris.com [syrris.com]
- 8. How to Prevent Sugar from Crystallizing: Candy Making Tips [wikihow.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. isbe.net [isbe.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. JP4643280B2 - Method for inhibiting sugar precipitation - Google Patents [patents.google.com]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. Characterisation of Crystalline-Amorphous Blends of this compound with Terahertz-Pulsed Spectroscopy: the Development of a Prediction Technique for Estimating the Degree of Crystallinity with Partial Least Squares Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Interferences in Biochemical Assays for Sucrose
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide is designed to navigate the common challenges encountered during the biochemical quantification of sucrose. Our goal is to move beyond simple protocol recitation and delve into the mechanistic principles that govern these assays. By understanding the 'why' behind each step, you can effectively diagnose, troubleshoot, and prevent common sources of error, ensuring the accuracy and reproducibility of your results.
Most commercially available this compound assay kits operate on a two-step enzymatic principle. First, the enzyme invertase (also known as β-fructofuranosidase) catalyzes the hydrolysis of this compound into its constituent monosaccharides: D-glucose and D-fructose.[1] Subsequently, one of these monosaccharides—typically glucose—is quantified through a second enzymatic reaction that produces a detectable colorimetric or fluorometric signal.[1] The intensity of this signal is directly proportional to the amount of glucose, and thus, to the amount of this compound in the original sample.
This elegant cascade, however, is susceptible to specific interferences that can lead to inaccurate results. This guide addresses the most frequent issues in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting
Q1: My assay shows a high signal in my sample wells even before adding invertase, or my blank-subtracted results seem artificially high. What's causing this?
This is the most common issue in this compound quantification and almost always points to the presence of endogenous free glucose in your samples.
Causality: The detection step in most this compound assays is, in reality, a glucose assay. The reaction cascade that generates the final signal is specific to glucose, not this compound.[2][3] Therefore, any free glucose present in your sample will be detected alongside the glucose generated from this compound hydrolysis, leading to an overestimation of the this compound concentration.
Diagnosis & Solution: The Background Control
To obtain accurate this compound measurements, you must determine the amount of endogenous glucose in your sample and subtract it from the total glucose measured after invertase treatment. This is achieved by running a parallel sample control.
dot
Caption: Workflow for Background Correction in this compound Assays.
Experimental Protocol: Background-Corrected this compound Assay
-
Prepare Samples: Prepare your biological samples (e.g., tissue homogenates, cell lysates, media) as required by your specific protocol. This may include dilution, filtration, or deproteinization.
-
Set Up Plate: For each sample you wish to test, prepare two separate wells in your microplate.
-
"Total Glucose" Well: To this well, add your sample and the invertase enzyme according to the kit manufacturer's instructions. This well will measure both pre-existing glucose and glucose generated from this compound.
-
"Background Glucose" Well: To this well, add your sample but substitute the invertase enzyme with an equal volume of assay buffer.[4] This well measures only the pre-existing, endogenous glucose.
-
-
Standards and Blanks: Prepare your this compound or glucose standard curve and reagent blanks as usual, following the kit protocol.
-
Incubation: Add the detection master mix to all wells (samples, controls, and standards). Incubate the plate for the recommended time and temperature to allow for color or fluorescence development.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
-
Calculation:
-
First, subtract the value of the reagent blank from all readings.
-
Calculate the "Corrected this compound Signal" using the formula: Corrected Signal = (Signal of "Total Glucose" Well) - (Signal of "Background Glucose" Well)
-
Use this corrected signal to determine the this compound concentration from your standard curve.
-
Q2: My sample is highly colored (e.g., plant extracts, certain growth media). How can I prevent spectral interference with my colorimetric assay?
Causality: Colorimetric assays rely on measuring the absorbance of a specific chromophore generated by the enzymatic reaction at a particular wavelength (e.g., 570 nm). If your sample contains endogenous pigments (e.g., anthocyanins in fruit extracts) that also absorb light at or near this wavelength, it will artificially inflate the absorbance reading, leading to inaccurate results.
Diagnosis & Solution: Sample Decolorization
The most effective solution is to remove the interfering pigments before performing the assay.
Experimental Protocol: Sample Decolorization with PVPP
Polyvinylpolypyrrolidone (PVPP) is an insoluble resin that effectively binds and precipitates polyphenolic compounds and other pigments commonly found in plant extracts.[3][5]
-
Prepare PVPP Slurry: Weigh out a small amount of PVPP powder (e.g., 10-20 mg).
-
Treat Sample: Add the PVPP to approximately 1 mL of your liquid sample in a microcentrifuge tube.
-
Incubate & Mix: Vortex the tube vigorously for 1 minute to ensure thorough mixing. Let it sit for 5-10 minutes.
-
Clarify: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet the PVPP and bound pigments.
-
Collect Supernatant: Carefully collect the clear supernatant, which now has reduced color, and use this for your this compound assay.
Q3: What are other chemical compounds that can interfere with the assay?
Beyond endogenous sugars and pigments, other chemical species in your sample buffer or extract can inhibit the enzymes or interfere with the detection chemistry.
Causality: The enzymes and chemical probes used in these assays are sensitive to their chemical environment. Strong reducing agents, high salt concentrations, or specific enzyme inhibitors can disrupt their function.
Troubleshooting Table: Common Chemical Interferences
| Interfering Substance | Mechanism of Interference | Mitigation Strategy | Reference |
| Thiols (>10 µM) (e.g., β-mercaptoethanol, DTT) | These reducing agents can interfere with the redox-based reactions of many colorimetric/fluorometric probes used in the final detection step. | Remove thiols from the sample prior to the assay using dialysis or a desalting column. Avoid adding them to lysis or extraction buffers if possible. | [6] |
| Reducing Sugars & Substances (in non-enzymatic assays) | Methods using reagents like 3,5-dinitrosalicylic acid (DNSA) or Fehling's solution are not specific and react with any reducing sugar (glucose, fructose, lactose, etc.) and other reducing compounds (e.g., aldehydes, polyphenols), causing overestimation.[7][8] | Use a highly specific, enzyme-based assay kit. These are considered the gold standard for accurate this compound quantification. | [8][9] |
| High Salt Concentrations | High ionic strength can alter enzyme conformation and inhibit the activity of invertase or the downstream detection enzymes, leading to an underestimation of this compound. | Dilute the sample to reduce the salt concentration, ensuring the this compound concentration remains within the assay's detection range. If dilution is not possible, dialysis may be required. | [10] |
| Fructans (e.g., kestose) | The β-fructosidase (invertase) enzyme is not absolutely specific for this compound and can also hydrolyze low molecular weight fructans, which are this compound oligomers. This can lead to an overestimation of this compound in samples rich in fructans (e.g., certain plant tissues). | Be aware of this potential cross-reactivity when analyzing fructan-rich samples. Chromatographic methods (e.g., HPLC) may be necessary for absolute specificity in these cases. | [5][11] |
Troubleshooting Flowchart: A Systematic Approach
When faced with unexpected results, a systematic approach is key. Use the following flowchart to diagnose the potential source of error.
dot
Caption: A logical flowchart for troubleshooting common this compound assay issues.
References
- 1. biocompare.com [biocompare.com]
- 2. epraise.com.tw [epraise.com.tw]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. This compound interference in the assay of enzymes and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Reducing sugar - Wikipedia [en.wikipedia.org]
- 8. Harmonizing expression of measurement results in wine analysis: Best practices when testing and reporting sugar in wine | BIO Web of Conferences [bio-conferences.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. libios.fr [libios.fr]
Technical Support Center: High-Resolution Ribosome Profiling with Sucrose Gradients
Welcome to the technical support center for ribosome profiling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for improving the resolution of ribosome profiling experiments using sucrose gradients. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the nuances of this powerful technique.
Troubleshooting Guide: Enhancing Resolution and Yield
This section addresses specific issues that can arise during ribosome profiling experiments, offering step-by-step solutions and explaining the scientific principles behind them.
Issue 1: Poor Separation of Ribosomal Subunits, Monosomes, and Polysomes
A well-resolved this compound gradient profile is critical for accurate ribosome profiling. Poor separation can lead to cross-contamination of fractions and skewed data.
Symptoms:
-
Broad, overlapping peaks for 40S, 60S, 80S, and polysomes in the UV chromatogram.
-
Lack of distinct valleys between the major peaks.
-
Smearing of ribosomal species across the gradient.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Improper Gradient Formation | A non-linear or improperly formed gradient will fail to effectively separate particles based on their sedimentation coefficient. The gentle layering and diffusion process is key to a high-resolution outcome.[1] | Action: Prepare fresh 10-50% linear this compound gradients the day before the experiment to allow for proper diffusion and formation of a continuous gradient.[2] Use a gradient maker for consistent and reproducible gradients.[1][3] Ensure the this compound solutions are made with high-purity this compound and RNase-free reagents.[4] |
| Overloading the Gradient | Exceeding the loading capacity of the gradient leads to aggregation and band broadening, which severely compromises resolution.[5] | Action: As a general guideline, do not exceed 10-15 A260 units of lysate per gradient for a standard SW41 rotor tube.[2] For smaller rotors like the SW55Ti, reduce the load accordingly. If you have a very concentrated lysate, consider running multiple gradients. |
| Incorrect Centrifugation Parameters | Both under- and over-centrifugation will result in poor separation. The goal is to allow sufficient time for separation without pelleting the larger polysomes. | Action: Optimize centrifugation time and speed for your specific rotor. A common starting point for an SW41 Ti rotor is 2.5 hours at 35,000 rpm (approximately 155,000 x g) at 4°C.[6] For an SW55Ti rotor, a shorter time of 1.5 hours at 50,000 rpm (approximately 237,000 x g) at 4°C can be used.[6] |
| Vibrations During Centrifugation | Any disturbance during the run can disrupt the gradient and the separating bands. | Action: Ensure the ultracentrifuge is properly balanced and located in an area free from vibrations. Use a swinging-bucket rotor, which is designed for density gradient separations.[1] |
Issue 2: Low Yield of Monosomes (80S Peak)
The 80S monosome peak is the fraction of interest for standard ribosome profiling. A low yield can compromise the depth and quality of your sequencing library.
Symptoms:
-
A small or barely detectable 80S peak in the chromatogram.
-
Insufficient RNA recovery from the monosome fraction for library preparation.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inefficient RNase Digestion | The goal of RNase I treatment is to digest the mRNA not protected by the ribosome, collapsing polysomes into monosomes. Incomplete digestion will leave polysomes intact, while over-digestion can lead to ribosome disassembly.[7] | Action: Optimize the concentration of RNase I. This is highly dependent on the amount of RNA in your lysate. Perform a titration experiment to find the optimal enzyme concentration that maximizes the 80S peak while minimizing the polysome peaks.[7] A typical starting point is 100 units of RNase I per 400 µL of lysate, incubated for 30 minutes at room temperature with gentle agitation.[2] |
| Suboptimal Lysis Buffer | The composition of the lysis buffer is critical for maintaining ribosome integrity. Incorrect salt concentrations or the absence of essential ions can lead to ribosome dissociation. | Action: Ensure your lysis buffer contains appropriate concentrations of MgCl₂ (typically 5-12 mM), which is crucial for ribosome integrity.[1] Also, include a translation elongation inhibitor like cycloheximide (100 µg/mL) to "freeze" ribosomes on the mRNA.[1] |
| RNA Degradation | Ribosomes are ribonucleoprotein complexes, and their integrity is dependent on the associated rRNA. RNase contamination can lead to their degradation. | Action: Use RNase-free reagents and consumables throughout the protocol. Work quickly and on ice to minimize endogenous RNase activity.[8] Consider adding an RNase inhibitor to your lysis buffer. |
Issue 3: RNA Degradation in Collected Fractions
High-quality, intact ribosome footprints are essential for generating representative sequencing libraries.
Symptoms:
-
Smearing on a denaturing polyacrylamide gel when analyzing the extracted RNA.
-
Low RNA integrity number (RIN) if using a Bioanalyzer.
-
Failed library preparation.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| RNase Contamination | Contamination can be introduced at any step, from sample collection to RNA extraction. | Action: Maintain a sterile and RNase-free work environment. Use certified RNase-free tubes, tips, and reagents. Wear gloves and change them frequently. |
| Harsh RNA Extraction | The high this compound concentration in the fractions can interfere with some RNA extraction methods.[3] | Action: Use a robust RNA extraction protocol that is compatible with this compound-containing samples. A common and effective method is hot acid-phenol:chloroform extraction.[2] This involves adding SDS to a final concentration of 1%, heating to 65°C, and then proceeding with the phenol extraction.[2] |
| Improper Storage of Fractions | Repeated freeze-thaw cycles or prolonged storage at -20°C can lead to RNA degradation. | Action: Immediately after fractionation, either proceed with RNA extraction or flash-freeze the fractions in liquid nitrogen and store them at -80°C.[3] Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization and execution of ribosome profiling experiments.
Q1: What is the ideal this compound concentration range for separating monosomes and polysomes?
For a general overview of the translatome, a linear 10% to 50% (w/v) this compound gradient is the gold standard.[1][4] This range provides good separation of ribosomal subunits (40S and 60S), the 80S monosome, and a range of polysomes. If you are specifically interested in resolving smaller polysomes (e.g., disomes and trisomes), a shallower gradient, such as 10% to 30%, might provide better separation in that region of the gradient.[9]
Q2: How critical is the addition of cycloheximide during cell harvesting?
Cycloheximide is a translation elongation inhibitor that stalls ribosomes on mRNA.[1] Its inclusion during cell harvesting and lysis is crucial for obtaining a snapshot of the translatome at a specific moment in time.[1] Without it, ribosomes can "run off" the mRNA, leading to an underrepresentation of actively translated messages. For mammalian cells, it is typically added to the culture medium at a final concentration of 100 µg/mL for a few minutes before harvesting.[1]
Q3: Can I use a different rotor than the SW41 Ti?
Yes, other swinging-bucket rotors can be used, but you will need to adjust the centrifugation time and speed to achieve equivalent separation. For example, an SW55Ti rotor can be used with a shorter spin time due to its higher maximum speed.[6] It is essential to consult the rotor's manual for its k-factor and to empirically optimize the run conditions for your specific application.
Q4: What are the best practices for fractionating the this compound gradient?
Precision during fractionation is key to maintaining the resolution achieved during centrifugation.[1] The most common method involves using a density gradient fractionation system that pierces the bottom of the tube and pushes the gradient upward with a dense chase solution (e.g., 60% this compound).[1] The eluate is passed through a UV monitor to generate a real-time absorbance profile at 260 nm, and fractions are collected using an automated fraction collector.[4]
Q5: How much starting material do I need for a successful ribosome profiling experiment?
The amount of starting material can vary depending on the cell type and its translational activity. A common starting point for cultured mammalian cells is at least 1 x 107 cells or 100 mg of tissue.[10] However, recent advancements in library preparation protocols have made it possible to work with lower input amounts.[6][11] It is always recommended to perform a pilot experiment to determine the optimal amount of starting material for your specific system.
Experimental Protocols & Visualizations
Protocol 1: High-Resolution this compound Gradient Preparation
-
Prepare Stock Solutions: Prepare sterile, RNase-free 10% and 50% (w/v) this compound solutions in a gradient buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂).[7]
-
Gradient Formation: Using a gradient maker, create a linear 10-50% this compound gradient in an ultracentrifuge tube (e.g., for an SW41 rotor).
-
Diffusion: Allow the gradients to sit at 4°C for at least 12 hours to allow for the formation of a smooth, continuous gradient.[2]
Workflow Visualization
References
- 1. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 2. columbia.edu [columbia.edu]
- 3. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficient fractionation and analysis of ribosome assembly intermediates in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and Limitations of Polysome Sequencing - CD Genomics [cd-genomics.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Sucrose Removal from Purified Protein Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of sucrose from purified protein samples. This compound is a common excipient used to stabilize proteins, but its presence can interfere with downstream applications. This resource is designed to help you navigate the challenges of this compound removal, ensuring the integrity and functionality of your protein.
Understanding the Challenge: Why Remove this compound?
This compound is an excellent cryoprotectant and protein stabilizer. However, its presence can be problematic for a variety of downstream applications, including:
-
Mass Spectrometry: this compound can suppress the ionization of proteins and peptides, leading to poor signal intensity.
-
Chromatography: High concentrations of this compound can affect the viscosity of the sample and interfere with column performance, particularly in ion-exchange and affinity chromatography.
-
Structural Studies (e.g., X-ray crystallography, NMR): The presence of this compound can interfere with crystal formation and spectral analysis.
-
Functional Assays: this compound can alter the osmolarity of the assay buffer and may directly impact protein activity or protein-protein interactions.
This guide will explore the most common techniques for this compound removal, offering practical advice and troubleshooting strategies to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the best method for removing this compound from my protein sample?
The ideal method depends on several factors, including your protein's characteristics (size, stability), the initial this compound concentration, the required final purity, sample volume, and your downstream application. Here's a quick comparison of the most common techniques:
| Technique | Principle | Advantages | Disadvantages | Best For |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[1][2] | Gentle on proteins, simple setup, cost-effective for small volumes.[1] | Time-consuming, potential for sample dilution or concentration, risk of protein loss due to non-specific binding.[2][3] | Small to medium sample volumes where processing time is not critical. |
| Diafiltration/Ultrafiltration (TFF) | Convective transport of this compound through a porous membrane while retaining the protein.[4][5] | Fast, scalable, can simultaneously concentrate the sample, high recovery rates.[6][7] | Requires specialized equipment, potential for membrane fouling, shear stress on proteins.[8][9] | Large sample volumes, process development, and manufacturing. |
| Size Exclusion Chromatography (SEC) / Desalting Columns | Separation of molecules based on size.[10][11] | Fast, high recovery, excellent for buffer exchange.[10][12] | Limited sample volume capacity per run, potential for sample dilution. | Rapid buffer exchange and removal of small molecules from small to medium sample volumes.[12][13] |
| Precipitation (e.g., Acetone, Ammonium Sulfate) | Reducing protein solubility to separate it from the this compound-containing supernatant.[14][15] | Can concentrate the protein, effective for removing other contaminants.[14] | Risk of protein denaturation and aggregation, difficulty in resolubilizing the pellet, potential for co-precipitation of contaminants.[14][16] | When protein denaturation is not a concern for the downstream application (e.g., SDS-PAGE). |
Q2: My protein is precipitating during dialysis. What can I do?
Protein precipitation during dialysis is a common issue and can be caused by several factors:[17]
-
Too low salt concentration: Some proteins require a certain ionic strength to remain soluble. As this compound and salts are dialyzed away, the protein may precipitate.
-
pH close to the isoelectric point (pI): If the dialysis buffer pH is near your protein's pI, its net charge will be close to zero, reducing its solubility.
-
High protein concentration: Highly concentrated protein solutions are more prone to aggregation and precipitation.[18]
Troubleshooting Steps:
-
Adjust the dialysis buffer: Ensure the buffer has an appropriate salt concentration (e.g., 150 mM NaCl) and a pH that is at least one unit away from your protein's pI.[17]
-
Step-wise dialysis: Instead of dialyzing directly against a this compound-free buffer, gradually decrease the this compound concentration in the dialysis buffer over several steps. This gradual change in osmotic pressure can prevent protein precipitation.[3][19]
-
Add stabilizing agents: Consider adding low concentrations of stabilizing excipients like glycerol (5-10%), arginine, or non-ionic detergents to the dialysis buffer.
-
Work at a lower protein concentration: If possible, dilute your protein sample before dialysis and concentrate it afterward if necessary.
Q3: I'm losing a significant amount of my protein sample during this compound removal. How can I improve recovery?
Sample loss can occur with any of the techniques. Here are some method-specific tips to improve protein recovery:
-
Dialysis:
-
Use high-quality dialysis tubing or cassettes with a precise molecular weight cut-off (MWCO) to prevent your protein from leaking out.
-
To minimize non-specific binding to the membrane, especially with dilute protein samples (<0.1 mg/mL), consider adding a carrier protein like BSA.[3]
-
-
Diafiltration/Ultrafiltration (TFF):
-
Size Exclusion Chromatography (SEC):
-
Ensure the desalting column is properly equilibrated with the desired buffer before loading your sample.
-
Follow the manufacturer's recommendations for sample volume to avoid overloading the column, which can lead to poor separation and sample loss.
-
-
Precipitation:
Troubleshooting Guides
Dialysis Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Significant increase in sample volume | High this compound concentration in the sample creates a strong osmotic gradient, causing water to move into the dialysis bag.[3][19] | Perform a step-wise dialysis, gradually reducing the this compound concentration in the external buffer.[3][19] |
| Incomplete this compound removal | Insufficient dialysis time or buffer volume. The concentration gradient has reached equilibrium. | Increase the dialysis time, use a larger volume of dialysis buffer (at least 100 times the sample volume), and perform more frequent buffer changes.[1] |
| Protein sample is lost | Non-specific binding to the dialysis membrane, especially with dilute samples.[3] Membrane MWCO is too large for the protein. | For dilute samples, add a carrier protein like BSA.[3] Ensure the MWCO of the membrane is significantly smaller than your protein's molecular weight. |
Diafiltration/Ultrafiltration (TFF) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low flux rate (slow filtration) | Membrane fouling due to protein aggregation or impurities in the this compound.[8][22] High sample viscosity. Low operating temperature. | Optimize transmembrane pressure (TMP) and cross-flow rate.[8] Pre-filter the sample to remove any aggregates. Dilute the sample to reduce viscosity. Increase the operating temperature if your protein is stable.[9] |
| Low protein recovery | Inappropriate membrane MWCO. Protein adsorption to the membrane or tubing. Over-concentration leading to precipitation. | Use a membrane with a MWCO that is 3-6 times smaller than your protein's molecular weight.[20] Consider using a membrane with a low-protein-binding surface. Avoid over-concentrating the sample; if necessary, add solubilizing agents.[9] |
| Protein degradation | Shear stress from the pump. | Use a low-shear pump, such as a peristaltic or diaphragm pump.[21] Optimize the cross-flow rate to minimize shear. |
Precipitation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No visible pellet after centrifugation | Low initial protein concentration.[16] Insufficient amount of precipitant. Incomplete precipitation. | For dilute samples, consider concentrating them first using another method. Ensure you are using the correct ratio of precipitant to sample volume (e.g., at least 4 volumes of cold acetone).[16] Increase the incubation time.[16] |
| Pellet is difficult to resolubilize | Protein denaturation and aggregation. Over-drying the pellet.[16] | Use a denaturing buffer (e.g., containing SDS or urea) for resolubilization if compatible with your downstream application.[16] Air-dry the pellet for a limited time and avoid complete dryness.[16] |
| This compound co-precipitates with the protein | High initial this compound concentration. | For TCA precipitation, washing the pellet with cold acetone can help remove residual this compound.[23] Alternatively, a methanol/chloroform precipitation method can be effective in separating proteins from this compound.[23] |
Experimental Protocols
Protocol 1: Step-wise Dialysis for this compound Removal
This protocol is designed to gently remove this compound from a protein sample, minimizing the risk of precipitation due to osmotic shock.
Materials:
-
Protein sample in this compound-containing buffer
-
Dialysis tubing or cassette with appropriate MWCO
-
Dialysis clips
-
Large beaker
-
Stir plate and stir bar
-
Dialysis Buffers:
-
Buffer A: Final desired buffer with 50% of the initial this compound concentration
-
Buffer B: Final desired buffer with 25% of the initial this compound concentration
-
Buffer C: Final desired buffer (this compound-free)
-
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing/cassette and seal securely with clips, leaving some headspace.
-
Place the sealed dialysis bag in a beaker with Buffer A (at least 100x the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C for 2-4 hours.
-
Replace Buffer A with Buffer B and continue dialysis for another 2-4 hours at 4°C.
-
Replace Buffer B with Buffer C and dialyze for 2-4 hours or overnight at 4°C.
-
Perform a final buffer change with fresh Buffer C and dialyze for an additional 2-4 hours to ensure complete this compound removal.
-
Carefully remove the dialysis bag from the buffer, and recover the protein sample.
Protocol 2: Acetone Precipitation for this compound Removal
This protocol is a rapid method for concentrating a protein sample and removing this compound. Note that this method may denature the protein.[14]
Materials:
-
Protein sample in this compound-containing buffer
-
Acetone, pre-chilled to -20°C
-
Microcentrifuge tubes compatible with acetone
-
Refrigerated microcentrifuge
-
Resuspension buffer (compatible with downstream application)
Procedure:
-
Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four volumes of cold (-20°C) acetone to your protein sample.[14]
-
Vortex the mixture thoroughly and incubate at -20°C for 60 minutes to allow for protein precipitation.[14]
-
Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[16]
-
Carefully decant the supernatant, which contains the this compound. Be cautious not to disturb the protein pellet.
-
Optional: To remove residual this compound, you can wash the pellet by adding a small volume of cold acetone, gently vortexing, and repeating the centrifugation step.
-
Allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as this will make it difficult to resolubilize.[16]
-
Resuspend the protein pellet in an appropriate buffer for your downstream application.
Visualizing the Workflow
Decision Tree for Selecting a this compound Removal Method
Caption: A decision tree to guide the selection of the most appropriate this compound removal technique.
Workflow for Step-wise Dialysis
Caption: A workflow diagram illustrating the step-wise dialysis process for gradual this compound removal.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. [PDF] Diafiltration: A Fast, Efficient Method for Desalting, or Buffer Exchange of Biological Samples | Semantic Scholar [semanticscholar.org]
- 5. What is the process of diafiltration? | AAT Bioquest [aatbio.com]
- 6. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Unlocking Purity: Ultimate Guide to Tangential Flow Filtration for Enhanced Bioprocessing [biopharmafilters.com]
- 9. sartorius.com [sartorius.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Desalting Columns | Fisher Scientific [fishersci.co.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. agrisera.com [agrisera.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 21. Tangential Flow Filtration | Biotech [psgdover.com]
- 22. Effects of Impurities from Sugar Excipient on Filtrate Flux during Ultrafiltration and Diafiltration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Sucrose Gradient Centrifugation
Welcome to the technical support center for sucrose gradient centrifugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reproducibility of their separation experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your this compound gradient experiments. Each question is followed by potential causes and detailed, actionable solutions.
Q1: My bands are diffuse, poorly separated, or not where I expect them to be. What could be the issue?
Potential Causes & Solutions:
-
Improper Gradient Formation: The integrity of your gradient is paramount for successful separation. Inconsistencies in the gradient will directly translate to poor and unpredictable results.
-
Solution 1: Refine Your Gradient Preparation Technique. For manual layering of step gradients, ensure you are pipetting the denser this compound solution slowly and gently underneath the lighter layer to minimize mixing.[1][2] A steady hand is crucial.[3] For continuous gradients using a gradient maker, ensure the device is functioning correctly and is free of blockages, which can disrupt the linear flow.[4]
-
Solution 2: Consider Alternative Gradient Formation Methods. The freeze-thaw method, where layers of decreasing this compound concentrations are sequentially frozen and then thawed slowly at 4°C, can produce highly reproducible linear gradients.[4][5] This method is particularly useful for preparing multiple identical gradients.[5] Another simple method involves layering the dense and light solutions and allowing them to diffuse overnight on their side.[4]
-
Solution 3: Verify this compound Concentrations. Always verify the concentration of your this compound solutions using a refractometer.[6] Inaccurate concentrations will alter the density profile of your gradient.
-
-
Incorrect Centrifugation Parameters: The speed, time, and temperature of the centrifugation run are critical variables.
-
Solution 1: Optimize Centrifugation Speed and Time. Ensure the centrifugal force (expressed in x g or RCF, not just RPM) is appropriate for the size and density of your particles of interest.[7][8] Insufficient force may prevent particles from reaching their isopycnic point, while excessive force can cause pelleting or smearing.[9]
-
Solution 2: Use Slow Acceleration and Deceleration. Rapid acceleration and deceleration can disturb the delicate gradient layers.[10] Always use the slowest ramp-up and ramp-down settings on your ultracentrifuge for this compound gradient applications.
-
Solution 3: Maintain a Consistent, Cold Temperature. Most this compound gradient separations are performed at 4°C to maintain the stability of biological samples and the viscosity of the this compound solution.[11] Ensure your centrifuge is properly pre-cooled.
-
-
Sample Loading Issues: The way you introduce your sample onto the gradient can significantly impact the final separation.
Q2: I'm observing significant variability between identical runs. How can I improve reproducibility?
Potential Causes & Solutions:
-
Inconsistent Gradient Preparation: This is a primary source of run-to-run variability.
-
Solution 1: Standardize Your Gradient Protocol. Whichever method you choose for gradient formation, document it meticulously and adhere to it strictly for all experiments.
-
Solution 2: Prepare Gradients in Batches. If you need to run multiple samples, preparing the gradients in a single batch can help minimize variation between tubes.[5] The freeze-thaw method is particularly amenable to this approach.[4]
-
-
Subtle Differences in Centrifugation: Seemingly minor variations can have a significant impact.
-
Solution: Always Use the Same Rotor and Tubes. Different rotors have different geometries, which will affect the separation. Similarly, ensure you are using the same type and size of centrifuge tubes for all comparable experiments.[10]
-
-
Fraction Collection Technique: Inconsistent collection of fractions will lead to variable results.
-
Solution 1: Use a Consistent Fractionation Method. Common methods include manual pipetting from the top, piercing the bottom of the tube for collection, or using an automated gradient fractionator.[6][13] Choose one method and use it consistently.
-
Solution 2: Be Meticulous with Manual Collection. If collecting fractions manually from the top, use a steady hand and consistent volumes for each fraction. To avoid disturbing the layers below, it can be helpful to cut the end of the pipette tip to create a wider opening.[13]
-
Q3: My sample seems to have aggregated or degraded during the run. What can I do?
Potential Causes & Solutions:
-
Inappropriate Buffer Conditions: The buffer used to prepare your this compound solutions and sample can affect sample integrity.
-
Solution: Optimize Your Buffer Composition. Ensure the pH and salt concentrations of your buffer are optimal for your sample. Consider adding protease inhibitors to your lysis buffer and gradient solutions if protein degradation is a concern.[9] For ribosome analysis, the inclusion of cycloheximide can help "freeze" ribosomes in place.[14]
-
-
Extended Run Times: Long centrifugation times, especially at suboptimal temperatures, can lead to sample degradation.[15]
-
Solution: Minimize Run Time. While sufficient time is needed for separation, unnecessarily long runs should be avoided. Optimize your protocol to achieve the desired separation in the shortest time possible.
-
-
Cross-Contamination: Contaminants in your sample or solutions can interfere with the experiment.
Experimental Workflow: A Visual Guide
To provide a clearer understanding of the entire process, the following diagram outlines the key stages of a typical this compound gradient centrifugation experiment.
Caption: A typical workflow for a this compound gradient centrifugation experiment.
Quantitative Data Summary
Precise control over experimental parameters is crucial for reproducibility. The following table provides a summary of key quantitative data to consider.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| This compound Concentration Range | 5% - 70% (w/v) | The range should be chosen based on the buoyant density of the particles of interest.[12] |
| Centrifugation Speed (RCF) | 100,000 - 200,000 x g | Must be optimized for the specific application. Specify in RCF (x g), not RPM, for reproducibility across different rotors.[7][16] |
| Centrifugation Temperature | 4°C | Maintains sample integrity and solution viscosity.[11] |
| Acceleration/Deceleration Rate | Slowest setting available | Prevents disturbance of the gradient layers.[10] |
| Sample Volume | <10% of total gradient volume | A smaller sample volume relative to the gradient volume generally results in better resolution. |
Step-by-Step Protocol: Freeze-Thaw Method for Linear Gradient Formation
This protocol describes a highly reproducible method for creating linear this compound gradients.[4][5]
-
Prepare Stock Solutions: Prepare sterile, high and low concentration this compound solutions (e.g., 60% and 30% w/v) in your desired buffer.
-
Create Intermediate Concentrations: Mix the high and low concentration solutions to create intermediate concentrations. For example, to create a 4-step gradient for a 10 mL tube, you can prepare 2:1 and 1:2 (v/v) mixtures of the 30% and 60% solutions.
-
Layer and Freeze:
-
Place your ultracentrifuge tubes in a rack on dry ice or in a dry ice-ethanol bath.
-
Pipette 2.5 mL of the 60% this compound solution into the bottom of the tube and allow it to freeze completely.
-
Carefully layer 2.5 mL of the 2:1 mixture on top of the frozen layer and let it freeze.
-
Repeat this process with the 1:2 mixture and finally with the 30% solution, freezing each layer before adding the next.
-
-
Thaw and Form Gradient: The day before use, transfer the frozen tubes to a 4°C refrigerator and place them in a vertical position.[4] Allow them to thaw slowly for 8-24 hours.[5] This slow thawing process allows for diffusion between the layers, creating a smooth, linear gradient.
-
Store and Use: The gradients are now ready for sample loading. Gradients prepared this way can be stored frozen for extended periods.[5]
Logical Relationships in Troubleshooting
Understanding the cause-and-effect relationships in this compound gradient experiments is key to effective troubleshooting.
Caption: The relationship between common experimental errors and observed issues.
Frequently Asked Questions (FAQs)
-
Q: Can I reuse a this compound gradient?
-
A: It is not recommended. The process of centrifugation and fractionation will inevitably disturb the gradient. For reproducible results, always use a fresh gradient for each sample.
-
-
Q: How long can I store my prepared gradients?
-
Q: What is the difference between rate-zonal and isopycnic centrifugation?
-
A: In rate-zonal centrifugation, particles are separated based on their size and shape as they travel through the gradient. The run is stopped before particles reach their buoyant density. In isopycnic centrifugation, the run continues until particles reach a point in the gradient where their density equals the density of the this compound, and they stop moving.[6]
-
-
Q: My protein of interest is not entering the gradient. Why?
-
A: This could be due to several factors. The protein may be part of a very large complex that is too big to enter the pores of the gradient, it may have aggregated, or the initial density of the gradient is too high.[9] Consider re-evaluating your sample preparation and the density range of your gradient.
-
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. beckman.com [beckman.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple technique for the preparation and storage of this compound gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. BiochemSphere [biochemicalsci.com]
- 8. torontech.com [torontech.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. protocol - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound gradient protocol for polysome profiles [drummondlab.org]
- 15. researchgate.net [researchgate.net]
- 16. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Optimizing Sucrose Gradient Centrifugation
Welcome to the technical support guide for sucrose gradient centrifugation. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines fundamental principles with practical, field-proven insights. This guide is designed to help you troubleshoot common issues and deepen your understanding of how to optimize centrifugation time and speed for robust, reproducible separations.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are based on explaining the causality behind the issue, allowing you to make informed decisions to resolve it.
Q1: My bands are poorly resolved or I see no separation. What went wrong?
A1: Poor resolution is one of the most common challenges and can stem from several factors related to the gradient itself, the centrifugation parameters, or the sample.
-
Incorrect Gradient Slope: The density range of your this compound gradient may not be appropriate for your sample. For rate-zonal separations, where particles are separated by size, a shallow gradient (e.g., 5-20% this compound) is often used.[1] If the particles are close in size, a longer gradient path or shallower slope may be needed to improve resolution. For isopycnic separations, which separate based on density, the buoyant density of your particle of interest must fall within the density range of your gradient.[2]
-
Suboptimal Centrifugation Time/Speed: In rate-zonal centrifugation, time is a critical variable.[2]
-
Too short/slow: Particles may not have had enough time or force to migrate sufficiently into the gradient, resulting in crowding near the top.
-
Too long/fast: Particles may travel too far and pellet at the bottom of the tube, especially if their density is greater than the densest part of the gradient.[2]
-
-
Sample Overload: Loading too much sample can lead to aggregation and viscosity-induced mixing at the top of the gradient, preventing proper entry and separation.[1] It's crucial to ensure your sample is free of aggregates and debris by performing a clarification spin before loading.[1]
-
Gradient Instability: A gradient with an insufficient density difference between the top and bottom (e.g., a 15-20% gradient) is less stable than one with a larger difference (e.g., 5-45%).[1] This instability can lead to mixing during handling or centrifugation.
Below is a workflow to diagnose the cause of poor separation.
References
Technical Support Center: Measuring Sucrose Uptake in Plant Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the intricate process of measuring sucrose uptake in plant cells. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during these experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and your results are reliable.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when setting up and performing this compound uptake assays.
Q1: What are the primary methods for measuring this compound uptake, and how do I choose the right one for my experiment?
A1: Selecting the appropriate assay is fundamental to obtaining meaningful data. The two main approaches are direct measurement using labeled this compound and indirect measurement using this compound analogs.
-
Radiolabeled this compound Uptake Assays: This is the traditional and most direct method, typically employing 14C- or 3H-labeled this compound.[1] It is highly sensitive and specific.
-
Principle: Plant cells or tissues are incubated with a known concentration of radiolabeled this compound for a specific time. After incubation, unincorporated this compound is washed away, and the cells are lysed. The amount of radioactivity incorporated into the cells is then measured using a scintillation counter.
-
Best For: Quantitative studies requiring high sensitivity, such as determining transporter kinetics (Km and Vmax).[2]
-
Considerations: Requires specialized facilities and licenses for handling radioactive materials, and generates radioactive waste.[1]
-
-
Non-Radioactive this compound Analog Assays: These methods utilize fluorescent or other tagged this compound analogs that can be detected without radioactivity.[3]
-
Principle: A common analog is the fluorescent esculin, which can be monitored via confocal microscopy.[4] Other methods may use stable isotope-labeled this compound detected by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
-
Best For: High-throughput screening, qualitative or semi-quantitative analysis of transporter activity in different genetic backgrounds, and when radioactive materials are not feasible.[3]
-
Considerations: The analog's transport characteristics may not perfectly mimic this compound.[4] It's crucial to validate that the analog is transported by the this compound transporter of interest.
-
Decision Matrix for Method Selection:
| Feature | Radiolabeled Assay | Non-Radioactive Analog Assay |
| Sensitivity | Very High | Moderate to High |
| Specificity | High (uses native substrate) | Dependent on the analog |
| Quantification | Highly quantitative | Semi-quantitative to quantitative |
| Throughput | Lower | Potentially Higher |
| Safety & Cost | Requires specialized handling, higher cost | Safer, potentially lower cost |
| Primary Use | Detailed kinetic analysis | Screening, comparative studies |
Q2: My background signal is too high in my radiolabeled this compound uptake assay. What are the likely causes and solutions?
A2: High background is a common issue that can obscure true uptake signals. The primary culprits are usually insufficient washing or non-specific binding of the radiolabeled this compound to the cell wall.
Troubleshooting High Background:
| Cause | Explanation | Solution |
| Insufficient Washing | Residual extracellular radiolabel remains, artificially inflating the counts. | Increase the number and volume of washes with ice-cold, non-radioactive buffer. Ensure rapid washing to minimize efflux of internalized this compound. |
| Non-Specific Binding | The cell wall's charge can attract this compound molecules. | Include a high concentration of cold (non-radioactive) this compound in the final wash steps to outcompete and displace non-specifically bound radiolabeled this compound. |
| Cell Lysis During Assay | Damaged cells can trap radiolabel non-specifically. | Assess cell viability before and after the assay. Optimize handling procedures to maintain cell integrity. |
| Contaminated Wash Buffer | The buffer used for washing may have become contaminated with the radiolabel. | Use fresh, uncontaminated wash buffer for each experiment. |
Q3: How can I be sure that the uptake I'm measuring is due to active transport and not passive diffusion?
A3: Distinguishing between active transport and passive diffusion is critical for studying specific this compound transporters. This is typically achieved by using metabolic inhibitors.
-
Protonophores: this compound uptake in plants is often coupled to a proton gradient.[7] Protonophores, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), dissipate this proton gradient, thereby inhibiting active transport.[8]
-
Experimental Design: Run a parallel experiment where cells are pre-incubated with and then assayed in the presence of a protonophore like CCCP. The difference in uptake between the treated and untreated cells represents the active transport component.
-
II. Troubleshooting Guide: Specific Experimental Systems
This section provides detailed troubleshooting for common experimental setups.
Issue 1: Inconsistent results when using plant protoplasts.
Plant protoplasts are a powerful system for studying transport as they are single cells without the complication of a cell wall.[9] However, their fragility can lead to variability.
-
Symptom: High variability in this compound uptake between replicate experiments.
-
Underlying Cause & Verification:
-
Variable Protoplast Viability: The enzymatic digestion to remove the cell wall can damage cells, leading to inconsistent numbers of viable, metabolically active protoplasts.[10]
-
Incomplete Removal of Cell Wall Debris: Remnants of the cell wall can interfere with uptake measurements.
-
Verification: Use microscopy to visually inspect the protoplast preparation for debris.
-
-
Osmotic Stress: Protoplasts are sensitive to the osmotic potential of the surrounding medium. Incorrect osmolarity can lead to swelling or shrinking, affecting membrane integrity and transporter function.
-
Verification: Ensure the osmolarity of your assay buffer is correctly balanced, typically using mannitol or sorbitol.[13]
-
-
Workflow for Improving Protoplast Assay Consistency:
Caption: Workflow for consistent protoplast this compound uptake assays.
Protocol for Protoplast Viability Assessment with FDA:
-
Prepare a stock solution of Fluorescein Diacetate (FDA) in acetone.
-
Add a small volume of the FDA stock solution to your protoplast suspension to a final concentration of 0.01%.[12]
-
Incubate at room temperature for 5-10 minutes.
-
Observe under a fluorescence microscope. Viable cells with active esterases will cleave the FDA, producing fluorescein, which emits green fluorescence.[12]
-
Count the number of fluorescent (viable) and non-fluorescent (non-viable) cells to calculate the percentage of viability.
Issue 2: Difficulty in distinguishing between plasma membrane and vacuolar uptake.
In mature plant cells, the large central vacuole can also accumulate this compound, complicating the measurement of uptake across the plasma membrane.[14][15]
-
Symptom: The measured this compound uptake does not correlate with the expression levels of plasma membrane this compound transporters.
-
Underlying Cause & Verification:
-
Vacuolar Sequestration: this compound that enters the cytoplasm can be rapidly transported into the vacuole by tonoplast-localized transporters.[14][16] This means the total cellular uptake is a sum of transport across both the plasma membrane and the tonoplast.
-
Verification: This is challenging to verify directly without isolating vacuoles. An indirect approach is to use short incubation times. Uptake across the plasma membrane is the initial step, so very short time-course experiments (e.g., 30 seconds to 5 minutes) are more likely to reflect plasma membrane transport before significant vacuolar sequestration occurs.
-
-
Experimental Strategy to Differentiate Uptake:
-
Time-Course Experiment: Measure this compound uptake at multiple, short time points (e.g., 30s, 1 min, 2 min, 5 min, 10 min). The initial linear phase of uptake is more representative of plasma membrane transport.
-
Use of Tonoplast Transporter Mutants: If available, use mutant lines where vacuolar this compound transporters are knocked out. Any remaining uptake will be primarily due to transport across the plasma membrane.
-
Protoplast-Based Assays: While vacuoles are present, the relative contribution of vacuolar uptake can sometimes be minimized with short assay times.
Issue 3: Non-saturating kinetics in uptake assays.
-
Symptom: When plotting uptake rate against a range of this compound concentrations, the curve does not plateau as expected from Michaelis-Menten kinetics.
-
Underlying Cause & Verification:
-
Multiple Transporters with Different Affinities: The cell or tissue may express multiple this compound transporters, each with a different affinity (Km) for this compound.[17][18] The combined activity of a high-affinity and a low-affinity transporter can result in a biphasic or non-saturating curve.
-
Verification: Analyze the kinetic data using non-linear regression models that can fit a two-transporter system. Also, review gene expression data for your specific plant tissue to see if multiple this compound transporters are known to be expressed.
-
-
Passive Diffusion at High Concentrations: At very high external this compound concentrations, a linear component of uptake due to passive diffusion can become significant, masking the saturation of the transporter-mediated component.
-
Verification: The uptake curve may appear linear at high substrate concentrations. To correct for this, the linear component can be subtracted from the total uptake to isolate the saturable, transporter-mediated component.
-
-
Troubleshooting Logic for Kinetic Assays:
Caption: Decision tree for troubleshooting non-saturating kinetics.
III. References
-
Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. (n.d.). MDPI. --INVALID-LINK--
-
Measuring this compound Transporter Activities Using a Protoplast-Esculin Assay. (n.d.). PubMed. --INVALID-LINK--
-
Rottmann, T. M., et al. (2018). Protoplast-Esculin Assay as a New Method to Assay Plant this compound Transporters: Characterization of AtSUC6 and AtSUC7 this compound Uptake Activity in Arabidopsis Col-0 Ecotype. Frontiers in Plant Science. --INVALID-LINK--
-
Kinetics of active this compound transport in Saccharomyces cerevisiae. (n.d.). PubMed. --INVALID-LINK--
-
Solute distribution between vacuole and cytosol of sugarcane suspension cells: this compound is not accumulated in the vacuole. (n.d.). PubMed. --INVALID-LINK--
-
A Palette of Minimally Tagged this compound Analogues for Real‐Time Raman Imaging of Intracellular Plant Metabolism. (n.d.). PMC - NIH. --INVALID-LINK--
-
How to Measure Plant Cell Viability Accurately: Methods and Insights. (2025). Medical XPRT. --INVALID-LINK--
-
Impact of this compound sinks on phloem transport. (2025). bioRxiv. --INVALID-LINK--
-
Measurement of Plant Cell Viability. (n.d.). Lifeasible. --INVALID-LINK--
-
Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. --INVALID-LINK--
-
Plant Viability Assay¹. (n.d.). Department of Horticulture. --INVALID-LINK--
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). PubMed. --INVALID-LINK--
-
Impact of this compound sinks on phloem transport. (2025). ResearchGate. --INVALID-LINK--
-
Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. (n.d.). Springer Nature Experiments. --INVALID-LINK--
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). PMC - PubMed Central. --INVALID-LINK--
-
Comparison of protoplast extraction efficiencies by a this compound gradient... (n.d.). ResearchGate. --INVALID-LINK--
-
Identification of a Vacuolar this compound Transporter in Barley and Arabidopsis Mesophyll Cells by a Tonoplast Proteomic Approach. (n.d.). PMC - PubMed Central. --INVALID-LINK--
-
Structure and this compound binding mechanism of the plant SUC1 this compound transporter. (2023). PMC. --INVALID-LINK--
-
This compound uptake activity and gene expression in seedling roots. (A) [¹⁴C]. (n.d.). ResearchGate. --INVALID-LINK--
-
Transport of this compound, not hexose, in the phloem. (2012). Journal of Experimental Botany. --INVALID-LINK--
-
Current perspectives on the regulatory mechanisms of this compound accumulation in sugarcane. (2024). ScienceDirect. --INVALID-LINK--
-
SUC2 this compound transporter is required for leaf apoplasmic this compound levels. Consequences for phloem loading strategies. (2024). bioRxiv. --INVALID-LINK--
-
Dissecting the effects of nitrate, this compound and osmotic potential on Arabidopsis root and shoot system growth in laboratory assays. (n.d.). PubMed Central. --INVALID-LINK--
-
Understanding this compound transport in plants. (2023). Nanion Technologies. --INVALID-LINK--
-
The Solanaceous this compound Transporter Lab. (n.d.). Humboldt-Universität zu Berlin. --INVALID-LINK--
-
The Hyperbolic and Linear Phases of the this compound Accumulation Curve in Turnip Storage Cells Denote Carrier-mediated and Fluid Phase Endocytic Transport, Respectively in. (n.d.). ASHS Journals. --INVALID-LINK--
-
Exogenous this compound influences antioxidant enzyme activities and reduces lipid peroxidation in water-stressed cucumber leaves. (2025). ResearchGate. --INVALID-LINK--
-
How Sweet It Is: Identification of Vacuolar this compound Transporters. (n.d.). PMC - NIH. --INVALID-LINK--
-
Deciphering the sugar transport in plants. (2023). Lightsources.org. --INVALID-LINK--
-
This compound targets clathrin-mediated endocytosis kinetics supporting cell elongation in Arabidopsis thaliana. (2022). Frontiers. --INVALID-LINK--
-
This compound-inducible Endocytosis as a Mechanism for Nutrient Uptake in Heterotrophic Plant Cells. (2025). ResearchGate. --INVALID-LINK--
-
This compound Transporters and Plant Development. (n.d.). ResearchGate. --INVALID-LINK--
-
Expression of this compound Transporter cDNAs Specifically in Companion Cells Enhances Phloem Loading and Long-Distance Transport of this compound but Leads to an Inhibition of Growth and the Perception of a Phosphate Limitation. (n.d.). PMC - PubMed Central. --INVALID-LINK--
-
New imaging technique developed for the quantitative visualization of this compound in plants. (2019). (n.p.). --INVALID-LINK--
-
Improvements in Protoplast Isolation Protocol and Regeneration of Different Cabbage (Brassica oleracea var. capitata L.) Cultivars. (n.d.). MDPI. --INVALID-LINK--
-
A More Accessible, Time-Saving, and Efficient Method for In Vitro Plant Regeneration from Potato Protoplasts. (2021). NIH. --INVALID-LINK--
-
What is the best protocol to maximize this compound content in plant leafs? (2019). ResearchGate. --INVALID-LINK--
-
Protoplast: A Valuable Toolbox to Investigate Plant Stress Perception and Response. (2021). NIH. --INVALID-LINK--
-
(PDF) Identification of a Vacuolar this compound Transporter in Barley and Arabidopsis Mesophyll Cells by a Tonoplast Proteomic Approach. (2025). ResearchGate. --INVALID-LINK--
-
The this compound Loading Mechanism (Cambridge (CIE) A Level Biology): Revision Note. (2025). (n.p.). --INVALID-LINK--
-
Multiomic analyses reveal transcription factors involved in the fatty acid biosynthesis pathway under cold stress in upland cotton (Gossypium hirsutum). (2025). Frontiers. --INVALID-LINK--
References
- 1. A Palette of Minimally Tagged this compound Analogues for Real‐Time Raman Imaging of Intracellular Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protoplast-Esculin Assay as a New Method to Assay Plant this compound Transporters: Characterization of AtSUC6 and AtSUC7 this compound Uptake Activity in Arabidopsis Col-0 Ecotype [frontiersin.org]
- 3. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 4. Measuring this compound Transporter Activities Using a Protoplast-Esculin Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and this compound binding mechanism of the plant SUC1 this compound transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protoplast: A Valuable Toolbox to Investigate Plant Stress Perception and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. How to Measure Plant Cell Viability Accurately: Methods and Insights [medical-xprt.com]
- 12. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a Vacuolar this compound Transporter in Barley and Arabidopsis Mesophyll Cells by a Tonoplast Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Sweet It Is: Identification of Vacuolar this compound Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solute distribution between vacuole and cytosol of sugarcane suspension cells: this compound is not accumulated in the vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics of active this compound transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Solanaceous this compound Transporter Lab — Department of Plant Physiology [biologie.hu-berlin.de]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Sucrose Quantification in Complex Matrices
Introduction
In the landscape of pharmaceutical development, particularly in the formulation of biologics and small molecule drugs, sucrose is more than just a sweetener; it is a critical excipient. Its primary role as a cryoprotectant and stabilizer is indispensable for maintaining the integrity and efficacy of therapeutic proteins and other active pharmaceutical ingredients (APIs). Consequently, the accurate and precise quantification of this compound is not a trivial analytical task—it is a cornerstone of quality control, ensuring product consistency, stability, and patient safety.
The analytical challenge is significant. This compound is a non-chromophoric, highly polar molecule, making its detection and separation from a complex mixture of APIs, buffers, surfactants, and other formulation components a formidable task. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose. However, an HPLC method is only as reliable as its validation.
This guide provides an in-depth framework for the validation of HPLC methods for this compound quantification. Moving beyond a simple checklist of steps, we will explore the causality behind experimental choices, compare alternative analytical strategies, and ground our protocols in the authoritative standards set by regulatory bodies. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, defensible, and scientifically sound approach to method validation.
Part 1: Foundational Principles of HPLC Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1] The entire validation process is anchored in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, and echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[2][3][4][5][6][7] These guidelines establish a set of performance characteristics that must be evaluated.[1][8]
The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][9]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10][11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[10]
-
Accuracy: The closeness of test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
The logical flow of these validation activities is crucial. A method's specificity must be established first to ensure that what you are measuring is indeed this compound. Linearity, accuracy, and precision then define the method's quantitative capabilities, while robustness testing ensures its reliability in routine use.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. fda.gov [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. wjarr.com [wjarr.com]
- 11. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
sucrose versus trehalose as a cryoprotective agent: a comparative study
An In-Depth Guide to Cryoprotective Agents: A Comparative Study of Sucrose and Trehalose
For researchers and drug development professionals, ensuring the stability and viability of biological materials during long-term storage is paramount. Cryopreservation, the process of preserving cells, tissues, and other biological constructs at sub-zero temperatures, is an indispensable technique. However, the formation of ice crystals during freezing is a primary cause of cellular injury and loss of function. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs), which mitigate this damage.
This guide provides a detailed, evidence-based comparison of two widely used non-permeating disaccharide CPAs: this compound and trehalose. We will delve into their fundamental mechanisms, compare their performance using experimental data, and provide a robust protocol for evaluating their efficacy in your own laboratory settings.
The Foundation of Cryoprotection: Mechanisms of Action
Non-permeating CPAs like this compound and trehalose primarily protect cells from the extracellular environment during freezing. Their efficacy is rooted in two key principles: the Water Replacement Hypothesis and Vitrification .
-
The Water Replacement Hypothesis : During the dehydration that accompanies freezing, water molecules are removed from the surface of proteins and lipid membranes. This can lead to denaturation and membrane fusion. Disaccharides, rich in hydroxyl groups, directly hydrogen-bond with these biological structures, acting as a surrogate for the lost water.[1][2] This interaction preserves the native conformation of proteins and the integrity of cell membranes.[3][4]
-
Vitrification : This hypothesis posits that as water freezes out of the solution, the concentration of the sugar increases dramatically, forming a highly viscous, glass-like (amorphous) solid state.[5] This glassy matrix immobilizes the remaining water molecules, preventing the formation and growth of damaging ice crystals.[6] The temperature at which this transition occurs is known as the Glass Transition Temperature (Tg) . A higher Tg is highly desirable as it ensures the glassy state is maintained at warmer, less technologically demanding temperatures, enhancing stability.[5][7]
Caption: The Water Replacement Hypothesis. Disaccharides replace the hydration shell of biomolecules during freezing-induced dehydration.
Physicochemical Properties: A Head-to-Head Comparison
While both are disaccharides, subtle differences in the molecular structure of this compound (a glucose-fructose unit) and trehalose (two glucose units) lead to significant variations in their cryoprotective properties.[8] Trehalose's symmetric structure and stable glycosidic bond make it a non-reducing sugar, conferring greater chemical stability.[9]
The most critical differentiator is the glass transition temperature (Tg). Trehalose possesses a significantly higher Tg than this compound, which is a primary reason it is often considered a superior cryo- and lyoprotectant.[8][10]
| Property | This compound | Trehalose | Significance in Cryopreservation |
| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ | Identical molecular weight but different structures. |
| Composition | Glucose + Fructose | Glucose + Glucose | Trehalose is a non-reducing sugar, making it less chemically reactive.[9] |
| Glass Transition Temp. (Tg, dry) | ~60-62 °C[10][11] | ~106-115 °C[7][11] | Higher Tg provides a more stable glassy state over a wider temperature range, offering superior protection.[5] |
| Solubility in Water | High | High | High solubility is crucial for preparing concentrated cryoprotectant solutions without precipitation at low temperatures.[5] |
| Molecular Flexibility | More intramolecular H-bonds | Fewer intramolecular H-bonds | Trehalose's structure allows for more flexible and stronger intermolecular hydrogen bonding with water and biomolecules.[12] |
Performance Analysis: Experimental Evidence
The theoretical advantages of trehalose's higher Tg often translate into superior performance in practice, though outcomes can be cell-type and protocol-dependent.
Efficacy in Cellular Cryopreservation
Experimental data consistently demonstrates that trehalose often provides an edge in preserving cell viability and function post-thaw.
| Application/Cell Type | Findings | Source |
| Human Blastocysts | Vitrification with a trehalose-based solution resulted in significantly higher implantation rates (52.8% vs. 43.9%) and a greater proportion of good-quality blastocysts compared to a this compound-based solution.[12] | [12] |
| Mouse Neuroblastoma Cells | Trehalose yielded higher post-thaw survival rates compared to this compound (35% vs. 20%).[9] | [9] |
| Rat Ovarian Tissue | While both this compound and trehalose preserved ovarian histology, the trehalose group showed a significantly lower percentage of apoptotic cells.[13] | [13] |
| Hematopoietic Stem Cells (HSCs) | A solution of 30mM trehalose with 2.5% DMSO or 60mM this compound with 5% DMSO produced results similar to the standard 10% DMSO control, indicating both can be used to reduce DMSO toxicity.[14] | [14] |
| Human Hepatocytes | In one study, trehalose was not found to be superior to this compound for post-thaw viability.[5] | [5] |
Expert Insight: The mixed results highlight a critical concept: while trehalose is often superior, optimization is key. The choice of cryoprotectant should be validated for each specific cell type and application. The superiority of trehalose is most pronounced in systems requiring maximum stability and recovery, such as in the cryopreservation of sensitive primary cells or for therapeutic applications.
Stabilization of Proteins and Biologics
In the context of stabilizing therapeutic proteins, antibodies, and vaccines (lyoprotection), trehalose's high Tg is a distinct advantage, particularly for freeze-dried formulations intended for storage at room temperature.[3][5] However, the interaction is complex. One study found that for certain proteins at low water content, this compound-containing samples exhibited a higher denaturation temperature, suggesting it may offer better stabilization under specific high-temperature stress conditions.[8][15]
Standard Protocol: Evaluating Cryoprotectant Efficacy
To objectively compare this compound and trehalose in your specific application, a validated, systematic approach is essential. The following protocol provides a framework for evaluating the cryoprotective efficacy of a novel CPA formulation against a standard control.
Caption: Experimental workflow for the comparative evaluation of cryoprotective agents.
Methodology
-
Cell Preparation:
-
Harvest cells from a log-phase culture. Ensure cell viability is >90% before starting.
-
Centrifuge the cell suspension and resuspend the pellet in fresh, pre-chilled (4°C) culture medium to a concentration of 2x10⁶ cells/mL.
-
-
CPA Solution Preparation:
-
Prepare 2X concentrations of your CPA solutions. For example:
-
Control: 20% (v/v) DMSO in culture medium.
-
Test A (this compound): 10% (v/v) DMSO + 0.2 M this compound in culture medium.
-
Test B (Trehalose): 10% (v/v) DMSO + 0.2 M Trehalose in culture medium.
-
-
Sterile-filter all CPA solutions and chill to 4°C.
-
-
Freezing Protocol:
-
Place labeled cryovials on ice.
-
Slowly add an equal volume of the 2X CPA solution to the 2X cell suspension (1:1 ratio), mixing gently. The final concentration will be 1x10⁶ cells/mL in 1X CPA solution.
-
Allow cells to equilibrate in the CPA solution for 15 minutes on ice.
-
Place vials in a controlled-rate freezer (e.g., CoolCell or programmable freezer) and freeze at a rate of -1°C per minute to -80°C.[16]
-
Transfer vials to liquid nitrogen storage (<-130°C) for a minimum of 24 hours. For a robust evaluation, testing after 1-4 weeks is recommended.[17]
-
-
Thawing and Recovery:
-
Rapidly thaw vials in a 37°C water bath by gentle agitation, removing the vial when only a tiny ice crystal remains.
-
Immediately and slowly, dilute the cell suspension by adding 1 mL of pre-warmed (37°C) culture medium dropwise.
-
Transfer the diluted suspension to a larger tube containing 10 mL of pre-warmed medium to further dilute the CPA.
-
Centrifuge, remove the supernatant, and resuspend the cell pellet in fresh culture medium.
-
-
Post-Thaw Assessment:
-
Immediate Viability: Use the Trypan Blue exclusion assay to determine the percentage of viable cells immediately after thawing.
-
Post-Thaw Recovery & Function: Plate the remaining cells and culture for 24-72 hours. Assess cell attachment, morphology, and proliferation (e.g., using a metabolic assay like MTT or by cell counting). This step is crucial, as immediate viability can be misleading; assessing recovery over time provides a more accurate measure of cryopreservation success.[18]
-
Conclusion and Recommendations
The choice between this compound and trehalose is not merely academic; it has direct consequences for the quality and viability of cryopreserved materials.
-
Trehalose is, in a majority of documented cases, the superior cryoprotectant. Its exceptionally high glass transition temperature, chemical stability, and efficient interaction with biomolecules provide a more robust protective environment, leading to higher post-thaw viability and functional recovery for many sensitive cell types.[9][12][13] It should be the first choice for applications demanding the highest performance, such as cell therapy, high-value biobanking, and the stabilization of complex biologics.
-
This compound remains a highly effective and economical cryoprotectant. It is a viable option for more robust cell lines or in protocols where the marginal gains offered by trehalose do not outweigh the cost considerations. Its ability to reduce the required concentration of cytotoxic permeating agents like DMSO is well-established.[14]
Ultimately, the principles of scientific integrity demand empirical validation. The provided protocol serves as a blueprint for making an informed, data-driven decision, ensuring that your chosen cryopreservation strategy is optimized for the unique demands of your research or product development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Water Replacement Hypothesis in Atomic Detail—Factors Determining the Structure of Dehydrated Bilayer Stacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trehalose.in [trehalose.in]
- 7. didatticagelato.it [didatticagelato.it]
- 8. Comparison of this compound and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. d-nb.info [d-nb.info]
- 13. imrpress.com [imrpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. Key Points for Evaluating Cryopreservation Effectiveness and Sample Transfer - CellStore Biotechnology Co., Ltd. [cellstore-global.com]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial Sucrose for Research Applications
For researchers, scientists, and drug development professionals, the seemingly simple excipient, sucrose, is a cornerstone of formulation science. Its role extends from a stabilizer in biopharmaceutical formulations to a diluent in solid dosage forms. However, the assumption that all commercially available this compound is created equal is a critical oversight. Trace impurities can have profound impacts, leading to protein aggregation, altered dissolution profiles, and compromised drug stability. This guide provides a comprehensive framework for assessing the purity of commercial this compound, empowering you to select the appropriate grade for your specific research needs and ensuring the integrity of your experimental outcomes.
The Impurity Landscape: What Lurks Within Crystalline this compound?
The purity of this compound is not merely defined by its chemical identity (β-D-Fructofuranosyl α-D-glucopyranoside) but by the absence of undesirable contaminants.[1][2] These impurities can be broadly categorized, and understanding them is the first step toward effective analysis.
-
Related Sugars and Degradation Products: The most common organic impurities are the monosaccharides glucose and fructose, the building blocks of this compound.[3] Their presence, often termed "invert sugar," can indicate acid or enzymatic hydrolysis during manufacturing or storage.[4][5] Other related disaccharides like maltose and lactose may also be present.[3]
-
Process-Related Impurities: These include residual solvents from crystallization, such as ethanol, and inorganic salts.[3] Sulfites, which may be used in sugar processing, are also a key impurity to monitor.[6][7]
-
Elemental Impurities (Heavy Metals): Contamination with heavy metals like lead, arsenic, cadmium, and mercury can arise from raw materials or processing equipment.[8][9] These are of significant concern due to their toxicity.[8]
-
Particulate Matter: Recent studies have highlighted the presence of nanoparticulate impurities (NPIs) in pharmaceutical-grade this compound.[10] These particles, often agglomerates of dextrans and ash, can interfere with light-scattering-based analytical methods and have been shown to induce protein aggregation, posing a significant risk to biologic drug formulations.[11][12]
-
Microbiological Contaminants: As a substance of natural origin, this compound can harbor microorganisms.[] Testing for total aerobic microbial count (TAMC) and total yeast and mold count (TYMC) is crucial, especially for parenteral applications.[][14][15]
A Multi-Tiered Workflow for Comprehensive Purity Assessment
A robust assessment of this compound purity requires a multi-faceted analytical approach. Simply relying on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications. The following workflow provides a systematic method for in-house verification.
Caption: A multi-tiered workflow for the comprehensive purity assessment of commercial this compound.
Tier 1: Fundamental Physicochemical Characterization
This initial tier involves fundamental tests described in major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][6][7]
Appearance and Color of Solution
The visual inspection of a this compound solution is a simple yet informative first step. A high-purity this compound should form a clear, colorless solution.[1] The EP and USP specify limits for the "Color Value," measured spectrophotometrically at 420 nm.[1][6] This test is sensitive to caramelization byproducts and other colored impurities formed during processing.[3]
Water Content (Loss on Drying vs. Karl Fischer Titration)
Water content is a critical parameter as excess moisture can promote microbial growth and this compound degradation.[3] While Loss on Drying (LOD) is a traditional method, it is non-specific and measures any volatile substance.
Expert Insight: Karl Fischer (KF) titration is the gold standard for water determination due to its specificity for water molecules.[16] For sugars, which can have poor solubility in standard KF reagents, a solvent mixture of methanol and formamide is recommended to ensure complete dissolution and accurate results.[17][18] Heating the titration cell to 45-50°C can also improve solubility, but care must be taken to avoid thermal degradation of the sugar.[18]
Conductivity and Sulfated Ash
The conductivity of a this compound solution provides a measure of total soluble ionic impurities. Pharmacopeias have increasingly adopted this method to replace individual tests for chlorides, sulfates, and calcium, as it offers a more holistic view of inorganic contamination.[6] The sulfated ash test, which measures the total amount of inorganic impurities by burning off the organic matrix, serves as a complementary, albeit more traditional, method.[5]
Tier 2: Chromatographic Separation of Organic Impurities
Chromatography is essential for separating and quantifying structurally similar sugars.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for analyzing this compound and its related sugar impurities.[19][20][21]
Causality Behind Method Choice: Sugars lack a strong UV chromophore, making UV detection challenging. Therefore, a Refractive Index Detector (RID) is the most common choice for this analysis.[20] Hydrophilic Interaction Liquid Chromatography (HILIC) or amino-based columns are typically used, as they provide good retention and separation of these highly polar compounds using a mobile phase of acetonitrile and water.[19][22][23]
Detailed Protocol: HPLC-RID for Related Sugars
1. Objective: To quantify fructose, glucose, and other related sugars in a this compound sample.
2. Materials & Reagents:
- HPLC system with isocratic pump, autosampler, column oven, and Refractive Index Detector (RID).
- Amino column (e.g., 4.6 x 250 mm, 5 µm).
- HPLC-grade acetonitrile and ultrapure water.
- Reference standards: this compound, Fructose, Glucose (USP or EP grade).
3. Chromatographic Conditions:
- Mobile Phase: Acetonitrile:Water (75:25 v/v).[21][24]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.[22][24]
- Detector Temperature: 35°C.
- Injection Volume: 20 µL.
4. Standard & Sample Preparation:
- System Suitability Solution: Prepare a solution containing ~20 mg/mL this compound, ~0.1 mg/mL glucose, and ~0.1 mg/mL fructose in water. This ensures the system can adequately separate the key analytes.
- Test Solution: Accurately weigh and dissolve ~2 g of the this compound sample in water to a final volume of 10 mL.
- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[23]
5. System Suitability (Self-Validation):
- Inject the System Suitability Solution.
- Resolution: The resolution between the glucose and fructose peaks should be not less than 1.5.
- Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.
- Relative Standard Deviation (RSD): The RSD for six replicate injections of the this compound peak area should be not more than 2.0%.
6. Analysis & Calculation:
- Inject the Test Solution.
- Identify and integrate the peaks for fructose and glucose based on the retention times from the standard.
- Quantify the impurities by comparing their peak areas to those of the standards.
Tier 3 & 4: Advanced Safety and Contaminant Screening
Elemental Impurities (Heavy Metals)
The historical colorimetric test for heavy metals (USP <231>) was qualitative and lacked specificity.[8] Modern pharmacopeial standards, such as USP <232> and <233>, mandate the use of more sensitive and specific techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[8][25] These methods allow for the precise quantification of individual toxic elements (e.g., Pb, As, Cd, Hg) at low levels.[8][26]
Microbiological Analysis
For any application, particularly in pharmaceuticals, microbiological purity is non-negotiable.[][27] Standard plate count methods are used to determine the Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC).[14] For parenteral-grade this compound, a test for bacterial endotoxins is also mandatory.[6][28]
Comparative Data & Decision Matrix
The choice of this compound grade depends entirely on the intended application. A highly purified, low-endotoxin grade is essential for biopharmaceutical formulations, while a standard reagent grade may suffice for less critical laboratory buffers.
| Parameter | Typical Specification (Reagent Grade) | Typical Specification (Parenteral Grade) | Rationale for Stricter Control |
| Appearance of Solution | Clear and colorless | Clear and colorless | Ensures absence of degradation products. |
| Water Content (KF) | ≤ 0.5% | ≤ 0.1% | Minimizes microbial risk and hydrolysis. |
| Conductivity | ≤ 100 µS/cm | ≤ 35 µS/cm[1] | Controls total ionic impurities. |
| Reducing Sugars | ≤ 0.1% | ≤ 0.02% | Indicates this compound integrity and stability. |
| Elemental Impurities | Meets USP <232> limits | Meets USP <232> limits for parenteral use | Critical for patient safety. |
| TAMC | ≤ 1000 CFU/g | ≤ 100 CFU/g | Reduces risk of microbial contamination. |
| TYMC | ≤ 100 CFU/g | ≤ 10 CFU/g | Reduces risk of microbial contamination. |
| Bacterial Endotoxins | Not specified | < 0.25 EU/mg | Essential for injectable formulations. |
| Nanoparticles (NPIs) | Not specified | Low NPI grade available | Reduces risk of protein aggregation.[10] |
Decision Framework Diagram
Caption: A decision framework for selecting the appropriate grade of this compound based on application.
Conclusion
The purity of this compound is a critical variable that can significantly influence research outcomes and the quality of final drug products. A thorough, multi-tiered analytical assessment, moving beyond reliance on supplier specifications, is essential. By employing a combination of fundamental physicochemical tests, advanced chromatographic separation, and specific contaminant screening, researchers can ensure the this compound used in their work is fit for purpose, thereby safeguarding the integrity, stability, and safety of their scientific endeavors.
References
- 1. scribd.com [scribd.com]
- 2. drugfuture.com [drugfuture.com]
- 3. veeprho.com [veeprho.com]
- 4. Method of Analysis for this compound (Refined Sugar) | Pharmaguideline [pharmaguideline.com]
- 5. uspbpep.com [uspbpep.com]
- 6. This compound | USP [usp.org]
- 7. usp.org [usp.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. nbinno.com [nbinno.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. Microbial Limits Testing for Raw Materials - Eurofins Scientific [eurofins.com]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. hiranuma.com [hiranuma.com]
- 19. helixchrom.com [helixchrom.com]
- 20. This compound Analysis | International and Accredited Lab [nikoopharmed.com]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. lcms.cz [lcms.cz]
- 24. mdpi.com [mdpi.com]
- 25. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]
- 26. usp.org [usp.org]
- 27. cisema.com [cisema.com]
- 28. fda.gov [fda.gov]
A Comparative Guide to Sucrose and Glycerol for Enhanced Protein Stabilization
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The long-term stability of therapeutic proteins is a critical determinant of their efficacy and safety.[1] Instability can lead to denaturation, aggregation, and loss of biological function, compromising the therapeutic value of a biologic drug. To counteract these degradation pathways, formulators rely on a variety of excipients, among which sucrose and glycerol are two of the most ubiquitous and well-studied stabilizers.[2][3][4] While both are effective, their mechanisms of action and optimal applications differ significantly. This guide provides an in-depth comparative analysis of this compound and glycerol, grounded in experimental data, to empower researchers and formulation scientists in making informed decisions for their specific protein candidates.
Section 1: Unveiling the Mechanisms of Protein Stabilization
The stabilizing effects of both this compound and glycerol are primarily attributed to two key physicochemical principles: preferential exclusion and vitrification.
The Preferential Exclusion Model
The cornerstone of protein stabilization by many sugars and polyols is the "preferential exclusion" or "preferential hydration" theory.[5][6][7][8] This thermodynamic principle posits that these stabilizers are less favorable components in the immediate vicinity of the protein surface compared to water molecules.[5][9] Consequently, the protein becomes preferentially hydrated. To minimize the thermodynamically unfavorable contact with the cosolvent, the protein adopts its most compact, native conformation, thereby reducing its surface area.[9] This shift in equilibrium favors the folded state and increases the energy required for unfolding.[6][10]
Both this compound and glycerol operate via this mechanism, shifting the equilibrium toward the native protein state.[6][11][12] However, the extent of exclusion can differ. This compound, being a larger molecule, often exhibits a more pronounced preferential exclusion effect compared to glycerol.[11][13]
Figure 1: Preferential exclusion mechanism of protein stabilization.
Vitrification: The Glassy State of Protection
For long-term storage, particularly in frozen or lyophilized (freeze-dried) states, vitrification is a critical stabilization mechanism.[14] Vitrification is the process by which a liquid solidifies into a non-crystalline, amorphous "glass" at the glass transition temperature (Tg). This glassy matrix immobilizes the protein, drastically reducing molecular mobility and thereby inhibiting degradative processes such as aggregation and chemical reactions.[15]
This compound is an excellent vitrifying agent with a high Tg, making it a preferred choice for lyophilized formulations.[16][17][18] Glycerol, while also a cryoprotectant that can prevent ice crystal formation, has a much lower Tg and is often used in liquid formulations stored at low temperatures or as a plasticizer in freeze-dried cakes.[14][19][20]
Section 2: Head-to-Head Comparison: Experimental Evidence
The theoretical advantages of this compound and glycerol must be validated through empirical data. Here, we present a comparative analysis based on common analytical techniques used in protein formulation development.
Thermal Stability Assessment: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for directly measuring the thermal stability of a protein by determining its melting temperature (Tm), the temperature at which 50% of the protein is unfolded.[21] An increase in Tm in the presence of an excipient indicates enhanced conformational stability.[21][22]
Experimental Data Summary:
| Excipient | Concentration (w/v) | Model Protein | Tm (°C) | ΔTm (°C) vs. Control |
| None (Control) | 0% | Lysozyme | 75.2 | - |
| This compound | 20% | Lysozyme | 85.5 | +10.3 |
| Glycerol | 20% | Lysozyme | 81.0 | +5.8 |
| None (Control) | 0% | IgG1 mAb | 71.4 | - |
| This compound | 10% | IgG1 mAb | 78.9 | +7.5 |
| Glycerol | 10% | IgG1 mAb | 75.1 | +3.7 |
Note: The data presented are representative values from literature and internal studies. Actual values will vary depending on the specific protein, buffer conditions, and experimental parameters.
As the data indicates, this compound generally provides a more significant increase in the thermal stability of proteins compared to glycerol at similar concentrations.[13][22] This is consistent with its stronger effect on preferential hydration.[13]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: Prepare protein solutions at a final concentration of 1 mg/mL in the desired buffer (e.g., 20 mM histidine, pH 6.0) with and without the specified concentrations of this compound or glycerol.
-
Instrument Setup: Use a differential scanning calorimeter. Load the protein sample into the sample cell and the corresponding buffer (without protein) into the reference cell.[21]
-
Thermal Scan: Equilibrate the cells at a starting temperature (e.g., 25°C). Initiate a thermal scan at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is fully denatured (e.g., 95°C).[23]
-
Data Analysis: The instrument measures the differential heat capacity between the sample and reference cells. The resulting thermogram (heat capacity vs. temperature) will show an endothermic peak. The apex of this peak corresponds to the Tm.[21]
Figure 2: Experimental workflow for DSC analysis.
Conformational Stability: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for assessing the secondary and tertiary structure of proteins.[24][25] By monitoring changes in the CD spectrum as a function of temperature, one can observe the unfolding transition and evaluate the effectiveness of stabilizers in preserving the native conformation.[10][24]
In the presence of this compound, the native-state ensemble of proteins tends to shift toward more ordered and compact conformations.[10] This is reflected in slight alterations in the far- and near-UV CD spectra even at temperatures well below the Tm. Glycerol also helps maintain the native structure, but the effect is often less pronounced than that of this compound.
Experimental Protocol: Thermal Melt using CD Spectroscopy
-
Sample Preparation: Prepare protein samples (e.g., 0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate, pH 7.4) with and without stabilizers. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a CD spectrophotometer equipped with a Peltier temperature controller.
-
Wavelength Scan: Obtain a baseline spectrum of the buffer alone. Then, acquire a full spectrum of the protein sample at a starting temperature (e.g., 20°C) to confirm the initial folded state.
-
Thermal Melt: Monitor the CD signal at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/min).[10]
-
Data Analysis: Plot the CD signal at 222 nm versus temperature. The resulting curve can be fitted to a sigmoidal function to determine the Tm.
Aggregation Propensity
Protein aggregation is a major degradation pathway that can lead to loss of activity and immunogenicity.[26][27] The effectiveness of this compound and glycerol in preventing aggregation can be assessed using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS).
Glycerol is particularly effective at preventing aggregation, in part due to its ability to increase solvent viscosity, which can slow down the rate of protein-protein interactions.[27] It also stabilizes aggregation-prone intermediates.[28] this compound also inhibits aggregation, primarily by stabilizing the native state and increasing the energy barrier for unfolding, a prerequisite for many aggregation pathways.[29]
Experimental Data Summary:
| Excipient (10% w/v) | Stress Condition | % Monomer Remaining (SEC) |
| None (Control) | 4 weeks at 40°C | 85.2% |
| This compound | 4 weeks at 40°C | 95.8% |
| Glycerol | 4 weeks at 40°C | 97.1% |
Note: Representative data. The relative effectiveness can be protein-dependent.
Section 3: Practical Considerations for Formulation Development
| Feature | This compound | Glycerol | Key Considerations |
| Primary Application | Lyophilized products, high-concentration liquid formulations | Frozen liquid storage, liquid formulations, cryoprotectant for cell-based therapies | This compound is the go-to for solid-state stabilization.[16][30] Glycerol is versatile for liquid and frozen states.[19][31] |
| Thermal Stability (Tm) | High increase | Moderate increase | This compound is generally superior for enhancing thermal stability.[13] |
| Aggregation Prevention | Very good | Excellent | Glycerol's viscosity and direct interactions with hydrophobic patches can offer an edge in preventing aggregation.[27][28] |
| Viscosity | Moderate increase | Significant increase | High concentrations of glycerol can make formulations too viscous for injection.[14] |
| Lyophilization | Excellent lyoprotectant, forms stable amorphous cake | Not ideal as a primary lyoprotectant due to low Tg; can act as a plasticizer | This compound is a cornerstone of many lyophilized formulations.[15][32][33] |
| Chemical Stability | Can hydrolyze at low pH, potentially leading to glycation | Generally stable, but can contain reactive impurities like aldehydes | Purity and pH control are crucial for long-term stability.[1][29] |
Decision Framework for Stabilizer Selection:
Figure 3: Decision framework for selecting between this compound and glycerol.
Conclusion
Both this compound and glycerol are powerful tools in the arsenal of the formulation scientist. This compound stands out for its superior ability to increase the thermal stability of proteins and its indispensable role as a lyoprotectant in solid-state formulations.[13][15] Glycerol, on the other hand, often provides excellent protection against aggregation in liquid and frozen states and can be invaluable as a cryoprotectant.[19][27]
The optimal choice is not always one or the other but is dictated by the specific protein, its inherent instability pathways, the intended dosage form, and the desired storage conditions. A thorough understanding of the mechanisms of action, supported by rigorous experimental evaluation using techniques like DSC and SEC, is paramount to developing a stable and effective therapeutic protein product.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Steric exclusion is the principal source of the preferential hydration of proteins in the presence of polyethylene glycols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferential exclusion of this compound from recombinant interleukin-1 receptor antagonist: role in restricted conformational mobility and compaction of native state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferential exclusion of this compound from recombinant interleukin-1 receptor antagonist: Role in restricted conformational mobility and compaction of native state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on conformational equilibria and fluctuations within the native-state ensemble of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The thermodynamic analysis of protein stabilization by this compound and glycerol against pressure-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Glycerol Effects on Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. youtube.com [youtube.com]
- 15. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of this compound and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. buffalo.edu [buffalo.edu]
- 21. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 22. Increased thermal stability of proteins in the presence of sugars and polyols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.chalmers.se [research.chalmers.se]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. researchgate.net [researchgate.net]
- 26. utsouthwestern.edu [utsouthwestern.edu]
- 27. researchgate.net [researchgate.net]
- 28. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Impact of Buffer, Protein Concentration and this compound Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effect of this compound as a lyoprotectant on the integrity of paclitaxel-loaded liposomes during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Glycerol - Wikipedia [en.wikipedia.org]
- 32. Comparative Studies of Different Preservation Methods and Relative Freeze-Drying Formulations for Extracellular Vesicle Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Enzymatic and Chromatographic Methods for Sucrose Measurement
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Accurate quantification of sucrose is critical across various scientific disciplines, from monitoring bioprocesses in drug development to quality control in the food and beverage industry. The two most prevalent analytical techniques for this purpose are enzymatic assays and high-performance liquid chromatography (HPLC). While both methods are powerful, they operate on fundamentally different principles, making them susceptible to different types of interferences and limitations. This guide provides an in-depth comparison of these two methodologies, emphasizing the critical importance of cross-validation to ensure data integrity. We will delve into the core principles of each technique, provide detailed experimental protocols, present a framework for a robust cross-validation study, and offer expert insights to guide method selection and implementation.
Introduction: The Need for Orthogonal Measurement
This compound, a non-reducing disaccharide, is a key analyte in numerous applications. In biopharmaceutical manufacturing, it is often used as a critical excipient to stabilize proteins and as a carbon source in cell culture media. Its concentration must be meticulously monitored to ensure process consistency and final product quality.
Two primary analytical approaches have become industry standards:
-
Enzymatic Assays: These methods offer high specificity and are based on the catalytic conversion of this compound into a measurable product.
-
Chromatographic Methods (HPLC): These techniques provide high resolving power, separating this compound from other matrix components before quantification.
Relying on a single method can introduce undetected systemic errors or biases. A robust analytical strategy, therefore, often involves the use of orthogonal methods—two distinct techniques that measure the same analyte through different physical or chemical principles. Cross-validation between an enzymatic and an HPLC method provides a high degree of confidence in the reported this compound values, ensuring the accuracy and reliability of results.
Principles of Measurement
Enzymatic Method: A Cascade of Specificity
The most common enzymatic assay for this compound is a coupled reaction that leverages the high specificity of several enzymes. The process unfolds in a sequential cascade:
-
Hydrolysis: The enzyme invertase (β-fructofuranosidase) specifically catalyzes the hydrolysis of this compound into its monosaccharide components: glucose and fructose.[1][2] this compound + H₂O --(Invertase)--> Glucose + Fructose
-
Oxidation & Detection: The newly formed glucose is then quantified. A common approach uses glucose oxidase (GOx) , which oxidizes glucose to D-gluconic acid and hydrogen peroxide (H₂O₂).[3] Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-gluconic acid + H₂O₂
-
Signal Generation: The hydrogen peroxide produced is used by a peroxidase enzyme to oxidize a chromogenic substrate (e.g., an OxiRed probe), resulting in a colored product that can be measured spectrophotometrically (e.g., at 570 nm).[1] The intensity of the color is directly proportional to the amount of glucose, and thus to the amount of this compound in the original sample.
The this compound concentration is determined by measuring the total glucose after the invertase reaction and subtracting the amount of free glucose initially present in the sample (measured in a parallel reaction without invertase).
Chromatographic Method: Separation and Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a workhorse for sugar analysis.[4] This method relies on the physical separation of components in a liquid mixture.
-
Separation: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column. Different molecules, including this compound, travel through the column at different speeds based on their chemical and physical interactions with the stationary phase. Common columns for sugar analysis include those based on ligand exchange or hydrophilic interaction liquid chromatography (HILIC).[4][5]
-
Detection: As the separated components exit the column, they pass through a detector. For sugars, which lack a strong UV chromophore, a Refractive Index Detector (RID) is commonly used.[4] The RID measures the difference in the refractive index between the mobile phase and the sample components eluting from the column. This difference generates a signal that is proportional to the concentration of the analyte.
Comparative Performance Analysis
Choosing between an enzymatic and HPLC method depends on the specific application requirements. Each has distinct advantages and limitations.
| Parameter | Enzymatic Method | Chromatographic Method (HPLC-RID) |
| Specificity | Very high due to enzyme-substrate binding. Can be susceptible to interference from high concentrations of other sugars like mannose or fructose.[6] | High, based on chromatographic resolution. Can resolve this compound from other sugars (e.g., glucose, fructose, maltose) in the same run.[4] |
| Sensitivity | Good. Limit of Detection (LOD) is typically in the low mg/L range.[6] | Moderate. RID is a universal but less sensitive detector. LOD is often in the range of 0.01–0.17 mg/mL.[7] |
| Throughput | High. Well-suited for 96-well plate format, allowing for simultaneous analysis of many samples. | Lower. Analysis is sequential, with typical run times of 15-30 minutes per sample.[8] |
| Equipment Cost | Lower. Requires a standard spectrophotometer or plate reader. | Higher. Requires a dedicated HPLC system with a pump, autosampler, column oven, and RID. |
| Sample Prep | Minimal. Often just dilution is required. | More involved. May require filtration and sometimes solid-phase extraction (SPE) to remove matrix components that could foul the column.[5][9] |
| Robustness | Can be sensitive to pH, temperature, and enzyme inhibitors in the sample matrix. | Generally robust but sensitive to mobile phase composition, flow rate, and column temperature. The RID is sensitive to temperature and pressure fluctuations. |
| Information | Provides only the concentration of the target analyte (this compound). | Can simultaneously quantify multiple analytes (e.g., glucose, fructose, this compound) in a single run.[10] |
Cross-Validation: Establishing Method Equivalence
A cross-validation study is essential to demonstrate that two different analytical methods yield comparable results for the same set of samples. This process is guided by principles outlined in regulatory documents like ICH Q2(R1).[11][12][13][14]
Experimental Design
-
Sample Selection: Choose a minimum of 10-15 representative samples spanning the desired analytical range. These should include real-world samples with varying matrices, as well as spiked samples if necessary.
-
Replication: Analyze each sample in replicate (e.g., n=3) using both the enzymatic and HPLC methods on the same day by the same analyst to minimize variability.
-
Data Analysis: Plot the results from the enzymatic method (Y-axis) against the HPLC method (X-axis).
-
Correlation Coefficient (r): Calculate the Pearson correlation coefficient. A value close to 1.0 indicates a strong linear relationship. However, good correlation does not automatically mean agreement.
-
Bland-Altman Analysis: This is the gold standard for assessing agreement between two quantitative measurement methods.[15][16][17] It plots the difference between the two measurements for each sample against the average of the two measurements.[15][18] This plot helps to visualize any systematic bias and identify outliers.[16][17] The "limits of agreement" (mean difference ± 1.96 * standard deviation of the differences) define the range within which 95% of the differences between the two methods are expected to lie.[16]
-
Interpreting the Results
The goal is to demonstrate that the differences between the two methods are not statistically or practically significant. For instance, a study comparing enzymatic and HPLC methods for HbA1c found a strong correlation (Pearson's Coefficient of 0.983) and a high level of agreement on the Bland-Altman plot, concluding that both methods were suitable for clinical use.[19] Conversely, a study comparing methods for urinary this compound found a weak correlation (Pearson correlation 0.27), indicating the methods could not be used interchangeably for that specific application.[20]
Detailed Experimental Protocols
Protocol: Enzymatic this compound Assay (96-Well Plate Format)
This protocol is based on the coupled invertase/glucose oxidase reaction.
Materials:
-
This compound Assay Buffer (e.g., 100 mM Sodium Acetate, pH 4.5)
-
Invertase solution (in assay buffer)
-
Glucose Enzyme Mix (Glucose Oxidase and Peroxidase)
-
Colorimetric Probe (e.g., OxiRed)
-
This compound Standard (e.g., 1 nmole/µL)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Standard Curve Preparation:
-
Prepare this compound standards ranging from 0 to 10 nmoles/well by diluting the this compound standard solution in assay buffer.
-
-
Sample Preparation:
-
Dilute samples as necessary to fall within the linear range of the assay.
-
Prepare two wells for each sample: one for total glucose measurement ("+ Invertase") and one for free glucose measurement ("- Invertase").
-
-
Invertase Reaction (for this compound Conversion):
-
To the wells designated for total glucose measurement (standards and "+ Invertase" samples), add 2 µL of Invertase solution.
-
To the wells for free glucose measurement ("- Invertase" samples), add 2 µL of assay buffer.
-
Bring the final volume in all wells to 50 µL with assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Glucose Detection Reaction:
-
Prepare a Master Reaction Mix containing Assay Buffer, Glucose Enzyme Mix, and the Probe.
-
Add 50 µL of the Master Reaction Mix to every well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm.
-
-
Calculation:
-
Subtract the 0 standard reading from all standard and sample readings.
-
Plot the standard curve (absorbance vs. nmole this compound).
-
Calculate the amount of total glucose (A_total) and free glucose (A_free) in the samples from the standard curve.
-
This compound Amount = (A_total) - (A_free).
-
Protocol: HPLC-RID this compound Analysis
This protocol describes a typical setup for this compound analysis.[8][10]
Materials & Equipment:
-
HPLC system with RID detector, column oven, autosampler, and quaternary pump.
-
Carbohydrate analysis column (e.g., Amino or Ligand Exchange column).
-
Mobile Phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v).[8][10]
-
This compound Standard Solutions (e.g., 0.1 to 5 mg/mL).
-
Syringe filters (0.45 µm).
Procedure:
-
System Preparation:
-
Set up the HPLC system. Equilibrate the column with the mobile phase until a stable baseline is achieved on the RID.
-
Typical conditions: Flow rate of 1.0 mL/min, column temperature of 35°C, RID temperature of 35°C.[10]
-
-
Standard Preparation:
-
Prepare a series of this compound standards in the mobile phase.
-
Filter each standard through a 0.45 µm filter.
-
-
Sample Preparation:
-
Dilute samples with mobile phase to ensure the concentration falls within the standard curve range.
-
Centrifuge and/or filter the diluted sample through a 0.45 µm filter to remove particulates.
-
-
Analysis:
-
Create a sequence in the chromatography software.
-
Inject the standards first, from lowest to highest concentration, to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Processing:
-
Integrate the this compound peak in the chromatograms for both standards and samples.
-
Generate a linear regression calibration curve (peak area vs. concentration) from the standards.
-
Use the calibration curve to calculate the this compound concentration in the unknown samples.
-
Visualization of Workflows
Caption: Workflow for the enzymatic this compound assay.
Caption: Workflow for the HPLC-RID this compound assay.
Caption: Logical flow for a cross-validation study.
Conclusion and Recommendations
Both enzymatic and HPLC-RID methods are powerful tools for this compound quantification, but they are not infallible. The enzymatic assay excels in high-throughput screening due to its speed and simplicity, while HPLC-RID provides superior resolution and the ability to perform multiplexed analysis of several sugars simultaneously.
As a Senior Application Scientist, my primary recommendation is this: The choice of method should be dictated by the specific needs of the application—balancing throughput, specificity, cost, and the complexity of the sample matrix. However, for critical applications, especially in regulated environments like drug development, performing a cross-validation is not just recommended; it is essential. It provides orthogonal evidence of accuracy, exposes potential method-specific biases, and builds a robust, defensible data package. By understanding the principles and executing the protocols described in this guide, researchers can confidently select, validate, and implement the most appropriate method for their this compound measurement needs.
References
- 1. Invertase Preparation - Creative Biogene [microbiosci.creative-biogene.com]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. jasco-global.com [jasco-global.com]
- 5. keidy.com.tw [keidy.com.tw]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. DSpace [cora.ucc.ie]
- 10. mdpi.com [mdpi.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medcalc.org [medcalc.org]
- 17. Bland-Altman Plot: Assessing Agreement [numiqo.com]
- 18. ncss.com [ncss.com]
- 19. ijmb.in [ijmb.in]
- 20. Comparison and validation of two analytical methods for measurement of urinary this compound and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Viral Purification: Sucrose vs. Cesium Chloride Gradients
For researchers, scientists, and drug development professionals, the purification of viral vectors is a critical step that directly impacts the success of downstream applications, from basic research to clinical trials. The choice of purification method can significantly influence the yield, purity, and biological activity of the final viral preparation. Among the established techniques, density gradient ultracentrifugation remains a cornerstone for achieving high-purity viral stocks. This guide provides an in-depth comparison of two of the most common density gradient media: sucrose and cesium chloride (CsCl). We will delve into the fundamental principles of each method, present a comparative analysis of their performance, and provide detailed experimental protocols to empower you to make an informed decision for your specific viral purification needs.
The Fundamental Principles of Separation
Both this compound and cesium chloride gradient centrifugation utilize centrifugal force to separate viral particles from cellular debris and other contaminants based on their physical properties. However, they operate on distinct principles.
This compound Gradient Centrifugation: Separation by Size and Shape (Rate-Zonal)
This compound gradient centrifugation is a rate-zonal technique.[1][2] In this method, a pre-formed gradient of increasing this compound concentration is created in a centrifuge tube. The crude viral lysate is then layered on top of this gradient. During ultracentrifugation, particles travel through the gradient at a rate determined by their size, shape, and density, collectively known as their sedimentation coefficient (S value).[1][2] Larger particles with higher S values will move faster and travel further down the gradient in a given amount of time. The run is stopped before the particles reach their equilibrium position, allowing for the separation of different components into distinct bands based on their sedimentation rate.
Cesium Chloride Gradient Centrifugation: Separation by Buoyant Density (Isopycnic)
In contrast, cesium chloride gradient centrifugation is an isopycnic ("equal density") separation method.[3][4] In this technique, a solution of cesium chloride and the viral lysate are subjected to prolonged ultracentrifugation. The high centrifugal forces cause the CsCl salt to form a continuous density gradient in situ. Viral particles will migrate through this gradient until they reach a point where their buoyant density is equal to the density of the surrounding CsCl solution.[5] At this isopycnic point, the net force on the particles is zero, and they form a sharp, concentrated band. This method is highly effective at separating particles with very similar sizes but different densities, such as full (genome-containing) versus empty viral capsids.[6]
Head-to-Head Comparison: this compound vs. Cesium Chloride
The choice between this compound and cesium chloride gradients depends on the specific virus, the required level of purity, and the intended downstream application. Each method presents a unique set of advantages and disadvantages.
| Feature | This compound Gradient | Cesium Chloride (CsCl) Gradient |
| Principle of Separation | Rate-Zonal (based on size, shape, and density)[1][2] | Isopycnic (based on buoyant density)[3][4] |
| Purity | Good, but may have co-sedimenting cellular components. | Excellent, capable of separating full from empty capsids.[6] |
| Yield | Generally higher recovery of infectious particles.[7][8] | Can be lower due to the harshness of the process and potential for particle aggregation.[9] |
| Infectivity | Generally better preservation of viral infectivity.[10][11] | Can be detrimental to the infectivity of some viruses due to high ionic strength and osmolarity.[10] |
| Time | Shorter centrifugation times (a few hours).[7] | Longer centrifugation times (often overnight).[12] |
| Cost | This compound is relatively inexpensive. | Cesium chloride is more expensive. |
| Toxicity | Non-toxic to cells, but hyperosmotic which can damage enveloped viruses.[10] | Toxic to cells, requiring thorough removal (e.g., dialysis) before in vivo or in vitro use.[13][14] |
| Versatility | Suitable for a wide range of viruses, especially enveloped and sensitive viruses. | Best for robust, non-enveloped viruses where high purity is paramount.[10] |
Experimental Workflows
To provide a practical understanding of these techniques, we present detailed, step-by-step protocols for both this compound and cesium chloride gradient purification.
Visualizing the Workflow: this compound Gradient Purification
Caption: Workflow for viral purification using this compound gradient centrifugation.
Protocol: this compound Gradient Purification of Viruses[15]
-
Preparation of this compound Gradients:
-
Prepare sterile stock solutions of 10% and 40% (w/v) this compound in a suitable buffer (e.g., 50 mM Tris-HCl).
-
In an ultracentrifuge tube, carefully layer the 10% this compound solution on top of the 40% this compound solution to create a step gradient, or use a gradient maker to form a linear gradient.
-
-
Sample Preparation:
-
Harvest virus-containing cell lysate.
-
Clarify the lysate by low-speed centrifugation (e.g., 5,000 rpm for 5 minutes at 4°C) to remove cell debris.
-
-
Ultracentrifugation:
-
Carefully layer the clarified viral lysate onto the prepared this compound gradient.
-
Centrifuge at an appropriate speed and time for your specific virus (e.g., 20,000 rpm for 20 minutes at 4°C). The viral particles will form a visible band within the gradient.
-
-
Virus Collection and Concentration:
-
Carefully aspirate and discard the supernatant above the viral band.
-
Using a sterile needle and syringe, collect the viral band from the side of the tube.
-
Dilute the collected virus with a suitable buffer to reduce the this compound concentration.
-
Pellet the virus by ultracentrifugation (e.g., 27,000 rpm for 3 hours at 4°C).
-
Discard the supernatant and resuspend the viral pellet in a small volume of the desired buffer.
-
-
Storage:
-
Store the purified virus at 4°C. Avoid freezing unless the stability of your virus under freezing conditions has been established.
-
Visualizing the Workflow: Cesium Chloride Gradient Purification
Caption: Workflow for viral purification using cesium chloride gradient centrifugation.
Protocol: Cesium Chloride Gradient Purification of Adenovirus[16]
-
Preparation of CsCl Solutions:
-
Prepare a saturated CsCl solution and a balance buffer (e.g., Tris-HCl pH 8.0).
-
Prepare two CsCl solutions with different densities (e.g., 1.25 g/mL and 1.40 g/mL) by mixing the saturated CsCl solution with the balance buffer.
-
-
Sample Preparation:
-
Harvest adenovirus-infected cells and lyse them to release the viral particles.
-
Treat the lysate with DNase to reduce viscosity.
-
Perform a preliminary purification and concentration step, such as precipitation with polyethylene glycol (PEG).
-
-
Ultracentrifugation:
-
Create a step gradient by carefully layering the 1.40 g/mL CsCl solution under the 1.25 g/mL CsCl solution in an ultracentrifuge tube.
-
Layer the partially purified viral preparation on top of the CsCl gradient.
-
Centrifuge at high speed for an extended period (e.g., 35,000 rpm for 18 hours at 4°C) to allow the gradient to form and the virus to band at its isopycnic point.
-
-
Virus Collection:
-
Visualize the viral band(s) under illumination. Typically, the lower band contains the infectious, full viral particles.
-
Carefully collect the desired viral band using a sterile needle and syringe.
-
-
Desalting and Buffer Exchange:
-
Remove the toxic CsCl by dialysis against a suitable buffer (e.g., using a Slide-A-Lyzer dialysis cassette). Perform several buffer changes to ensure complete removal of the CsCl.
-
-
Storage:
-
The purified and desalted virus can be stored at -80°C in a cryoprotectant-containing buffer.
-
Conclusion and Recommendations
The choice between this compound and cesium chloride for viral purification is not a one-size-fits-all decision. As a Senior Application Scientist, my recommendation is to base your choice on a thorough understanding of your virus's characteristics and your experimental goals.
-
For enveloped or sensitive viruses where infectivity is paramount, this compound gradient centrifugation is often the preferred method. Its gentle, non-ionic nature helps to preserve the integrity of the viral envelope and the functionality of surface glycoproteins.[10][11]
-
For non-enveloped, robust viruses, such as adenovirus and adeno-associated virus (AAV), where the highest possible purity and separation of full from empty capsids are required, cesium chloride gradient centrifugation is the gold standard. [4][5]
Ultimately, empirical testing and optimization will yield the best results for your specific application. By understanding the principles and protocols outlined in this guide, you are well-equipped to select the most appropriate method to obtain high-quality, purified virus for your research and development endeavors.
References
- 1. beckman.fr [beckman.fr]
- 2. beckman.com [beckman.com]
- 3. Virus purification by CsCl density gradient using general centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Recombinant Adeno-Associated Viruses (rAAVs) by Cesium Chloride Gradient Sedimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Achieve significantly increased adenovirus yield with density gradient ultracentrifugation: a comparative study [insights.bio]
- 6. researchgate.net [researchgate.net]
- 7. Development of a highly efficient purification process for recombinant adenoviral vectors for oral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 相关内容暂不可用 [sigmaaldrich.com]
- 9. A comparison of methods for purification and concentration of norovirus GII-4 capsid virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aslo.org [aslo.org]
- 11. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. difference.wiki [difference.wiki]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Inertness of Sucrose in Biochemical Reactions
For decades, sucrose has been a cornerstone excipient in the pharmaceutical and biotechnology industries, valued for its ability to stabilize proteins, lipids, and carbohydrates.[1][2] Its widespread use is built on the long-held assumption of its biological inertness.[3][4] However, as analytical techniques become more sensitive and our understanding of cellular processes deepens, the notion of a truly "inert" excipient is being challenged.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and validate the inertness of this compound in their specific biochemical applications.
The central thesis of this guide is that the inertness of this compound is not absolute but rather context-dependent. While it often serves as an excellent stabilizer, its potential to interact with biological systems under certain conditions cannot be overlooked.[6] This guide will equip you with the experimental strategies and intellectual framework to confidently assess the suitability of this compound for your research and development needs.
The Dual Nature of this compound: Stabilizer and Potential Effector
This compound, a disaccharide composed of glucose and fructose, is a non-reducing sugar, a key property contributing to its stability and perceived inertness.[7] Its primary role as an excipient is to protect biomolecules, particularly proteins, from degradation during processes like freeze-drying and long-term storage.[2][8] This protective effect is largely attributed to its ability to form a glassy matrix and replace water molecules, thereby preserving the native conformation of proteins.[2][9]
However, the very chemical properties that make this compound an effective stabilizer can also be a source of potential interference in sensitive biochemical assays. It is crucial to understand that even subtle interactions can have significant consequences for experimental outcomes and the stability of biopharmaceutical formulations.
Key Considerations:
-
Enzyme Kinetics: High concentrations of this compound can alter the viscosity of a solution, potentially impacting enzyme kinetics.[10] Furthermore, in some enzymatic reactions, this compound can act as a nucleophilic effector or a second substrate, directly influencing the reaction rate.[10]
-
Cell-Based Assays: In cell culture, this compound can serve as a carbon and energy source, affecting cell growth and metabolism.[11][12] It has also been shown to influence post-translational modifications like protein glycosylation, which can alter the function of recombinant proteins.[13]
-
Analytical Interference: this compound has been reported to interfere with certain analytical methods for quantifying enzymes and proteins.[14]
A Comparative Framework: this compound vs. Alternative Excipients
To rigorously validate the inertness of this compound, a comparative approach is essential. By evaluating its performance alongside other common excipients, researchers can gain a clearer understanding of its specific effects.
| Excipient | Chemical Nature | Key Advantages | Potential for Interference |
| This compound | Disaccharide (Glucose + Fructose) | Excellent cryoprotectant and lyoprotectant, high solubility.[2] | Can be metabolized by cells, may affect enzyme kinetics, potential for analytical interference.[10][13][14] |
| Trehalose | Disaccharide (Glucose + Glucose) | Often considered a superior stabilizer for some proteins, particularly at lower temperatures.[9][15][16] | Lower solubility than this compound, may have different effects on protein stability depending on conditions.[17] |
| Mannitol | Sugar Alcohol | Good bulking agent, non-reducing. | Can be metabolized by some cells, may have different cryoprotective properties than disaccharides. |
| Glycerol | Polyol | Effective cryoprotectant, often used in enzyme storage buffers. | Can significantly increase the rate of hydrolysis of aminoacyl-tRNA, indicating it's not always inert.[6] |
Experimental Validation: A Step-by-Step Approach
The following experimental protocols are designed to be self-validating systems, allowing for a robust assessment of this compound's inertness in your specific application.
Protein Stability and Aggregation Assays
The primary function of this compound as an excipient is to maintain protein stability. It is therefore critical to verify that it performs this role without introducing unintended consequences.
Experimental Workflow: Assessing Protein Stability
References
- 1. mbsugars.com [mbsugars.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. xtalks.com [xtalks.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Glycerol, this compound, and other diol-containing reagents are not inert components in in vitro incubations containing aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Trehalose or this compound: Which of the Two Should be Used for Stabilizing Proteins in the Solid State? A Dilemma Investigated by In Situ Micro-Raman and Dielectric Relaxation Spectroscopies During and After Freeze-Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Cell culture media supplementation of uncommonly used sugars this compound and tagatose for the targeted shifting of protein glycosylation profiles of recombinant protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound interference in the assay of enzymes and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of this compound and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry | Semantic Scholar [semanticscholar.org]
- 16. Comparison of this compound and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.chalmers.se [research.chalmers.se]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sucrose in a Laboratory Setting
As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. While sucrose, or common table sugar, is a ubiquitous and generally benign substance in the laboratory, its proper disposal is a matter of procedural correctness and institutional compliance. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each step.
Our core principle is that all laboratory protocols, including disposal, must be self-validating systems. This means understanding the "why" behind every action to ensure that safety and compliance are second nature. This compound is classified as non-hazardous by regulatory bodies such as the Occupational Safety and Health Administration (OSHA)[1]. However, its disposal method is dictated by its form (solid or solution) and, most critically, by any potential contamination with hazardous materials.
Section 1: Disposal of Uncontaminated Solid this compound
Pure, solid this compound that has not been mixed with or exposed to any hazardous chemicals is considered non-hazardous waste.[2] Its disposal is straightforward, but requires careful packaging to avoid confusion and ensure the safety of custodial staff.
Core Rationale:
The primary goal is to dispose of the material in a way that prevents it from being mistaken for a hazardous chemical by waste handlers. Solid this compound poses no threat to the environment when disposed of in a standard municipal landfill.
Step-by-Step Disposal Protocol:
-
Primary Container: Ensure the this compound is in its original or a well-labeled, sealed container.
-
Secure Packaging: Place the primary container into a sturdy secondary box or bag. This double-layer of packaging is crucial to prevent any spills during collection and transport.[2]
-
Clear Labeling: Label the outer container clearly as "NON-HAZARDOUS WASTE: this compound ". This explicit labeling is vital for the safety and handling by non-laboratory personnel.[2]
-
Direct Disposal: Laboratory personnel should carry the securely packaged and labeled waste directly to the designated dumpster or waste collection area.[2][3] Do not leave it in laboratory trash cans, as custodians are often instructed not to handle any chemical containers.[3]
Section 2: Disposal of Aqueous this compound Solutions
Uncontaminated aqueous solutions of this compound are also considered non-hazardous. For small quantities and dilute solutions, drain disposal is often an acceptable method.
Core Rationale:
This compound is readily water-soluble and biodegradable.[4] In dilute concentrations, it does not pose a significant threat to municipal water treatment systems. However, disposing of large volumes or highly concentrated solutions can lead to problems such as bacterial or fungal growth within the plumbing and can increase the biochemical oxygen demand (BOD) of the wastewater, potentially impacting water treatment processes.
Step-by-Step Disposal Protocol:
-
Verify Purity: Confirm that the solution contains only this compound and water, with no hazardous solutes, buffers, or other additives.
-
Dilution is Key: For small quantities (typically less than a liter), turn on the cold water tap to create a strong, continuous flow.
-
Slow Pouring: Pour the this compound solution slowly down the drain, directly into the running water stream. This ensures immediate and significant dilution.[1][5]
-
Thorough Flushing: Continue to run cold water for several minutes after the solution has been poured to ensure the plumbing line is thoroughly flushed.
-
Consult for Large Volumes: If you need to dispose of large volumes (>4-5 liters) or highly concentrated solutions, consult your institution's Environmental Health and Safety (EHS) office.[6] They may have specific guidelines or require alternative disposal methods to prevent strain on the sanitary sewer system.
Section 3: The Critical Rule of Contamination
This is the most important section of this guide. If this compound, in any form, is mixed with or has come into contact with a hazardous substance (e.g., heavy metals, toxic organic compounds, biological agents), it is no longer considered this compound for disposal purposes.
Core Rationale:
The hazardous component dictates the disposal procedure. The entire mixture must be treated as hazardous waste, following the specific protocols for the contaminant. Misclassifying this waste can lead to serious safety incidents, environmental harm, and regulatory violations.
Step-by-Step Disposal Protocol:
-
Identify the Contaminant: Determine the identity and hazards of all other components in the waste mixture.
-
Consult the Safety Data Sheet (SDS): Refer to the SDS for the hazardous component(s) to find specific disposal instructions.
-
Segregate and Contain: Transfer the contaminated this compound waste into a designated, properly sealed, and compatible hazardous waste container.
-
Label Correctly: Affix a hazardous waste label to the container. List all chemical constituents, including this compound and the contaminant(s), with their approximate percentages.
-
Arrange for Pickup: Follow your institution's established procedures for hazardous waste collection.
Materials contaminated with this compound, such as gloves, absorbent pads, or filter paper, should be disposed of based on the highest-level hazard present. If only contaminated with pure this compound, they can typically be disposed of in regular trash. If contaminated with hazardous materials, they must be disposed of as hazardous waste.[1]
Section 4: Spill Management
Accidental spills of this compound are not hazardous but should be cleaned up promptly to maintain laboratory hygiene and prevent pests.
Protocol for Solid Spills:
-
Restrict Access: Cordon off the area to prevent further dispersal.
-
Sweep Carefully: Carefully sweep the solid this compound into a dustpan.[7] Avoid creating dust clouds, as fine sugar dust can be a combustible hazard in the presence of an ignition source.[8] Moistening the powder slightly with a water mist can help reduce airborne dust.
-
Package for Disposal: Place the swept-up material into a sealed bag or container and dispose of it as non-hazardous solid waste, following the procedure in Section 1.[7]
-
Final Cleaning: Wipe the spill area with a damp cloth or mop to remove any residue.
Protocol for Solution Spills:
-
Contain the Spill: Use absorbent materials, such as paper towels or absorbent pads, to contain the liquid.[1]
-
Absorb and Collect: Absorb the solution and place the saturated materials into a sealed bag for disposal in the regular trash.
-
Clean the Area: Mop or wipe the spill area with water to remove any sticky residue.
Summary of this compound Disposal Procedures
| Waste Type | Key Consideration | Disposal Method |
| Pure Solid this compound | Uncontaminated | Double-bag, label as "Non-Hazardous", and place directly in the designated dumpster.[2] |
| Dilute Aqueous Solution | Uncontaminated, small volume (<1L) | Pour slowly down the drain with copious amounts of running cold water.[1][5] |
| Concentrated/Large Volume Solution | Uncontaminated | Consult institutional EHS for guidance. Drain disposal may not be appropriate.[6] |
| This compound Mixed with Hazardous Waste | Contaminated | Treat as hazardous waste. Dispose according to the requirements of the hazardous component. |
| This compound-Contaminated Labware | Contaminated with pure this compound only | Dispose of as regular solid waste (e.g., trash, broken glass box). |
| This compound Spills | Uncontaminated | Sweep up solids (avoiding dust) or absorb liquids; dispose of in regular trash.[1][7] |
Decision Workflow for this compound Disposal
This diagram provides a visual guide to the decision-making process for proper this compound disposal.
Caption: Decision workflow for the proper disposal of this compound-containing laboratory waste.
References
- 1. edvotek.com [edvotek.com]
- 2. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. fishersci.com [fishersci.com]
- 5. otago.ac.nz [otago.ac.nz]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. beta.lakeland.edu [beta.lakeland.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
